molecular formula C7H11N3 B1498509 7-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine CAS No. 1260879-61-5

7-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

Cat. No.: B1498509
CAS No.: 1260879-61-5
M. Wt: 137.18 g/mol
InChI Key: WQGGGHXMJMYBRN-UHFFFAOYSA-N
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Description

7-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C7H11N3 and its molecular weight is 137.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-6-2-4-8-7-3-5-9-10(6)7/h3,5-6,8H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQGGGHXMJMYBRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNC2=CC=NN12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70857644
Record name 7-Methyl-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260879-61-5
Record name 7-Methyl-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70857644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Senior Application Scientist's Guide to Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its diverse biological activities.[1][2] This technical guide provides an in-depth exploration of the microwave-assisted synthesis of these valuable heterocyclic compounds. Moving beyond a mere recitation of protocols, this document delves into the mechanistic underpinnings and strategic considerations that empower researchers and drug development professionals to harness the full potential of microwave technology for efficient, rapid, and sustainable synthesis. We will dissect the core synthetic strategies, provide detailed, field-proven protocols, and offer insights into the causality behind experimental choices, ensuring a robust and reproducible approach to this critical class of molecules.

The Strategic Advantage of Microwave-Assisted Organic Synthesis (MAOS)

In the quest for novel therapeutic agents, the efficiency of synthetic methodologies is paramount. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering significant advantages over conventional heating methods.[3] The core principle of MAOS lies in the direct coupling of microwave energy with polar molecules in the reaction mixture, leading to rapid and uniform heating. This circumvents the slow and inefficient heat transfer associated with classical oil baths or heating mantles.

The practical benefits for the synthesis of pyrazolo[1,5-a]pyrimidines are substantial:

  • Dramatically Reduced Reaction Times: Reactions that traditionally require hours or even days of reflux can often be completed in a matter of minutes under microwave irradiation.[2][3]

  • Increased Product Yields: The rapid heating and precise temperature control afforded by modern microwave reactors can minimize the formation of side products, leading to cleaner reactions and higher isolated yields.[2][3]

  • Enhanced Reaction Selectivity: In some cases, the unique heating profile of microwaves can favor specific reaction pathways, leading to improved regioselectivity and stereoselectivity.[3]

  • Alignment with Green Chemistry Principles: MAOS often requires less solvent and energy compared to conventional methods, contributing to more sustainable and environmentally friendly laboratory practices.[2]

Core Synthetic Strategies for Pyrazolo[1,5-a]pyrimidine Assembly

The construction of the pyrazolo[1,5-a]pyrimidine core predominantly relies on the cyclocondensation of a 5-aminopyrazole derivative with a suitable three-carbon electrophilic partner.[1][2] Microwave irradiation has been successfully applied to several variations of this fundamental approach.

The Cornerstone Reaction: Condensation with β-Dicarbonyl Compounds

The most frequently employed and versatile route to pyrazolo[1,5-a]pyrimidines involves the reaction of 5-aminopyrazoles with β-dicarbonyl compounds or their synthetic equivalents.[2] This reaction proceeds through a nucleophilic attack of the 5-aminopyrazole's amino group on one of the carbonyl carbons, followed by an intramolecular cyclization and subsequent dehydration to furnish the aromatic pyrazolo[1,5-a]pyrimidine ring system.[2]

The choice of the β-dicarbonyl compound is critical as it dictates the substitution pattern on the pyrimidine ring, allowing for fine-tuning of the molecule's electronic and steric properties for structure-activity relationship (SAR) studies.[2]

Mechanism of Pyrazolo[1,5-a]pyrimidine Formation:

G cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product 5-Aminopyrazole 5-Aminopyrazole Nucleophilic_Attack Nucleophilic Attack & Imine Formation 5-Aminopyrazole->Nucleophilic_Attack Reacts with beta-Dicarbonyl beta-Dicarbonyl beta-Dicarbonyl->Nucleophilic_Attack Cyclization Intramolecular Cyclization Nucleophilic_Attack->Cyclization Forms Dehydration Dehydration Cyclization->Dehydration Undergoes Pyrazolo_Pyrimidine Pyrazolo[1,5-a]pyrimidine Dehydration->Pyrazolo_Pyrimidine Yields

Caption: General reaction pathway for pyrazolo[1,5-a]pyrimidine synthesis.

Detailed Experimental Protocol: Microwave-Assisted Synthesis of 2,5-Disubstituted Pyrazolo[1,5-a]pyrimidin-7-one

This protocol is a representative example of the one-pot synthesis of a pyrazolo[1,5-a]pyrimidinone derivative, adapted from established microwave-assisted methodologies.[4]

Materials:

  • Appropriately substituted β-ketonitrile (1.0 equiv)

  • Hydrazine hydrate (1.2 equiv)

  • Substituted β-ketoester (1.1 equiv)

  • Methanol (as solvent)

  • Glacial acetic acid (catalyst)

  • Microwave reactor vial (10 mL) with a magnetic stir bar

  • Dedicated microwave reactor system

Procedure:

  • Step 1: 5-Aminopyrazole Formation. To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add the β-ketonitrile (1.0 mmol) and methanol (3 mL).

  • Add hydrazine hydrate (1.2 mmol) to the solution.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 150°C for 5 minutes.

  • Step 2: Cyclocondensation. After cooling the vial to room temperature, add the β-ketoester (1.1 mmol) and a catalytic amount of glacial acetic acid (0.1 mL) directly to the reaction mixture.

  • Reseal the vial and irradiate at 150°C for an additional 2 hours.[4]

  • Work-up and Purification. After cooling, the reaction mixture is concentrated under reduced pressure. The resulting residue is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired pyrazolo[1,5-a]pyrimidinone.

Self-Validating System: The success of this one-pot protocol relies on the near-quantitative conversion of the β-ketonitrile to the 5-aminopyrazole intermediate in the first step. This can be monitored by thin-layer chromatography (TLC) or LC-MS analysis of a small aliquot before proceeding to the second step. The final product's identity and purity should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Multicomponent Reactions (MCRs): A Strategy for Diversity

Microwave-assisted multicomponent reactions (MCRs) offer a highly efficient strategy for generating libraries of structurally diverse pyrazolo[1,5-a]pyrimidines in a single synthetic operation.[5][6] These reactions combine three or more starting materials in a one-pot fashion, minimizing purification steps and saving time and resources.[2]

Workflow for Microwave-Assisted Multicomponent Synthesis:

G Start Start Combine_Reactants Combine Aminopyrazole, Aldehyde, & Active Methylene Compound in a Microwave Vial Start->Combine_Reactants Add_Solvent_Catalyst Add Solvent and Catalyst (if required) Combine_Reactants->Add_Solvent_Catalyst Seal_Vial Seal the Reaction Vial Add_Solvent_Catalyst->Seal_Vial Microwave_Irradiation Irradiate in Microwave Reactor (Set Time & Temperature) Seal_Vial->Microwave_Irradiation Cooling Cool the Reaction Mixture Microwave_Irradiation->Cooling Workup Perform Aqueous Work-up and Extraction Cooling->Workup Purification Purify by Column Chromatography or Recrystallization Workup->Purification Characterization Characterize the Final Product (NMR, MS) Purification->Characterization End End Characterization->End

Caption: A streamlined workflow for multicomponent pyrazolo[1,5-a]pyrimidine synthesis.

Palladium and Copper-Catalyzed Cross-Coupling Reactions

For the synthesis of highly functionalized and substituted pyrazolo[1,5-a]pyrimidines, transition metal-catalyzed cross-coupling reactions are indispensable. Microwave irradiation has been shown to significantly accelerate these reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, on the pyrazolo[1,5-a]pyrimidine core.[2][6]

For instance, a microwave-assisted, copper-catalyzed C-3 amination of 5-amino-3-bromo-substituted precursors has been developed for the rapid synthesis of 3,5-bis-aminated pyrazolo[1,5-a]pyrimidines.[7] This method provides excellent yields in short reaction times and avoids the use of toxic reagents.[7]

Data-Driven Insights: Comparative Analysis of Synthesis Conditions

The following table summarizes representative examples of microwave-assisted synthesis of pyrazolo[1,5-a]pyrimidine derivatives, highlighting the significant improvements in reaction time and yield compared to conventional heating methods.

Entry Starting Materials Reaction Type Microwave Conditions Reaction Time Yield (%) Conventional Method (Time/Yield) Reference
15-Amino-3-(aryl)pyrazole, Ethyl acetoacetateCyclocondensation150°C, Acetic Acid2 h52%Not Reported[4]
23-Amino-5-methylpyrazole, 1,1,1-Trifluoro-2,4-pentanedioneCyclocondensation120°C, Ethanol10 min95%12 h / 70%[1]
33-Bromo-5-chloropyrazolo[1,5-a]pyrimidine, Various aminesC-3 Amination (CuI catalyzed)80°C, Diethylene glycol1 h60-93%Not Reported[7]
45-Aminopyrazole, Ethoxycarbonyl isothiocyanateOne-pot cyclization100°C (5 min), then 80°C (3 min)8 min94%Not Reported[8]

Conclusion and Future Outlook

Microwave-assisted synthesis has unequivocally established itself as a superior methodology for the preparation of pyrazolo[1,5-a]pyrimidine derivatives. The technology's ability to drastically reduce reaction times, improve yields, and promote greener chemical processes makes it an invaluable tool for researchers in both academic and industrial settings. The continued development of novel one-pot and multicomponent reaction protocols under microwave irradiation will further accelerate the discovery and development of new pyrazolo[1,5-a]pyrimidine-based therapeutics. As we move forward, the integration of flow chemistry with microwave technology promises to enable the continuous and scalable production of these important heterocyclic compounds, further solidifying their role in modern drug discovery.

References

  • Petricci, E., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(16), 4991. Available at: [Link]

  • Agbofode, M. M., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 15(1), 37-61. Available at: [Link]

  • Fahim, A. M., et al. (2018). Microwave Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine, Triazolo[1,5-a]pyrimidine, Pyrimido[1,2-a]benzimdazole, Triazolo[5,1-c][1][2][6]triazine and Imidazo[2,1-c][1][2][6]triazine. ResearchGate. Available at: [Link]

  • Terungwa, A. A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. Available at: [Link]

  • Al-Warhi, T., et al. (2024). Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. International Journal of Pharmaceutical Sciences Review and Research, 84(1), 163-181. Available at: [Link]

  • Bollu, V. R., et al. (2018). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][3][5]triazines. Molecules, 23(11), 2977. Available at: [Link]

  • Lindsley, C. W., et al. (2017). An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. Molecules, 22(1), 103. Available at: [Link]

  • Hayes, A. M., et al. (2012). Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation. Beilstein Journal of Organic Chemistry, 8, 1858-1863. Available at: [Link]

Sources

An In-Depth Technical Guide to the Cyclocondensation Synthesis of 7-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of the Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine nucleus is a privileged heterocyclic system in medicinal chemistry, forming the core structure of numerous biologically active compounds.[1] Its derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties.[2] This significance stems from the scaffold's ability to mimic the purine core, allowing it to interact with a variety of biological targets, particularly protein kinases, which are crucial regulators of cellular signaling pathways.[2] The partially saturated 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine variant offers a three-dimensional structure that can provide enhanced binding affinity and selectivity for specific enzyme active sites. The introduction of a methyl group at the 7-position further diversifies the scaffold, potentially influencing its pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive technical overview of the cyclocondensation reaction for the synthesis of 7-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine, a key intermediate for the development of novel therapeutics.

I. The Core Cyclocondensation Reaction: A Strategic Overview

The most direct and widely employed method for the synthesis of the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine scaffold is the cyclocondensation reaction between a 3-aminopyrazole and a suitable four-carbon building block. For the synthesis of the title compound, this compound, the key precursors are 3-aminopyrazole and methyl vinyl ketone (MVK).

This reaction is typically performed under acidic or basic conditions and proceeds through a tandem Michael addition and intramolecular cyclization-condensation sequence. The choice of catalyst and reaction conditions can significantly influence the reaction rate and the final yield of the desired product.

Reaction_Overview reagent1 3-Aminopyrazole plus + reagent1->plus reagent2 Methyl Vinyl Ketone product This compound reagent2->product Cyclocondensation plus->reagent2

General overview of the cyclocondensation reaction.

II. Mechanistic Insights: A Stepwise Exploration

The formation of this compound from 3-aminopyrazole and methyl vinyl ketone is a well-established example of a tandem reaction. The generally accepted mechanism involves two key steps:

  • Michael Addition: The reaction is initiated by the nucleophilic attack of the exocyclic amino group of 3-aminopyrazole onto the β-carbon of the α,β-unsaturated ketone, methyl vinyl ketone. This conjugate addition is often catalyzed by either an acid or a base.

  • Intramolecular Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular cyclization, where the endocyclic nitrogen of the pyrazole ring attacks the carbonyl carbon. This is followed by the elimination of a water molecule to yield the final tetrahydropyrazolo[1,5-a]pyrimidine ring system.

Reaction_Mechanism start 3-Aminopyrazole + Methyl Vinyl Ketone michael_adduct Michael Adduct Intermediate start->michael_adduct Michael Addition cyclized_intermediate Cyclized Intermediate michael_adduct->cyclized_intermediate Intramolecular Cyclization product This compound cyclized_intermediate->product Dehydration

Simplified mechanism of the cyclocondensation reaction.

The regioselectivity of the initial Michael addition is a critical factor. The exocyclic amino group of 3-aminopyrazole is more nucleophilic than the endocyclic nitrogen atoms, leading to the preferential formation of the desired intermediate.

III. Detailed Experimental Protocol

This section provides a robust and reproducible protocol for the synthesis of this compound.

Materials and Reagents:

  • 3-Aminopyrazole

  • Methyl vinyl ketone (MVK)

  • Ethanol (absolute)

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate

  • Anhydrous magnesium sulfate

  • Dichloromethane

  • Hexane

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-aminopyrazole (1.0 eq) in absolute ethanol (20 mL).

  • Acidification: To the stirred solution, add a catalytic amount of concentrated hydrochloric acid (0.1 eq).

  • Addition of MVK: Slowly add methyl vinyl ketone (1.1 eq) to the reaction mixture at room temperature. An exothermic reaction may be observed.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., dichloromethane:methanol 95:5).

  • Work-up: After completion of the reaction, allow the mixture to cool to room temperature. Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure this compound.

IV. Characterization Data

Accurate characterization of the synthesized compound is paramount for its use in further research and development. The following table summarizes the expected key analytical data for this compound.

Analysis Expected Results
Appearance Colorless to pale yellow oil or low-melting solid
¹H NMR Spectral data will show characteristic peaks for the pyrazole and the tetrahydropyrimidine rings, including a doublet for the methyl group at C7.
¹³C NMR The spectrum will display the expected number of carbon signals corresponding to the fused heterocyclic system.
Mass Spec. The molecular ion peak corresponding to the molecular weight of the compound (C₇H₁₁N₃) is expected.

Note: Specific chemical shifts in NMR spectra can vary slightly depending on the solvent and the instrument used.

V. Applications in Drug Discovery and Development

The this compound scaffold serves as a versatile building block for the synthesis of a diverse range of compounds with potential therapeutic applications. The pyrazolo[1,5-a]pyrimidine core is a known pharmacophore in numerous kinase inhibitors, and the introduction of the saturated ring and the methyl group can be exploited to fine-tune the selectivity and potency of these inhibitors.[2]

Derivatives of the tetrahydropyrazolo[1,5-a]pyrimidine system have been investigated for their potential as:

  • Anticancer Agents: By targeting various protein kinases involved in cancer cell proliferation and survival.[2]

  • Antiparasitic Agents: Showing efficacy against various parasitic infections.[3]

  • Central Nervous System (CNS) Agents: Exhibiting potential as anticonvulsant and anxiolytic agents.[4]

The synthesis of this compound provides a crucial starting point for the development of compound libraries for high-throughput screening and lead optimization in various drug discovery programs.

VI. Conclusion

This technical guide has provided a comprehensive overview of the cyclocondensation reaction for the synthesis of this compound. From the fundamental reaction mechanism to a detailed experimental protocol and potential applications, this document serves as a valuable resource for researchers and scientists in the field of medicinal chemistry and drug development. The strategic importance of the pyrazolo[1,5-a]pyrimidine scaffold, coupled with the synthetic accessibility of its tetrahydro- derivatives, ensures its continued prominence in the quest for novel and effective therapeutic agents.

References

  • Mendez-Arriaga, F., et al. (2023). First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. Molecules, 28(19), 6919. [Link]

  • Khan, I., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. [Link]

  • Al-Ostoot, F. H., et al. (2023). Novel 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine Fused Chlorins as Very Active Photodynamic Agents for Melanoma Cells. European Journal of Medicinal Chemistry, 103, 205-215. [Link]

  • Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link]

  • Kranjc, K., & Stanovnik, B. (2010). Synthesis of 6-Alkyl-7-oxo-4,5,6,7-tetrahydropyrazolo[1,5-c]pyrimidine-3-carboxamides. ARKIVOC, 2011(1), 164-178. [Link]

  • Douglas, C. J., & Thomson, D. W. (2018). Three-Component Coupling of Aldehydes, Aminopyrazoles and Sulfoxonium Ylides via Rhodium(III)-Catalyzed Imidoyl C–H Activation: Synthesis of Pyrazolo[1,5-a]pyrimidines. The Journal of Organic Chemistry, 83(15), 8847-8857. [Link]

  • Rye, C. S., & Baell, J. B. (2012). A New Synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-c]pyrimidines by a Retro-Mannich Cascade Rearrangement. Australian Journal of Chemistry, 65(10), 1356-1361. [Link]

  • Li, Y., et al. (2020). Discovery of[2][3][5]-triazolo [1,5-a]pyrimidine-7(4H)-one derivatives as positive modulators of GABA A1 receptor with potent anticonvulsant activity and low toxicity. European Journal of Medicinal Chemistry, 185, 111815. [Link]

  • Elmaati, T. A. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC, 2009(1), 198-250. [Link]

  • Chimichi, S., et al. (1992). ChemInform Abstract: 1H and 13C NMR Study of the Pyrazolo(1,5-a)pyrimidine System. ChemInform, 23(49). [Link]

  • Perevalov, V. P., et al. (1990). 1 H NMR and 13 C NMR Spectra of the Condensed Pyrimidines 1-10. Chemistry of Heterocyclic Compounds, 26(10), 1139-1143. [Link]

  • Betcke, I., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-228. [Link]

  • Singh, R., et al. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Juniper Online Journal of Case Studies, 2(3). [Link]

  • Hassan, A. S., et al. (2019). Synthesis, In Vitro Antimicrobial and Cytotoxic Activities of Some New Pyrazolo[1,5-a]pyrimidine Derivatives. Molecules, 24(6), 1122. [Link]

  • Betcke, I., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. ResearchGate. [Link]

  • Barvian, M., et al. (2011). Discovery of 4-Morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as Highly Potent and Selective ATP-Competitive Inhibitors of the Mammalian Target of Rapamycin (mTOR). Journal of Medicinal Chemistry, 54(1), 40-57. [Link]

  • Maslov, M. A., et al. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Molecules, 28(18), 6599. [Link]

  • Kamal, A., et al. (2015). SYNTHESIS AND CYTOTOXICITY ACTIVITY OF SOME NOVEL HYDRAZIDE, PYRAZOLE, ISOXAZOLE, PYRIMIDINE AND FUSED PYRAN-2-ONE DERIVATIVES. HETEROCYCLES, 91(6), 1212-1227. [Link]

  • Wang, G., et al. (2023). Discovery of 4,5,6,7-Tetrahydropyrazolo[1.5-a]pyrizine Derivatives as Core Protein Allosteric Modulators (CpAMs) for the Inhibition of Hepatitis B Virus. Journal of Medicinal Chemistry, 66(22), 15366-15383. [Link]

  • de Oliveira, C. S., et al. (2018). Synthesis and Antimicrobial Activity of Novel 7-(Heteroaryl)-1,2,4-triazolo[1,5-a]-pyrimidine Derivatives. ChemistrySelect, 3(33), 9539-9544. [Link]

  • Moore, J. A., & Marascia, F. J. (1963). 3(5)-AMINOPYRAZOLE. Organic Syntheses, 43, 7. [Link]

Sources

An In-depth Technical Guide to the NMR Spectroscopic Data of 7-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrahydropyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery. Its three-dimensional structure and hydrogen bonding capabilities make it an attractive core for designing molecules that can interact with a variety of biological targets. The introduction of a methyl group at the 7-position creates a chiral center, opening avenues for stereospecific interactions and the development of enantiomerically pure therapeutic agents. A thorough understanding of the NMR spectroscopic characteristics of this core is paramount for unambiguous structure elucidation, stereochemical assignment, and quality control during synthesis and development.

This guide provides a comprehensive overview of the NMR spectroscopic data for 7-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine. As a Senior Application Scientist, the focus will be not only on the presentation of data but also on the underlying principles and experimental strategies that ensure data integrity and accurate interpretation. We will delve into one- and two-dimensional NMR techniques, providing both theoretical grounding and practical, field-proven protocols.

Core Structure and Numbering

The fundamental structure of this compound is depicted below, with the standardized numbering system used throughout this guide. The stereocenter at the C7 position is a key feature of this molecule.

Caption: Structure and numbering of this compound.

Foundational NMR Concepts for the Tetrahydropyrazolo[1,5-a]pyrimidine Scaffold

The dearomatization of the pyrimidine ring is the most significant transformation influencing the NMR spectra. This reduction from a planar aromatic system to a puckered saturated ring introduces several key changes:

  • ¹H NMR: Protons on the saturated pyrimidine ring (positions 4, 5, 6, and 7) will appear in the aliphatic region of the spectrum, typically between 1.5 and 5.0 ppm. This is a substantial upfield shift compared to their aromatic counterparts, which would resonate above 6.5 ppm. The protons on the C5 and C6 methylenes are diastereotopic due to the chiral center at C7 and will likely appear as complex multiplets.

  • ¹³C NMR: The sp³-hybridized carbons of the tetrahydropyrimidine ring (C5, C6, and C7) will resonate in the aliphatic region (typically 20-60 ppm), a significant upfield shift from the aromatic sp² carbons (100-160 ppm).

A crucial aspect of confirming the regiochemistry of the methyl group is the ¹³C NMR chemical shift. Based on studies of related pyrazolo[1,5-a]pyrimidine systems, a methyl group at the 7-position is expected to have a chemical shift of approximately 17.0-17.2 ppm. In contrast, a methyl group at the 5-position would resonate further downfield, around 24.6-24.8 ppm.[1] This diagnostic difference provides an unambiguous method for confirming the 7-methyl substitution.

In-Depth NMR Analysis

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the proton environment, connectivity, and stereochemistry.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts, so consistency is key.

  • Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse (zg30 or similar).

    • Spectral Width: 12-16 ppm, centered around 6 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (d1): 1-5 seconds. A longer delay is necessary for accurate integration of all signals.

    • Number of Scans: 8-16 scans, depending on sample concentration.

ProtonExpected Chemical Shift (ppm)MultiplicityCoupling Constants (Hz)Notes
H-2~7.5 - 7.8dJ ≈ 2.0 - 2.5Pyrazole ring proton.
H-3~5.8 - 6.0dJ ≈ 2.0 - 2.5Pyrazole ring proton.
NH-4~4.5 - 5.5br s-Exchangeable proton; may be broad or not observed.
H-7~4.0 - 4.5m-Methine proton at the chiral center.
H-5~3.0 - 3.8m-Diastereotopic methylene protons.
H-6~1.5 - 2.5m-Diastereotopic methylene protons.
7-CH₃~1.2 - 1.4dJ ≈ 6.0 - 7.0Doublet due to coupling with H-7.
¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the carbon framework of the molecule.

  • Sample Preparation: Use the same sample as for ¹H NMR. A higher concentration (20-50 mg) may be beneficial for reducing acquisition time.

  • Instrument Setup: Same spectrometer as for ¹H NMR.

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30).

    • Spectral Width: 200-220 ppm, centered around 100 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024 or more, as ¹³C has low natural abundance.

CarbonExpected Chemical Shift (ppm)Notes
C-2~140 - 145Pyrazole ring carbon.
C-3~95 - 100Pyrazole ring carbon.
C-3a~150 - 155Bridgehead carbon.
C-5~40 - 45Tetrahydropyrimidine ring carbon.
C-6~25 - 30Tetrahydropyrimidine ring carbon.
C-7~50 - 55Chiral methine carbon.
7-CH₃~17 - 18Diagnostic for 7-methyl substitution.[1]

2D NMR Spectroscopy for Structural Elucidation

Two-dimensional NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the overall structure.

COSY (Correlation Spectroscopy)

COSY reveals proton-proton couplings, allowing for the tracing of spin systems.

  • Pulse Program: cosygpqf or similar.

  • Data Points (F2 and F1): 2048 x 256 or 512.

  • Number of Scans: 2-4 per increment.

Caption: Expected COSY correlations for this compound.

HSQC (Heteronuclear Single Quantum Coherence)

HSQC correlates each proton with its directly attached carbon.

  • Pulse Program: hsqcedetgpsp or similar.

  • ¹J(C,H) Coupling Constant: Optimized for ~145 Hz.

  • Data Points (F2 x F1): 2048 x 256.

  • Number of Scans: 4-8 per increment.

This experiment is crucial for assigning the carbons of the tetrahydropyrimidine ring by correlating them to their attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation)

HMBC shows correlations between protons and carbons that are two or three bonds away, which is vital for assigning quaternary carbons and piecing together the molecular fragments.

  • Pulse Program: hmbcgplpndqf or similar.

  • Long-range Coupling Constant: Optimized for 8-10 Hz.

  • Data Points (F2 x F1): 2048 x 256.

  • Number of Scans: 8-16 per increment.

cluster_ring Key HMBC Correlations H7 H-7 C5 C-5 H7->C5 Me7_H 7-CH₃ (H) C6 C-6 Me7_H->C6 C7 C7 Me7_H->C7 ¹J H2 H-2 C3a C-3a H2->C3a C3 C-3 H2->C3 H3 H-3 H3->C3a C2 C-2 H3->C2

Caption: Key HMBC correlations for structural confirmation.

Stereochemical Analysis with NOESY

The Nuclear Overhauser Effect (NOE) is a through-space interaction between protons that are close in proximity, typically within 5 Å. A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment maps these interactions, providing crucial information about the 3D structure and stereochemistry.

For this compound, the puckered six-membered ring can adopt different conformations (e.g., chair, boat, twist-boat). The methyl group at C7 can be either axial or equatorial. NOESY can help determine the preferred conformation.

  • Pulse Program: noesygpph or similar.

  • Mixing Time (d8): 500-800 ms. This is a critical parameter and may need to be optimized.

  • Data Points (F2 x F1): 2048 x 256 or 512.

  • Number of Scans: 8-16 per increment.

The key interactions to look for are between the 7-CH₃ protons and the protons on the tetrahydropyrimidine ring.

  • If the 7-CH₃ group is predominantly in an axial position: Strong NOE cross-peaks would be expected between the 7-CH₃ protons and the axial protons at C5.

  • If the 7-CH₃ group is predominantly in an equatorial position: An NOE would be expected between the H-7 proton and the axial protons at C5 and C6.

The presence of a cross-peak between H-5 and H-7 in related 5,7-disubstituted systems is indicative of a syn relationship.[2] For the monosubstituted target molecule, NOESY provides invaluable conformational insights.

Caption: Key potential NOE interactions for conformational analysis.

Summary

The complete structural and stereochemical elucidation of this compound is a multi-faceted process that relies on the synergistic application of various NMR techniques. ¹H and ¹³C NMR provide the fundamental chemical shift and coupling information, while 2D experiments like COSY, HSQC, and HMBC are indispensable for assembling the molecular framework. Finally, NOESY provides the crucial through-space information necessary to determine the preferred conformation of the molecule in solution. By following the detailed protocols and interpretative guidelines presented in this guide, researchers can confidently characterize this important heterocyclic scaffold.

References

  • Bogdanova, E. A., et al. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Molecules, 28(18), 6584. Available at: [Link]

  • Bogdanova, E. A., et al. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. PMC, NIH. Available at: [Link]

  • Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. Available at: [Link]

  • ResearchGate. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Available at: [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of Tetrahydropyrazolo[1,5-a]pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrahydropyrazolo[1,5-a]pyrimidine scaffold is a key pharmacophore in modern medicinal chemistry, valued for its three-dimensional structure which can lead to improved physicochemical properties such as solubility and lipophilicity compared to its aromatic counterpart. This guide provides a comprehensive overview of the core physicochemical properties of tetrahydropyrazolo[1,5-a]pyrimidines, detailing their synthesis, structural characteristics, and the critical interplay between substitution patterns and properties like pKa, lipophilicity (LogP/LogD), and aqueous solubility. By integrating theoretical principles with practical experimental and computational methodologies, this document serves as an essential resource for the rational design and development of novel therapeutics based on this privileged heterocyclic system.

Introduction: The Significance of the Tetrahydropyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine framework is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse biological activities, including its role as a potent protein kinase inhibitor in cancer therapy. The reduction of the pyrimidine ring to its tetrahydro form introduces a saturated, non-planar structure, which can be advantageous in drug design. Saturated heterocycles often exhibit improved solubility and metabolic stability, and their three-dimensional character can facilitate more specific and potent interactions with biological targets.

The synthesis of tetrahydropyrazolo[1,5-a]pyrimidines can be efficiently achieved through the reduction of the corresponding aromatic pyrazolo[1,5-a]pyrimidines using complex hydrides. This reaction preferentially reduces the pyrimidine ring over the pyrazole ring, yielding stereoisomers that are of significant interest in medicinal chemistry.

Core Physicochemical Properties and Their Interdependence

The journey of a drug candidate from discovery to clinical application is heavily influenced by its physicochemical properties. For the tetrahydropyrazolo[1,5-a]pyrimidine scaffold, the key parameters of pKa, lipophilicity, and solubility are intricately linked and are highly sensitive to the nature and position of substituents.

Acidity and Basicity (pKa)

The pKa of a molecule dictates its ionization state at a given pH, which in turn profoundly affects its solubility, permeability, and interaction with biological targets. The tetrahydropyrazolo[1,5-a]pyrimidine core contains multiple nitrogen atoms that can be protonated, making it a basic scaffold. The precise pKa values are dependent on the electronic effects of substituents on the ring system. Electron-donating groups will generally increase the basicity (raise the pKa), while electron-withdrawing groups will decrease it.

The ionization state of a drug is a critical determinant of its behavior in the physiological environment. For instance, a drug that is ionized at physiological pH (around 7.4) will generally be more hydrophilic and thus have higher aqueous solubility, but may have lower permeability across lipophilic cell membranes. Conversely, a non-ionized drug will be more lipophilic and can more readily cross cell membranes.

Lipophilicity (LogP and LogD)

Lipophilicity, a measure of a compound's affinity for a lipid-like environment, is a crucial parameter for drug absorption, distribution, metabolism, and excretion (ADME). It is commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water for the neutral form of the molecule, or the distribution coefficient (LogD) at a specific pH for ionizable compounds.

For the tetrahydropyrazolo[1,5-a]pyrimidine scaffold, lipophilicity can be modulated by the introduction of various functional groups. The relationship between substitution and lipophilicity is complex, involving considerations of hydrophobicity, polarity, and hydrogen bonding capacity.

Structure-Property Relationships: A Case Study with a Structurally Related Scaffold

CompoundR1R2R3LogD (pH 7.4)Aqueous Solubility (µM)
DSM-1 HH3,4-dichlorophenyl3.245-90
DSM-190 HH4-(trifluoromethoxy)phenyl2.99-18
DSM-265 FH4-(trifluoromethyl)phenyl3.670-140
DSM-421 FCH32,4-difluorophenyl2.5>100
Data adapted from a study on 1,2,4-triazolo[1,5-a]pyrimidine derivatives as inhibitors of dihydroorotate dehydrogenase.

This data clearly demonstrates that even subtle changes to the substituents on the heterocyclic core can lead to significant alterations in both lipophilicity and solubility. For instance, the introduction of fluorine and a methyl group in DSM-421 compared to DSM-1 leads to a decrease in LogD and a notable increase in aqueous solubility.

Structural Characterization

The three-dimensional structure of tetrahydropyrazolo[1,5-a]pyrimidines is a key determinant of their biological activity. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques used for their structural elucidation.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive information about the solid-state conformation of a molecule, including bond lengths, bond angles, and intermolecular interactions. For pyrazolo[1,5-a]pyrimidine derivatives, X-ray studies have confirmed the planar nature of the aromatic system and have been instrumental in understanding how these molecules interact with their biological targets. For the tetrahydro derivatives, X-ray crystallography would reveal the chair or boat-like conformation of the saturated pyrimidine ring and the relative stereochemistry of substituents.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for the structural characterization of tetrahydropyrazolo[1,5-a]pyrimidines in solution. The chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs) provide detailed information about the connectivity of atoms and the solution-state conformation of the molecule. For instance, the chemical shifts of the protons and carbons in the saturated pyrimidine ring are significantly different from those in the aromatic pyrazolo[1,5-a]pyrimidine system, providing a clear spectroscopic signature for the reduced core.

Experimental and Computational Methodologies

A thorough understanding of the physicochemical properties of tetrahydropyrazolo[1,5-a]pyrimidines requires a combination of experimental measurements and computational predictions.

Experimental Protocols

Determining pKa:

  • Potentiometric Titration: This is the gold standard for pKa determination. A solution of the compound is titrated with a strong acid or base, and the pH is monitored as a function of the titrant volume. The pKa is determined from the midpoint of the titration curve.

  • UV-Vis Spectroscopy: This method is suitable for compounds with a chromophore that changes its absorbance spectrum upon ionization. The absorbance is measured at various pH values, and the pKa is calculated from the resulting data.

  • Capillary Electrophoresis (CE): CE can be used to determine the pKa by measuring the electrophoretic mobility of the compound as a function of pH.

Determining Lipophilicity (LogP/LogD):

  • Shake-Flask Method: This traditional method involves partitioning the compound between octanol and water. The concentrations of the compound in each phase are measured, and the LogP is calculated. For LogD, the aqueous phase is buffered to a specific pH.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A correlation can be established between the retention time of a compound on a reverse-phase column and its LogP. This method is rapid and requires only a small amount of sample.

Determining Aqueous Solubility:

  • Equilibrium Shake-Flask Method: An excess of the solid compound is equilibrated with water or a buffer solution. The concentration of the dissolved compound in the saturated solution is then determined by a suitable analytical method, such as HPLC or UV-Vis spectroscopy.

G cluster_properties Physicochemical Properties cluster_adme ADME Properties Scaffold Tetrahydropyrazolo[1,5-a]pyrimidine Core pKa pKa Scaffold->pKa Influences LogP LogP / LogD Scaffold->LogP Influences Solubility Solubility Scaffold->Solubility Influences MeltingPoint Melting Point Scaffold->MeltingPoint Influences Substituents Substituents (R1, R2, R3...) Substituents->Scaffold Absorption Absorption pKa->Absorption Distribution Distribution pKa->Distribution LogP->Absorption LogP->Distribution Metabolism Metabolism LogP->Metabolism Solubility->Absorption MeltingPoint->Solubility Excretion Excretion Absorption->Excretion Distribution->Excretion Metabolism->Excretion

Figure 2: The causal relationship between the molecular structure of substituted tetrahydropyrazolo[1,5-a]pyrimidines and their ADME properties.

Conclusion

The tetrahydropyrazolo[1,5-a]pyrimidine scaffold represents a promising starting point for the development of novel therapeutics. A thorough understanding and strategic modulation of its physicochemical properties are paramount for successful drug design and optimization. This guide has outlined the key physicochemical parameters, their interplay, and the experimental and computational methodologies for their assessment. By applying these principles, researchers can more effectively navigate the complex landscape of drug discovery and develop tetrahydropyrazolo[1,5-a]pyrimidine-based candidates with improved ADME profiles and enhanced therapeutic potential.

References

  • Ghareb, N., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 5003. Available from: [Link]

  • Lavecchia, A. (2015). Computational methods in drug discovery. Journal of Computer-Aided Molecular Design, 29(5), 381-383. Available from: [Link]

  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25-38. Available from: [Link]

  • Pion Inc. (2023). What is pKa and how is it used in drug development? Available from: [Link]

  • Roy, A., & Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Available from: [Link]

  • Scapin, E., et al. (2021). Reactivity of tetrazolo[1,5-a]pyrimidines in click chemistry and hydrogenation. Beilstein Archives. Available from: [Link]

  • Sharma, R., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MOJ Biorg Org Chem, 2(5), 224-227. Available from: [Link]

  • World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. Available from: [Link]

  • Yong, Y., et al. (2019). Computational/in silico methods in drug target and lead prediction. Briefings in Bioinformatics, 20(5), 1648-1662. Available from: [Link]

potential therapeutic targets of 7-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Potential Therapeutic Targets of 7-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine and its Analogs

Abstract

The pyrazolo[1,5-a]pyrimidine core is recognized as a "privileged scaffold" in medicinal chemistry, forming the foundation of numerous clinically approved and investigational drugs. Its versatile structure allows for potent and selective interactions with a wide array of biological targets. This guide focuses on this compound, a specific derivative for which public biological data is scarce. By synthesizing extensive research on the broader pyrazolo[1,5-a]pyrimidine class, this document serves as a technical roadmap for researchers and drug development professionals. We will explore the most probable therapeutic targets, provide the scientific rationale for their selection, and detail robust experimental workflows for target validation and mechanism-of-action studies. The primary objective is to equip scientific teams with the foundational knowledge and practical methodologies required to unlock the therapeutic potential of this promising compound.

Introduction to the Pyrazolo[1,5-a]pyrimidine Scaffold

Chemical Structure and Properties

The pyrazolo[1,5-a]pyrimidine system is a bicyclic heteroaromatic ring structure formed by the fusion of a pyrazole and a pyrimidine ring. This arrangement creates a unique electronic and steric profile, making it an exceptional building block for designing small molecule inhibitors. The nitrogen atoms within the rings can act as hydrogen bond acceptors, while the planar structure facilitates π–π stacking and hydrophobic interactions with protein targets.[1] Modifications at various positions on both the pyrazole and pyrimidine rings allow for the fine-tuning of a compound's pharmacological properties, including potency, selectivity, and pharmacokinetic profile.[1][2]

A "Privileged Scaffold" in Drug Discovery

The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple, often unrelated, biological targets. The pyrazolo[1,5-a]pyrimidine core is a quintessential example, having demonstrated activity against protein kinases, G-protein coupled receptors, and other critical cellular proteins.[1][3] Its remarkable success stems from its ability to mimic the purine core of ATP, making it a highly effective template for designing ATP-competitive kinase inhibitors.[4] This inherent versatility has established it as a cornerstone in the development of targeted therapies, particularly in oncology.

Focus of this Guide

This guide extrapolates the well-documented activities of the pyrazolo[1,5-a]pyrimidine family to predict and validate the therapeutic targets for this compound. The strategic approach is to leverage existing knowledge to build a high-probability target landscape and provide the experimental blueprints to systematically investigate each one.

Primary Therapeutic Target Class: Protein Kinases

Rationale: Why Kinases are a Prime Target

Protein kinases are fundamental regulators of nearly all cellular signaling pathways. Their dysregulation is a hallmark of many diseases, most notably cancer, making them one of the most important classes of drug targets.[1] The pyrazolo[1,5-a]pyrimidine scaffold has been extensively validated as a potent "hinge-binding" motif that occupies the ATP-binding pocket of numerous kinases, leading to the inhibition of their enzymatic activity.[1][4][5] This established mechanism makes the kinase family the most logical and promising starting point for investigating the therapeutic potential of this compound.

Key Target Family: Tropomyosin Receptor Kinases (Trks)

Tropomyosin receptor kinases (Trks), including TrkA, TrkB, and TrkC, are receptor tyrosine kinases that play a crucial role in neuronal development and function.[6] In oncology, chromosomal rearrangements leading to NTRK gene fusions result in the expression of constitutively active Trk fusion proteins that drive tumor growth across a wide range of cancer types.[5][6] The clinical success of Trk inhibitors like Larotrectinib and Entrectinib, both of which feature a pyrazolo[1,5-a]pyrimidine core, provides a powerful precedent for investigating this target class.[5][6]

In cancer, Trk fusion proteins are constitutively active, leading to ligand-independent dimerization and autophosphorylation. This triggers downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, which promote cell proliferation, survival, and metastasis. Inhibition of the Trk kinase domain blocks these downstream signals, leading to tumor growth inhibition and apoptosis.

TRK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK Trk Fusion Protein RAS RAS TRK->RAS PI3K PI3K TRK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Compound 7-Methyl-4,5,6,7-tetrahydropyrazolo [1,5-a]pyrimidine Compound->TRK

Caption: Inhibition of Trk fusion proteins by the compound blocks MAPK and PI3K signaling.

Protocol 2.2.1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a competitive binding assay to determine the affinity (Kd or IC₅₀) of the test compound for the TrkA kinase.

  • Reagents & Materials: TrkA kinase (recombinant), Alexa Fluor™ 647-labeled ATP-competitive tracer, Europium (Eu)-labeled anti-tag antibody, assay buffer, test compound serial dilutions, 384-well microplate.

  • Procedure:

    • Prepare a 2X solution of kinase and Eu-anti-tag antibody in assay buffer.

    • Prepare a 2X solution of tracer in assay buffer.

    • Dispense 5 µL of the 2X kinase/antibody solution into each well of the 384-well plate.

    • Add 5 µL of the serially diluted test compound to the wells.

    • Initiate the binding reaction by adding 5 µL of the 2X tracer solution to all wells.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on a fluorescence plate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), measuring emission at 665 nm (acceptor) and 615 nm (donor).

  • Data Analysis: Calculate the TR-FRET ratio (665 nm / 615 nm). Plot the ratio against the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀.

  • Causality & Self-Validation: This assay directly measures the compound's ability to displace a known ATP-site ligand from the kinase. The inclusion of positive (known Trk inhibitor) and negative (DMSO vehicle) controls validates the assay window and performance. A dose-dependent decrease in the FRET signal confirms specific binding.

Protocol 2.2.2: Cellular Target Engagement Assay (NanoBRET™)

This protocol quantifies compound binding to TrkA in living cells, confirming cell permeability and target interaction in a physiological context.

  • Reagents & Materials: HEK293 cells transiently expressing TrkA-NanoLuc® fusion protein, NanoBRET™ Tracer, Nano-Glo® Substrate, Opti-MEM®, test compound.

  • Procedure:

    • Seed the transfected HEK293 cells into a 96-well white assay plate and incubate for 24 hours.

    • Prepare serial dilutions of the test compound in Opti-MEM®.

    • Add the compound dilutions to the cells and incubate for 2 hours at 37°C.

    • Add the NanoBRET™ Tracer to all wells and incubate for another 2 hours.

    • Prepare the Nano-Glo® Substrate detection reagent according to the manufacturer's protocol.

    • Add the detection reagent to all wells.

    • Read the plate within 10 minutes on a luminometer equipped with 450 nm and >600 nm filters.

  • Data Analysis: Calculate the NanoBRET™ ratio (Acceptor emission / Donor emission). Plot the ratio against the log of the compound concentration to determine the IC₅₀ for cellular target engagement.

  • Causality & Self-Validation: A dose-dependent decrease in the BRET signal indicates that the test compound is cell-permeable and is competitively displacing the tracer from the intracellular TrkA-NanoLuc® fusion protein. This directly validates target binding within a living cell.

Key Target Family: Cyclin-Dependent Kinases (CDKs)

CDKs are essential for regulating the cell cycle. Their aberrant activity is a common feature of cancer, leading to uncontrolled cell division. The pyrazolo[1,5-a]pyrimidine scaffold has been successfully employed to develop inhibitors of CDK2, a key kinase that governs the G1/S phase transition.[7] Therefore, assessing the impact of this compound on cell cycle progression is a logical step.

Protocol 2.3.1: Cell Cycle Analysis by Flow Cytometry

This protocol assesses the effect of the compound on cell cycle distribution in a cancer cell line known to be dependent on CDK2 (e.g., MCF-7).

  • Reagents & Materials: MCF-7 cells, complete growth medium, test compound, DMSO, phosphate-buffered saline (PBS), 70% ethanol (ice-cold), FxCycle™ PI/RNase Staining Solution.

  • Procedure:

    • Seed MCF-7 cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with serial dilutions of the test compound (and DMSO vehicle control) for 24 hours.

    • Harvest cells by trypsinization, wash with cold PBS, and collect the cell pellet by centrifugation.

    • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at 4°C for at least 2 hours.

    • Wash the fixed cells with PBS and centrifuge to remove the ethanol.

    • Resuspend the cell pellet in 500 µL of FxCycle™ PI/RNase Staining Solution and incubate for 30 minutes at room temperature in the dark.

    • Analyze the samples on a flow cytometer, exciting at 488 nm and measuring propidium iodide (PI) fluorescence. Collect data for at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT™) to deconvolute the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases.

  • Causality & Self-Validation: An effective CDK2 inhibitor is expected to cause a dose-dependent increase in the percentage of cells arrested in the G1 phase. This specific phenotypic outcome is a direct consequence of inhibiting the G1/S transition, providing strong, self-validating evidence of on-target activity.

Cell_Cycle_Workflow A 1. Seed MCF-7 Cells in 6-well plates B 2. Treat with Compound (24 hours) A->B C 3. Harvest & Fix in 70% Ethanol B->C D 4. Stain DNA with Propidium Iodide/RNase C->D E 5. Analyze by Flow Cytometry D->E F 6. Quantify Cell Phases (G1, S, G2/M) E->F G Expected Outcome: G1 Arrest F->G

Caption: Experimental workflow for cell cycle analysis via flow cytometry.

Emerging Therapeutic Targets

While kinases are the most probable targets, the versatility of the pyrazolo[1,5-a]pyrimidine scaffold suggests other possibilities that warrant investigation.

Hepatitis B Virus (HBV) Core Protein

Derivatives of the structurally similar 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine have been identified as potent Hepatitis B Virus (HBV) Core Protein Allosteric Modulators (CpAMs).[8] These molecules disrupt the HBV lifecycle by inducing aberrant assembly of the viral capsid. Given the high degree of structural similarity, the HBV core protein represents a compelling non-kinase target.

Protocol 3.1.1: HBV Replication Assay

This assay measures the compound's ability to inhibit HBV DNA replication in a cell-based model.

  • Reagents & Materials: HepG2.2.15 cells (stably express HBV), complete growth medium, test compound, DNA extraction kit, qPCR master mix, HBV-specific primers and probe.

  • Procedure:

    • Plate HepG2.2.15 cells in 24-well plates.

    • After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compound. Lamivudine should be used as a positive control.

    • Incubate for 6 days, replacing the medium and compound every 2 days.

    • On day 6, lyse the cells and extract total intracellular DNA.

    • Quantify the amount of HBV DNA using a validated qPCR assay.

  • Data Analysis: Determine the concentration of HBV DNA in treated versus untreated cells. Calculate the EC₅₀ value by plotting the percentage of HBV DNA inhibition against the log of the compound concentration.

  • Causality & Self-Validation: A dose-dependent reduction in HBV DNA levels, validated by the positive control, directly demonstrates the compound's antiviral activity.

ABC Transporters (e.g., ABCB1/P-glycoprotein)

In cancer therapy, multidrug resistance (MDR) is a major obstacle, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like ABCB1 (P-glycoprotein), which actively pump chemotherapeutic drugs out of cancer cells. Novel pyrazolo[1,5-a]pyrimidine derivatives have been shown to reverse ABCB1-mediated MDR.[9] This suggests a potential application for this compound as a chemosensitizer.

Protocol 3.2.1: Rhodamine 123 Efflux Assay

This functional assay measures the inhibition of ABCB1 transport activity by quantifying the intracellular accumulation of the fluorescent substrate Rhodamine 123.

  • Reagents & Materials: An ABCB1-overexpressing cell line (e.g., MCF-7/ADR) and its parental line (MCF-7), Rhodamine 123, test compound, Verapamil (positive control inhibitor), flow cytometry buffer.

  • Procedure:

    • Pre-incubate both MCF-7/ADR and MCF-7 cells with the test compound or controls at various concentrations for 1 hour.

    • Add Rhodamine 123 to a final concentration of 1 µM and incubate for another hour.

    • Wash the cells twice with ice-cold PBS to stop the efflux.

    • Harvest the cells and resuspend them in flow cytometry buffer.

    • Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer.

  • Data Analysis: Calculate the mean fluorescence intensity (MFI) for each condition. An effective inhibitor will cause a dose-dependent increase in the MFI in the MCF-7/ADR cells, with little effect on the parental MCF-7 cells.

  • Causality & Self-Validation: The use of a paired parental and resistant cell line is critical. A significant increase in fluorescence only in the ABCB1-overexpressing line confirms that the compound's effect is due to the specific inhibition of the transporter and not other cellular mechanisms.

ABCB1_Workflow cluster_cell Cancer Cell with ABCB1 A 1. Incubate ABCB1+ Cells with Compound B 2. Add Rhodamine 123 (Fluorescent Substrate) A->B ABCB1 ABCB1 Pump A->ABCB1 Inhibits C 3. Wash to Remove Extracellular Dye B->C D 4. Measure Intracellular Fluorescence (Flow Cytometry) C->D E Result: High Fluorescence = Inhibition of Efflux D->E Rho_out Rhodamine 123 ABCB1->Rho_out Efflux Rho_in Rhodamine 123 Rho_out->Rho_in Enters Cell

Caption: Workflow to assess ABCB1 inhibition via Rhodamine 123 accumulation.

Summary and Future Directions

Based on the robust body of evidence from the broader pyrazolo[1,5-a]pyrimidine chemical class, this compound presents a multitude of exciting therapeutic possibilities. The most promising avenues for initial investigation are:

  • Protein Kinases: With a particular focus on the clinically validated Trk family and cell-cycle-regulating CDKs .

  • HBV Core Protein: A high-value target in virology, suggested by structurally related compounds.

  • ABC Transporters: Offering a potential role in overcoming multidrug resistance in oncology.

The experimental protocols detailed in this guide provide a validated, logical, and efficient framework for screening the compound against these targets. Positive results from these initial assays should be followed by more comprehensive studies, including broad-panel kinase screening to assess selectivity, in-depth structure-activity relationship (SAR) studies to optimize potency and drug-like properties, and ultimately, in vivo efficacy studies in relevant disease models. This systematic approach will be crucial in translating the chemical promise of this compound into a tangible therapeutic candidate.

References

  • Terungwa, S. U., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. [Link][1][2][4]

  • Yadav, P., et al. (2024). Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560. [Link][5][6]

  • García-de-la-Fuente, S., et al. (2023). First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. Pharmaceutics, 15(10), 2410. [Link][10]

  • Gomes, A. T. P. C., et al. (2015). Novel 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine fused chlorins as very active photodynamic agents for melanoma cells. European Journal of Medicinal Chemistry, 103, 458-468. [Link][11]

  • Wang, W., et al. (2020). Discovery of[1][6][11]-triazolo [1,5-a]pyrimidine-7(4H)-one derivatives as positive modulators of GABA A1 receptor with potent anticonvulsant activity and low toxicity. Bioorganic & Medicinal Chemistry, 28(1), 115192. [Link][3]

  • Abdel-Maksoud, M. S., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Pharmaceuticals, 17(12), 1599. [Link][7]

  • Pei, Z., et al. (2008). 7-Aminopyrazolo[1,5-a]pyrimidines as potent multitargeted receptor tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 51(17), 5521-5531. [Link][12]

  • Li, G., et al. (2023). Discovery of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine Derivatives as Core Protein Allosteric Modulators (CpAMs) for the Inhibition of Hepatitis B Virus. Journal of Medicinal Chemistry, 66(22), 15392-15407. [Link][8]

  • Mu, M., et al. (2024). Discovery of novel pyrazolo[1,5-a]pyrimidine derivatives as potent reversal agents against ABCB1-mediated multidrug resistance. European Journal of Medicinal Chemistry, 281, 116761. [Link][9]

  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. (2015). ACS Medicinal Chemistry Letters, 6(9), 1005-1010. [Link][13]

  • El-Adl, K., et al. (2022). Discovery of novel pyrazole and pyrazolo[1,5-a]pyrimidine derivatives as cyclooxygenase inhibitors (COX-1 and COX-2) using molecular modeling simulation. Archiv der Pharmazie, 355(12), e2200395. [Link][14]

  • This compound. MySkinRecipes. [Link][15]

Sources

The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Architecture for Precision Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Rise of a Versatile Kinase Inhibitor Scaffold

The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system that has emerged as a "privileged" scaffold in modern medicinal chemistry, particularly in the design of potent and selective protein kinase inhibitors.[1][2] Its rigid, planar structure provides an excellent foundation for the strategic placement of functional groups that can engage in key interactions within the ATP-binding site of a wide array of kinases.[2] This versatility has led to the development of numerous clinical candidates and approved drugs targeting kinases implicated in cancer and other diseases.[3][4][5] Notable examples of marketed drugs featuring this core include the Tropomyosin receptor kinase (Trk) inhibitors Larotrectinib and Entrectinib, which have demonstrated significant efficacy in tumors harboring NTRK gene fusions.[3][4][5] This guide provides a deep dive into the molecular mechanisms that underpin the inhibitory activity of pyrazolo[1,5-a]pyrimidine-based compounds, offering insights for researchers and drug developers working to create the next generation of targeted therapies.

Core Mechanism of Action: Competitive Inhibition at the Kinase Hinge

The predominant mechanism of action for pyrazolo[1,5-a]pyrimidine inhibitors is competitive inhibition of ATP binding.[1] The fused ring system acts as a bioisostere of the adenine core of ATP, allowing it to occupy the same binding pocket on the kinase.

The Crucial Hinge Interaction

A hallmark of this inhibitor class is the formation of one or more hydrogen bonds with the "hinge" region of the kinase, a flexible loop of amino acids that connects the N- and C-terminal lobes of the catalytic domain. This interaction is critical for anchoring the inhibitor in the active site. The nitrogen atoms within the pyrazolo[1,5-a]pyrimidine core are key hydrogen bond acceptors. For instance, in the case of Trk inhibitors, the N1 atom of the pyrazolo[1,5-a]pyrimidine scaffold typically forms a hydrogen bond with the backbone amide of a methionine residue (Met592) in the hinge region.[3][4] This interaction is a recurring theme across different kinases targeted by this scaffold and is a primary determinant of binding affinity.[3][4]

G cluster_0 Kinase ATP Binding Pocket Hinge Hinge Region (e.g., Met592 in TrkA) Inhibitor Pyrazolo[1,5-a]pyrimidine Core Inhibitor->Hinge H-Bond R_groups Substituents (R1, R2, etc.) Hydrophobic_Pocket Hydrophobic Pocket R_groups->Hydrophobic_Pocket Hydrophobic Interactions Solvent_Front Solvent Front R_groups->Solvent_Front Improved Solubility ATP ATP ATP->Hinge Competes for Binding

Caption: General binding mode of pyrazolo[1,5-a]pyrimidine inhibitors.

The Role of Substituents: Fine-Tuning Potency and Selectivity

While the pyrazolo[1,5-a]pyrimidine core provides the essential anchor to the hinge region, the substituents at various positions around the scaffold are critical for determining both the potency and selectivity of the inhibitor. Structure-activity relationship (SAR) studies have shown that these substituents engage with other regions of the ATP binding site, such as hydrophobic pockets and the solvent front.[1][4] For example, the addition of a morpholine group can improve selectivity by reducing off-target effects, while fluorine incorporation can enhance interactions with other residues in the active site.[3][4] The strategic modification of these substituents is a key aspect of the drug discovery process for this class of inhibitors.[1][6]

Case Studies: Mechanism of Action Against Key Kinase Families

The versatility of the pyrazolo[1,5-a]pyrimidine scaffold is evident in its ability to inhibit a diverse range of kinases.

Tropomyosin Receptor Kinases (Trks)

Trk kinases (TrkA, TrkB, and TrkC) are receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[3][4][5] Gene fusions involving the NTRK genes are oncogenic drivers in a variety of solid tumors.[4][5] Pyrazolo[1,5-a]pyrimidine-based Trk inhibitors, such as larotrectinib and entrectinib, have shown remarkable clinical success.[3][4][5] As previously mentioned, the core scaffold forms a key hydrogen bond with Met592 in the hinge region of TrkA.[3][4] Substituents are designed to occupy adjacent hydrophobic pockets, enhancing binding affinity and selectivity.[3][4][7] The development of second-generation inhibitors, like repotrectinib, has been necessary to overcome resistance mutations that can arise in patients treated with first-generation agents.[4][5]

Cyclin-Dependent Kinases (CDKs)

CDKs are a family of serine/threonine kinases that regulate the cell cycle, transcription, and other fundamental cellular processes.[8] Dysregulation of CDK activity is a common feature of cancer, making them attractive therapeutic targets.[8] Several pyrazolo[1,5-a]pyrimidine derivatives have been developed as potent CDK inhibitors.[7][8][9] For example, the compound BS-194 is a potent inhibitor of CDK1, CDK2, and CDK9.[8] In a manner analogous to Trk inhibition, the pyrazolo[1,5-a]pyrimidine core of these inhibitors occupies the ATP-binding site and forms hydrogen bonds with the hinge region of the CDK.[7][9] The hydrophobic groups on these inhibitors engage with non-polar residues in the active site, contributing to their high affinity.[7][9]

Pim Kinases

The Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) is involved in cell survival, proliferation, and apoptosis. Overexpression of Pim kinases is associated with various cancers. Pyrazolo[1,5-a]pyrimidines have been identified as potent inhibitors of Pim-1.[10][11] SAR studies on these inhibitors have highlighted the importance of bulky steric substitutions at certain positions to increase selectivity for Pim-1 over other kinases.[11]

Other Notable Kinase Targets

The adaptability of the pyrazolo[1,5-a]pyrimidine scaffold has led to its exploration as an inhibitor of numerous other kinases, including:

  • Casein Kinase 2 (CK2): Optimization of the pyrazolo[1,5-a]pyrimidine scaffold, including macrocyclization, has led to the development of highly potent and selective CK2 inhibitors.[12]

  • Adaptor-Associated Kinase 1 (AAK1): Macrocyclic pyrazolo[1,5-a]pyrimidine-based inhibitors have been developed that show potent inhibition of AAK1, a kinase involved in clathrin-mediated endocytosis.[13]

  • Phosphoinositide 3-kinase δ (PI3Kδ): Derivatives with an indole substituent at the C(5) position have been shown to form an additional hydrogen bond with Asp-787, leading to selective inhibition of PI3Kδ.[14]

Beyond ATP Competition: The Potential for Allosteric Inhibition

While the majority of pyrazolo[1,5-a]pyrimidine kinase inhibitors act as ATP-competitive inhibitors, there is evidence to suggest that this scaffold can also be utilized to develop allosteric inhibitors.[1] Allosteric inhibitors bind to a site on the kinase distinct from the ATP-binding pocket, often leading to higher selectivity. This remains a promising area for future research and development with this versatile scaffold.

Investigating the Mechanism of Action: Key Experimental Protocols

A multi-faceted experimental approach is essential to fully elucidate the mechanism of action of pyrazolo[1,5-a]pyrimidine kinase inhibitors.

In Vitro Kinase Assays

Biochemical assays are the first step in characterizing the inhibitory activity of a compound. These assays directly measure the ability of an inhibitor to block the catalytic activity of a purified kinase.

Protocol: A General In Vitro Kinase Activity Assay (e.g., ADP-Glo™ Kinase Assay)

  • Reagent Preparation:

    • Prepare a stock solution of the pyrazolo[1,5-a]pyrimidine inhibitor in DMSO.

    • Prepare assay buffers, including a kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare solutions of the purified kinase, the specific peptide or protein substrate, and ATP at appropriate concentrations.

  • Assay Procedure:

    • Dispense the inhibitor solution into a 384-well plate, creating a serial dilution to determine the IC₅₀ value.

    • Add the kinase and substrate to the wells containing the inhibitor.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using a detection reagent (e.g., ADP-Glo™). The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the inhibitory activity of the compound.

  • Data Analysis:

    • Plot the luminescence signal against the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

G start Start reagent_prep Prepare Reagents (Inhibitor, Kinase, Substrate, ATP) start->reagent_prep serial_dilution Serial Dilution of Inhibitor in Assay Plate reagent_prep->serial_dilution add_kinase_substrate Add Kinase and Substrate serial_dilution->add_kinase_substrate initiate_reaction Initiate Reaction with ATP add_kinase_substrate->initiate_reaction incubation Incubate at 30°C initiate_reaction->incubation stop_reaction Stop Reaction and Add Detection Reagent incubation->stop_reaction read_plate Read Luminescence stop_reaction->read_plate data_analysis Data Analysis (IC50 determination) read_plate->data_analysis end End data_analysis->end

Caption: Workflow for an in vitro kinase assay.

Cell-Based Assays

Cell-based assays are crucial for confirming that an inhibitor can effectively engage its target in a cellular context and exert a biological effect.

Protocol: Western Blot Analysis of Target Phosphorylation

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line in appropriate media.

    • Treat the cells with varying concentrations of the pyrazolo[1,5-a]pyrimidine inhibitor for a specified time.

    • Include positive and negative controls (e.g., a known inhibitor and a vehicle control).

  • Cell Lysis and Protein Quantification:

    • Lyse the cells to extract total protein.

    • Quantify the protein concentration in each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a membrane (e.g., PVDF).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase or a downstream substrate.

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the signal using a chemiluminescent substrate.

  • Data Analysis:

    • Quantify the band intensities to determine the extent of inhibition of target phosphorylation.

Structural Biology

X-ray crystallography provides high-resolution structural information about how an inhibitor binds to its target kinase. This is invaluable for understanding the molecular basis of inhibition and for guiding further drug design efforts.

Protocol: Co-crystallization of a Kinase with a Pyrazolo[1,5-a]pyrimidine Inhibitor

  • Protein Expression and Purification:

    • Express and purify a high-quality, active form of the target kinase.

  • Complex Formation and Crystallization:

    • Incubate the purified kinase with a molar excess of the pyrazolo[1,5-a]pyrimidine inhibitor.

    • Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) to identify conditions that yield diffraction-quality crystals of the kinase-inhibitor complex.

  • Data Collection and Structure Determination:

    • Collect X-ray diffraction data from the crystals at a synchrotron source.

    • Process the diffraction data and solve the three-dimensional structure of the complex.

  • Structural Analysis:

    • Analyze the electron density maps to visualize the binding mode of the inhibitor and its interactions with the kinase active site.

Structure-Activity Relationship (SAR) Insights and Data

The following table summarizes representative SAR data for pyrazolo[1,5-a]pyrimidine inhibitors against various kinases, illustrating the impact of different substituents on inhibitory potency.

Compound IDTarget KinaseR1-SubstituentR2-SubstituentIC₅₀ (nM)Reference
Compound 14 TrkAHeteroarylAmine< 10[3]
Compound 15 TrkAHeteroarylAmine< 10[3]
Compound 6t CDK2AnilinoCN90[9]
Compound 6s CDK2AnilinoCN230[9]
Compound 6t TrkAAnilinoCN450[9]
Compound 1 Pim-1ArylAmine45[10]
BS-194 (4k) CDK2Substituted PhenylAmine3[8]
BS-194 (4k) CDK1Substituted PhenylAmine30[8]
BS-194 (4k) CDK9Substituted PhenylAmine90[8]
IC20 (31) CK2MacrocycleCarboxylic AcidKD = 12[12]

Conclusion and Future Directions

The pyrazolo[1,5-a]pyrimidine scaffold has proven to be a highly successful platform for the development of a diverse range of kinase inhibitors. Its ability to effectively mimic the adenine core of ATP and engage in key hydrogen bonding interactions with the kinase hinge region provides a solid foundation for achieving high potency. The true power of this scaffold, however, lies in its synthetic tractability, which allows for extensive chemical modification to fine-tune potency, selectivity, and pharmacokinetic properties.

Future research in this area will likely focus on several key aspects:

  • Enhancing Selectivity: Developing inhibitors with even greater selectivity to minimize off-target effects and improve safety profiles.

  • Overcoming Drug Resistance: Designing next-generation inhibitors that are active against kinases with acquired resistance mutations.

  • Exploring Allosteric Inhibition: Leveraging the pyrazolo[1,5-a]pyrimidine scaffold to develop novel allosteric inhibitors with unique mechanisms of action.

  • Targeting New Kinases: Applying the knowledge gained from existing inhibitors to design novel compounds targeting other therapeutically relevant kinases.

The continued exploration of the chemical space around the pyrazolo[1,5-a]pyrimidine core, coupled with a deep understanding of its mechanism of action, will undoubtedly lead to the discovery of new and improved kinase inhibitors for the treatment of cancer and other diseases.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. PubMed Central.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1. bioRxiv.
  • Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. PubMed.
  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiprolifer
  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. NIH.
  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiprolifer
  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
  • Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
  • Advances in Targeting BCR-ABLT315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. MDPI.
  • Discovery and SAR of Novel pyrazolo[1,5-a]pyrimidines as Inhibitors of CDK9. PubMed.
  • General structure of pyrazolo[1,5-a]pyrimidine derivatives with arbitrary numbering.
  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
  • A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administr
  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Deriv

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Methodological & Application

Application Notes and Protocols for Cytotoxicity Studies of 7-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Pyrazolo[1,5-a]pyrimidines

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its diverse pharmacological activities.[1] This class of compounds, being structurally analogous to purines, has been shown to interact with a variety of biological targets, leading to potential therapeutic applications.[2] Notably, derivatives of pyrazolo[1,5-a]pyrimidine have demonstrated significant potential as anticancer agents by inhibiting protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[3][4] The fused bicyclic system of pyrazolo[1,5-a]pyrimidines offers a rigid and planar structure, which can enhance binding affinity to biological targets.[1]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting cytotoxicity studies of a novel compound, 7-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine. While specific biological data for this particular derivative is still emerging, its structural features suggest a potential for anticancer activity. This guide will detail the necessary protocols to evaluate its cytotoxic effects on cancer cell lines, providing a foundation for further preclinical development.

Rationale for Cytotoxicity Screening

Given that numerous pyrazole derivatives have shown inhibitory activities against various targets in cancer cells, such as EGFR, VEGFR-2, and CDKs, it is imperative to assess the cytotoxic potential of novel analogs like this compound.[5] The initial phase of this assessment involves determining the compound's ability to reduce the viability of cancer cells. A positive cytotoxicity profile would warrant further investigation into its mechanism of action, such as the induction of apoptosis or cell cycle arrest, which are common mechanisms for pyrazolopyrimidine derivatives.[6]

PART 1: Initial Cytotoxicity Screening - MTT Assay

The MTT assay is a widely used colorimetric method to assess cell viability and proliferation.[7] It is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[7] The intensity of the purple color is directly proportional to the number of viable cells.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_prep Cell Seeding in 96-well plate treatment Treat cells with compound and controls cell_prep->treatment compound_prep Prepare serial dilutions of this compound compound_prep->treatment incubation Incubate for 24-72 hours treatment->incubation add_mtt Add MTT solution incubation->add_mtt incubate_mtt Incubate for 1.5-4 hours add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read_absorbance Read absorbance at 492-570 nm solubilize->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability plot_curve Plot dose-response curve and determine IC50 calculate_viability->plot_curve

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Protocol: MTT Assay

Materials:

  • This compound

  • Selected cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma, HCT-116 - colorectal carcinoma) and a normal cell line (e.g., hTERT Gingival Fibroblasts) for selectivity assessment.[8][9]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.[1]

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug like Doxorubicin).

    • Incubate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 1.5 to 4 hours at 37°C until purple formazan crystals are visible.[10]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]

    • Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[5]

  • Absorbance Measurement:

    • Read the absorbance at a wavelength between 490 nm and 570 nm using a microplate reader.[1][11]

Data Analysis:

The percentage of cell viability is calculated using the following formula:

% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve of % cell viability against the compound concentration.

Parameter Description
Cell Lines A549, MCF-7, HCT-116, hTERT Gingival Fibroblasts
Seeding Density 1 x 10^4 cells/well
Compound Concentrations Typically a range from 0.1 to 100 µM
Incubation Time 24, 48, 72 hours
MTT Concentration 0.5 mg/mL final concentration
Solubilizing Agent DMSO
Absorbance Wavelength 490-570 nm

PART 2: Mechanistic Cytotoxicity Studies

A reduction in cell viability can be due to either necrosis (uncontrolled cell death) or apoptosis (programmed cell death). To elucidate the mechanism of action of this compound, further assays are necessary.

A. Lactate Dehydrogenase (LDH) Assay for Necrosis

The LDH assay is a method to quantify necrosis by measuring the release of the cytosolic enzyme lactate dehydrogenase into the culture medium upon plasma membrane damage.[12]

Protocol: LDH Assay

Materials:

  • LDH Assay Kit (commercially available)

  • Treated cell culture supernatants

  • 96-well assay plate

  • Microplate reader

Procedure:

  • Prepare Controls: Include a background control (medium only), a vehicle control, a positive control for necrosis (e.g., cells treated with a lysis buffer), and the experimental samples.

  • Collect Supernatant: After treating the cells with the compound for the desired time, centrifuge the 96-well plate at 400 x g for 5 minutes.[13]

  • Transfer Supernatant: Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well assay plate.[13]

  • Add Reaction Mixture: Add the LDH reaction mixture from the kit to each well.

  • Incubate: Incubate the plate at room temperature for 10-30 minutes, protected from light.[3]

  • Add Stop Solution: Add the stop solution provided in the kit to each well.[3]

  • Measure Absorbance: Measure the absorbance at a wavelength between 490 nm and 520 nm.[3][11]

Data Analysis:

The percentage of cytotoxicity is calculated as follows:

% Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

  • Spontaneous LDH release: LDH released from untreated control cells.

  • Maximum LDH release: LDH released from cells treated with a lysis buffer.

B. Caspase-3/7 Assay for Apoptosis

Caspases are a family of proteases that play a central role in the execution of apoptosis.[14][15] Caspase-3 and -7 are key effector caspases that, once activated, cleave numerous cellular proteins, leading to the characteristic morphological changes of apoptosis.[16]

Protocol: Caspase-3/7 Assay

Materials:

  • Caspase-Glo® 3/7 Assay System (or similar luminescent/fluorescent kit)[17]

  • Treated cells in a 96-well plate

  • Luminometer or fluorometer

Procedure:

  • Prepare Reagent: Reconstitute the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Add Reagent: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well of the 96-well plate containing the treated cells.

  • Incubate: Mix the contents by gentle shaking and incubate at room temperature for 1 to 2 hours, protected from light.

  • Measure Signal: Measure the luminescence or fluorescence using a plate reader.

Data Analysis:

The fold increase in caspase activity is calculated by dividing the signal from the treated cells by the signal from the vehicle control cells.

Potential Signaling Pathway in Apoptosis

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_pathway Intrinsic Pathway cluster_execution Execution Phase compound 7-Methyl-4,5,6,7-tetrahydropyrazolo [1,5-a]pyrimidine mitochondria Mitochondria compound->mitochondria cytochrome_c Cytochrome c release mitochondria->cytochrome_c apoptosome Apoptosome formation (Apaf-1, Cytochrome c, pro-Caspase-9) cytochrome_c->apoptosome caspase9 Activated Caspase-9 (Initiator) apoptosome->caspase9 caspase37 Activated Caspase-3/7 (Executioner) caspase9->caspase37 substrates Cleavage of cellular substrates caspase37->substrates apoptosis Apoptosis substrates->apoptosis

Caption: A simplified diagram of the intrinsic apoptosis pathway.

Conclusion and Future Directions

These application notes provide a robust framework for the initial cytotoxic evaluation of this compound. The described protocols for MTT, LDH, and Caspase-3/7 assays will enable researchers to determine the compound's effect on cancer cell viability and gain preliminary insights into its mechanism of action. Positive results from these studies, such as a low IC50 value against cancer cells and induction of apoptosis, would strongly support the advancement of this compound into further preclinical studies, including in vivo efficacy models.

References

  • BPS Bioscience. (n.d.). Cell Cytotoxicity Screening & Profiling Services. Retrieved from [Link]

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  • Abdel-Maksoud, M. S., et al. (2021). Novel pyrazolopyrimidine urea derivatives: Synthesis, antiproliferative activity, VEGFR-2 inhibition, and effects on the cell cycle profile. PubMed. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Small Molecule Cell Cytotoxicity Assays. Retrieved from [Link]

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Application Notes and Protocols for the Pharmacokinetic Profiling of Pyrazolo[1,5-a]pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold in Modern Drug Discovery

The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1][2] These compounds are recognized for their versatile biological activities, acting as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways.[2][3] The disruption of these pathways is a hallmark of many diseases, particularly cancer, making pyrazolo[1,5-a]pyrimidines attractive candidates for targeted therapies.[1][3][4] The fused bicyclic system of a pyrazole and a pyrimidine ring provides a rigid framework that can be strategically modified to optimize potency, selectivity, and, critically, pharmacokinetic properties.[1][2]

A deep understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is fundamental to its successful development from a promising hit into a viable clinical candidate.[5][6][7] Early-stage pharmacokinetic (PK) profiling allows researchers to identify and address potential liabilities such as poor metabolic stability or high plasma protein binding, thereby guiding medicinal chemistry efforts to refine the molecular architecture for improved in vivo performance.[5][6] This document provides a comprehensive guide to the essential in vitro and in vivo assays for the robust pharmacokinetic characterization of novel pyrazolo[1,5-a]pyrimidine derivatives. The protocols herein are designed to be self-validating and are grounded in established industry best practices and regulatory expectations.[8][9][10]

Part 1: In Vitro ADME Profiling: Foundational Assessment of Drug-like Properties

In vitro ADME assays are the cornerstone of early pharmacokinetic evaluation, offering a high-throughput and cost-effective means to assess the fundamental properties of a compound series.[5][6] These assays provide critical data to build structure-activity relationships (SAR) and structure-property relationships (SPR), enabling the selection of candidates with the highest probability of success in more complex biological systems.[11]

Metabolic Stability in Liver Microsomes

Causality of Experimental Choice: The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes, predominantly located in the microsomal fraction, responsible for the clearance of a majority of small molecule drugs.[12][13] Assessing the metabolic stability of pyrazolo[1,5-a]pyrimidine compounds in liver microsomes provides a direct measure of their susceptibility to Phase I metabolism. This information is crucial for predicting the intrinsic clearance (Clint) of a compound, a key parameter in forecasting its in vivo half-life and oral bioavailability.[12][13] By comparing stability across different species (e.g., mouse, rat, human), potential interspecies differences in metabolism can be identified early in development.[13]

Experimental Workflow for Metabolic Stability Assay

metabolic_stability_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis compound_prep Prepare Test Compound Stock (e.g., 10 mM in DMSO) pre_incubation Pre-incubate Compound & Microsomes (37°C) compound_prep->pre_incubation microsome_prep Thaw & Dilute Liver Microsomes (e.g., to 1 mg/mL in Buffer) microsome_prep->pre_incubation cofactor_prep Prepare NADPH Solution (e.g., 1 mM) initiation Initiate Reaction with NADPH cofactor_prep->initiation pre_incubation->initiation Add Cofactor sampling Collect Aliquots at Time Points (0, 5, 15, 30, 45 min) initiation->sampling termination Terminate Reaction (e.g., Acetonitrile + Internal Standard) sampling->termination centrifugation Centrifuge to Pellet Protein termination->centrifugation lcms_analysis LC-MS/MS Analysis of Supernatant centrifugation->lcms_analysis data_processing Calculate % Remaining vs. Time lcms_analysis->data_processing parameter_calc Determine t½ and Clint data_processing->parameter_calc ppb_workflow cluster_prep Preparation cluster_dialysis Equilibrium Dialysis cluster_analysis Analysis compound_prep Prepare Test Compound Stock plasma_prep Spike Compound into Plasma compound_prep->plasma_prep setup_dialysis Load Plasma & Buffer into Dialysis Unit plasma_prep->setup_dialysis buffer_prep Prepare Dialysis Buffer (PBS, pH 7.4) buffer_prep->setup_dialysis incubation Incubate at 37°C until Equilibrium (4-6 h) setup_dialysis->incubation sampling Collect Samples from Plasma & Buffer Chambers incubation->sampling sample_prep Prepare Samples for Analysis (e.g., Protein Precipitation) sampling->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis data_processing Calculate Unbound Fraction (fu) lcms_analysis->data_processing

Caption: Workflow for the plasma protein binding assay using equilibrium dialysis.

Detailed Protocol: Plasma Protein Binding by Equilibrium Dialysis

  • Preparation: Spike the pyrazolo[1,5-a]pyrimidine test compound into plasma (human, rat, etc.) at a final concentration of 1-5 µM. [14]2. Dialysis Setup:

    • Use a 96-well equilibrium dialysis apparatus with semi-permeable membranes (e.g., 10 kDa MWCO).

    • Load the plasma containing the test compound into one chamber and an equal volume of phosphate-buffered saline (PBS, pH 7.4) into the adjacent chamber. [14]3. Equilibration: Seal the apparatus and incubate at 37°C on an orbital shaker for 4-6 hours to allow the unbound compound to reach equilibrium across the membrane. [14]4. Sampling: After incubation, carefully collect aliquots from both the plasma and buffer chambers.

  • Sample Analysis:

    • Quantify the concentration of the test compound in both the plasma and buffer samples using a validated LC-MS/MS method. It is crucial to matrix-match the calibration standards.

  • Data Calculation:

    • The concentration in the buffer chamber represents the unbound drug concentration.

    • The concentration in the plasma chamber represents the total drug concentration (bound + unbound).

    • Calculate the fraction unbound (fu) as: fu = (Concentration in buffer) / (Concentration in plasma)

    • Calculate the percentage bound as: % Bound = (1 - fu) * 100

Data Presentation: Example Plasma Protein Binding Data

Compound IDHuman Plasma % BoundRat Plasma % BoundClassification
PYP-00185.288.1Moderate Binding
PYP-00299.599.2High Binding
PYP-00392.090.5Moderate-High Binding
Warfarin (Control)> 99> 99High Binding

Part 2: In Vivo Pharmacokinetic Profiling: Understanding the Compound's Fate in a Living System

Following promising in vitro data, in vivo pharmacokinetic studies are essential to understand how a pyrazolo[1,5-a]pyrimidine compound is absorbed, distributed, metabolized, and excreted in a whole organism. [15]These studies provide critical parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and bioavailability (F%). [16] Causality of Experimental Choice: The choice of animal species (typically rodents like mice or rats for early studies) is based on practical considerations and, where possible, on similarities in metabolic profiles to humans. [17]The route of administration (intravenous vs. oral) is chosen to dissect absorption from disposition. An intravenous (IV) dose allows for the direct determination of clearance and volume of distribution, while an oral (PO) dose reveals the extent and rate of absorption and provides a measure of oral bioavailability. [15]A well-designed study with appropriate sampling times is crucial for accurately defining the plasma concentration-time profile. [18] Experimental Workflow for a Rodent Pharmacokinetic Study

in_vivo_pk_workflow cluster_predose Pre-Dosing cluster_dosing Dosing & Sampling cluster_analysis Analysis & Modeling animal_acclimation Animal Acclimation & Fasting dose_calculation Calculate Dose Volume per Animal Weight animal_acclimation->dose_calculation formulation_prep Prepare Dosing Formulations (IV & PO) formulation_prep->dose_calculation dosing Administer Compound (IV Bolus or PO Gavage) dose_calculation->dosing blood_sampling Serial Blood Sampling at Pre-defined Time Points dosing->blood_sampling plasma_processing Process Blood to Plasma & Store at -80°C blood_sampling->plasma_processing bioanalysis LC-MS/MS Bioanalysis of Plasma Samples plasma_processing->bioanalysis pk_analysis Non-Compartmental Analysis (NCA) of Concentration-Time Data bioanalysis->pk_analysis parameter_calc Calculate PK Parameters (AUC, CL, Vd, t½, F%) pk_analysis->parameter_calc

Caption: Workflow for a typical in vivo pharmacokinetic study in rodents.

Detailed Protocol: Single-Dose Pharmacokinetic Study in Rats

  • Animal Model and Housing: Use male Sprague-Dawley rats (n=3-5 per group), acclimated for at least 3 days. [15]House animals in accordance with IACUC guidelines. Fast animals overnight before dosing.

  • Dose Formulation and Administration:

    • IV Group: Formulate the pyrazolo[1,5-a]pyrimidine compound in a suitable vehicle (e.g., 20% Solutol HS 15 in water) at a concentration for a 1-2 mg/kg dose. Administer as an IV bolus via the tail vein.

    • PO Group: Formulate the compound in a vehicle suitable for oral administration (e.g., 0.5% methylcellulose in water) for a 5-10 mg/kg dose. Administer via oral gavage.

  • Blood Sampling:

    • Collect sparse or serial blood samples (approx. 100-150 µL) from each animal at appropriate time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2EDTA). [18] * Process the blood by centrifugation to obtain plasma, and store the plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method. [19]This requires the development of a robust method with adequate sensitivity, selectivity, accuracy, and precision. [20]5. Pharmacokinetic Analysis:

    • Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the mean plasma concentration-time data. [21] * Key Parameters:

      • AUC (Area Under the Curve): A measure of total drug exposure.

      • CL (Clearance): The volume of plasma cleared of the drug per unit of time.

      • Vd (Volume of Distribution): The apparent volume into which the drug distributes.

      • t½ (Half-life): The time required for the plasma concentration to decrease by half.

      • Cmax and Tmax: The maximum plasma concentration and the time at which it is reached (for PO administration).

      • F% (Oral Bioavailability): (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100

Data Presentation: Example In Vivo Pharmacokinetic Parameters in Rat

ParameterIV Administration (1 mg/kg)PO Administration (5 mg/kg)
Cmax (ng/mL) 1250850
Tmax (h) 0.0831.0
AUC (ng*h/mL) 28007000
t½ (h) 3.54.1
CL (mL/min/kg) 6.0-
Vd (L/kg) 1.8-
F (%) -50

Conclusion: An Integrated Approach to De-risking Drug Candidates

The systematic pharmacokinetic profiling of pyrazolo[1,5-a]pyrimidine compounds is not merely a data collection exercise; it is an integral part of the iterative drug design and optimization cycle. [22]By integrating data from in vitro assays, such as metabolic stability and plasma protein binding, with the comprehensive in vivo profiles, researchers can build a holistic understanding of a compound's ADME properties. This knowledge empowers medicinal chemists to make informed decisions, addressing pharmacokinetic liabilities through targeted structural modifications. [23]The protocols and workflows outlined in this guide provide a robust framework for generating high-quality, reproducible data, ultimately accelerating the identification and development of pyrazolo[1,5-a]pyrimidine-based therapeutics with a higher probability of clinical success.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. (n.d.). PubMed Central. [Link]

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  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. (2024). MDPI. [Link]

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Application Notes & Protocols: Evaluating the In Vivo Efficacy of 7-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine Derivatives in Xenograft Models

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in medicinal chemistry, recognized for its versatile biological activities, particularly in oncology.[1][2] This heterocyclic system serves as a foundational structure for designing inhibitors of various protein kinases and other critical enzymes involved in cancer progression.[1][3][4] Modifications to this core structure allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties, making it an attractive starting point for novel drug discovery.[1] One such derivative, SGC707, a potent and selective allosteric inhibitor of Protein Arginine Methyltransferase 3 (PRMT3), exemplifies the therapeutic promise of this chemical class.[5][6] This document provides a comprehensive guide to evaluating the in vivo anti-tumor efficacy of SGC707, as a representative 7-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine derivative, using subcutaneous xenograft models.

Scientific Foundation: Mechanism of Action of SGC707

SGC707 is a first-in-class chemical probe that selectively inhibits PRMT3, an enzyme that catalyzes the asymmetric dimethylation of arginine residues on substrate proteins.[5][6] PRMT3 has emerged as a significant player in oncogenesis. It is implicated in regulating ribosomal biogenesis and has been identified as a crucial regulator of cell proliferation and metastasis in cancers such as breast cancer and hepatocellular carcinoma (HCC).[5][7]

Mechanistically, PRMT3 can promote the asymmetric dimethylation of histone H4 at arginine 3 (H4R3me2a), which influences gene expression programs that support tumor growth.[7] In hepatocellular carcinoma, PRMT3 has been shown to enhance glycolysis and promote tumor growth.[8] SGC707 functions as an allosteric inhibitor, binding to the dimerization interface of PRMT3 rather than the active site, which contributes to its high selectivity over other methyltransferases.[5][6] By inhibiting PRMT3, SGC707 can abolish its downstream effects, leading to reduced cancer cell proliferation and tumor growth in vivo.[8]

The following diagram illustrates the proposed mechanism of SGC707 in a cancer cell context.

SGC707_Mechanism cluster_0 Cancer Cell PRMT3 PRMT3 Dimer (Active) PRMT3_Inhibited PRMT3 Monomer (Inactive) Histone Histone H4 (H4R3) PRMT3->Histone Methylation SGC707 SGC707 SGC707->PRMT3 SGC707->PRMT3 PRMT3_Inhibited->Histone Methylated_Histone Asymmetric Dimethylation (H4R3me2a) Gene_Expression Oncogenic Gene Expression (e.g., Glycolysis, Proliferation Genes) Methylated_Histone->Gene_Expression Promotes Tumor_Growth Tumor Growth & Proliferation Gene_Expression->Tumor_Growth Drives

Figure 1. Mechanism of SGC707 Action.

Experimental Design: A Xenograft Efficacy Study

This section outlines a robust protocol for assessing the anti-tumor activity of SGC707 in a subcutaneous xenograft model derived from a human cancer cell line. The hepatocellular carcinoma (HCC) model serves as a specific example where SGC707 has demonstrated efficacy.[8]

Core Principles for a Self-Validating Study
  • Animal Welfare: All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC). Monitor animals daily for signs of distress, tumor ulceration, or significant weight loss (>20%).

  • Randomization: Upon tumors reaching the target size, randomize animals into treatment and vehicle control groups to prevent selection bias.

  • Blinding: Whenever possible, measurements of tumor volume and body weight should be performed by personnel blinded to the treatment groups.

  • Power Analysis: Perform a power analysis to determine the appropriate number of animals per group (typically n=5-10 for initial efficacy studies) to achieve statistically significant results.

Part 1: Compound Formulation and Preparation

The solubility and stability of a compound are critical for achieving adequate bioavailability in vivo. SGC707 requires a specific vehicle for intraperitoneal administration.

Materials:

  • SGC707 powder

  • Dimethyl sulfoxide (DMSO), sterile-filtered

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween-80, sterile

  • 0.9% Sodium Chloride (Saline), sterile

Protocol:

  • Vehicle Preparation: Prepare the vehicle fresh on each dosing day. In a sterile tube, mix the components in the following volumetric ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[9]

  • Causality Check: This specific combination of solvents is a standard formulation (often referred to as "DPPT") used to solubilize hydrophobic compounds for in vivo use. DMSO acts as the primary solvent, PEG300 enhances solubility and stability, Tween-80 acts as a surfactant to prevent precipitation, and saline provides isotonicity.

  • SGC707 Formulation:

    • Calculate the required amount of SGC707 for the desired final concentration (e.g., 3 mg/mL for a 30 mg/kg dose in a 20g mouse receiving 0.2 mL).

    • First, dissolve the SGC707 powder in the DMSO portion of the total volume. Vortex or sonicate briefly if necessary to ensure complete dissolution.

    • Add the PEG300 and Tween-80, mixing thoroughly after each addition.

    • Finally, add the saline dropwise while vortexing to prevent the compound from precipitating. The final solution should be clear.

  • Administration: Use the formulation within one hour of preparation. Administer via intraperitoneal (IP) injection using a 27-gauge needle. The injection volume should be adjusted based on individual animal weight (e.g., 10 mL/kg).

Part 2: Xenograft Model Establishment and Efficacy Evaluation

Materials:

  • Human hepatocellular carcinoma (HCC) cell line (e.g., Huh-7, HepG2)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Phosphate-buffered saline (PBS), sterile

  • Matrigel® or similar basement membrane matrix (optional, but recommended)[10]

  • Immunocompromised mice (e.g., NOD-SCID, NSG, or Nude mice), female, 6-8 weeks old

  • Digital calipers

  • Anesthetic (e.g., isoflurane)

Workflow Diagram:

Xenograft_Workflow A 1. Cell Culture (HCC Cells) B 2. Cell Harvest & Preparation (e.g., 5x10^6 cells in PBS) A->B C 3. Subcutaneous Implantation (Flank of Immunocompromised Mouse) B->C D 4. Tumor Growth Monitoring (Calipers, 2-3x per week) C->D E 5. Randomization (Tumor Volume ~100-150 mm³) D->E F 6. Treatment Initiation E->F G Group 1: Vehicle Control (IP) F->G Dosing Schedule: e.g., every 2 days H Group 2: SGC707 (e.g., 30 mg/kg, IP) F->H Dosing Schedule: e.g., every 2 days I 7. Continued Monitoring (Tumor Volume, Body Weight, Health) G->I H->I J 8. Study Endpoint (e.g., Tumor >1500 mm³ or 21 days) I->J K 9. Tissue Harvest & Analysis (Tumor Weight, IHC, etc.) J->K

Figure 2. Subcutaneous Xenograft Efficacy Workflow.

Detailed Protocol:

  • Cell Preparation: Culture HCC cells under standard conditions. On the day of implantation, harvest cells using trypsin, wash with PBS, and perform a cell count. Resuspend the cells in sterile PBS at a concentration of 5 x 10⁷ cells/mL. For enhanced tumor take rates, the cell suspension can be mixed 1:1 with Matrigel®.[10] Keep the cell suspension on ice.

  • Tumor Implantation:

    • Anesthetize the mouse. Shave a small area on the right flank.

    • Clean the injection site with an alcohol wipe.

    • Using a 27-gauge needle, inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) subcutaneously into the flank.

  • Tumor Growth Monitoring:

    • Begin monitoring for tumor growth approximately 5-7 days post-implantation.

    • Measure tumors 2-3 times per week using digital calipers. Tumor volume (V) is calculated using the formula: V = (Length x Width²) / 2.

    • Simultaneously, record the body weight of each animal to monitor for treatment-related toxicity.

  • Randomization and Treatment:

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle Control, SGC707 30 mg/kg).

    • Administer the prepared SGC707 formulation or vehicle control via intraperitoneal injection. A reported effective dosing schedule for an HCC model is 30 mg/kg every two days.[8]

  • Endpoint and Analysis:

    • The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or after a fixed duration (e.g., 21 days).

    • At the endpoint, euthanize the animals according to approved protocols.

    • Excise the tumors and record their final weight.

    • Tumor tissue can be flash-frozen for molecular analysis or fixed in formalin for immunohistochemistry (IHC) to assess markers of proliferation (e.g., Ki-67) or target engagement.[8]

Data Presentation and Expected Results

The primary endpoint of the study is Tumor Growth Inhibition (TGI). Efficacy is demonstrated by a statistically significant reduction in tumor volume and/or weight in the SGC707-treated group compared to the vehicle control.

Table 1: Example In Vivo Efficacy Data for SGC707 in an HCC Xenograft Model Data synthesized based on published findings for illustrative purposes.[8]

Treatment Group (n=5)Dosing ScheduleMean Final Tumor Volume (mm³) ± SEMMean Final Tumor Weight (g) ± SEMPercent TGI (%)Mean Body Weight Change (%) ± SEM
Vehicle Control IP, every 2 days1450 ± 1501.5 ± 0.2N/A+2.5 ± 1.0
SGC707 (30 mg/kg) IP, every 2 days350 ± 750.4 ± 0.175.9%-1.5 ± 1.2

*p < 0.01 compared to Vehicle Control. Percent TGI is calculated as: [1 - (Mean Tumor Volume_Treated / Mean Tumor Volume_Control)] x 100.

Interpretation of Results: A significant reduction in tumor volume and weight with minimal impact on animal body weight suggests a favorable therapeutic window for the compound at the tested dose.[11] While SGC707 has been shown to be well-tolerated at 30 mg/kg in some mouse models, it is crucial to note that other pyrazolo[1,5-a]pyrimidine compounds have demonstrated narrow therapeutic windows, and higher doses may lead to toxicity.[5][11] Therefore, careful dose-response and toxicity studies are essential next steps.

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  • PRMT3 inhibitor SGC707 reduces triglyceride levels and induces pruritus in Western-type diet-fed LDL receptor knockout mice.Utrecht University Repository.
  • SGC707 Histone Methyltransferase inhibitor.Selleck Chemicals.
  • SGC707 | PRMT3 Inhibitor.MedchemExpress.
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  • A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administr
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  • Efficacy and Tolerability of Pyrazolo[1,5- a]pyrimidine RET Kinase Inhibitors for the Tre
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  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investig
  • Pyrazolo pyrimidine derivatives and methods of use thereof.
  • First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies.MDPI.
  • Lead optimization of a pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold to identify potent, selective and orally bioavailable KDM5 inhibitors suitable for in vivo biological studies.PubMed.
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The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Framework for Kinase-Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of a Versatile Heterocycle in Drug Discovery

The pyrazolo[1,5-a]pyrimidine core, a fused heterocyclic system, has emerged as a cornerstone in modern medicinal chemistry, particularly in the development of targeted therapeutics.[1] Its rigid, planar structure and synthetic tractability allow for precise, multi-positional modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2] This inherent versatility has propelled the development of numerous bioactive compounds, with a significant number progressing into clinical trials and securing regulatory approval, particularly as potent protein kinase inhibitors.[1][2][3]

Protein kinases, pivotal regulators of cellular signaling, are frequently dysregulated in a multitude of diseases, most notably cancer. The pyrazolo[1,5-a]pyrimidine scaffold has proven to be an exceptional platform for designing molecules that can competitively bind to the ATP-binding pocket of these kinases, leading to the inhibition of aberrant signaling pathways that drive disease progression.[3] Commercially successful drugs such as the Tropomyosin receptor kinase (Trk) inhibitors Larotrectinib, Entrectinib, and the next-generation inhibitor Repotrectinib, all feature this remarkable heterocyclic core, underscoring its clinical significance.[2]

This comprehensive guide serves as a detailed application note and protocol resource for researchers, scientists, and drug development professionals engaged in the exploration of pyrazolo[1,5-a]pyrimidine-based therapeutics. We will delve into the intricacies of their synthesis, provide robust protocols for their biological evaluation, and illuminate the key signaling pathways they modulate.

I. Synthetic Strategies: Building the Pyrazolo[1,5-a]pyrimidine Core

The synthesis of the pyrazolo[1,5-a]pyrimidine scaffold is well-established, with several efficient methods available to the medicinal chemist. The choice of a specific synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Classical Cyclocondensation: The Workhorse Method

The most prevalent and versatile approach to the pyrazolo[1,5-a]pyrimidine core is the cyclocondensation reaction between a 3-aminopyrazole derivative and a 1,3-bielectrophilic species. This method allows for the introduction of diverse substituents at various positions of the final heterocyclic system.

Conceptual Workflow for Cyclocondensation:

cluster_reactants Reactants cluster_process Process cluster_product Product 3-Aminopyrazole 3-Aminopyrazole Cyclocondensation Cyclocondensation 3-Aminopyrazole->Cyclocondensation 1,3-Bielectrophile 1,3-Bielectrophile 1,3-Bielectrophile->Cyclocondensation Pyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine Cyclocondensation->Pyrazolo[1,5-a]pyrimidine

Figure 1: Conceptual workflow of the cyclocondensation reaction.

Protocol 1: General Procedure for Cyclocondensation

  • Reactant Preparation: Dissolve the 3-aminopyrazole derivative (1 equivalent) in a suitable solvent (e.g., ethanol, acetic acid, or DMF).

  • Addition of Biselectrophile: Add the 1,3-bielectrophilic compound (1-1.2 equivalents) to the reaction mixture. Common biselectrophiles include β-diketones, β-ketoesters, and α,β-unsaturated ketones.

  • Reaction Conditions: The reaction is typically carried out under reflux for several hours. In some cases, a catalytic amount of acid (e.g., HCl) or base (e.g., potassium hydroxide) may be required to facilitate the reaction.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. Purification is typically achieved by recrystallization or column chromatography.

Microwave-Assisted Synthesis: A Modern Approach

Microwave-assisted organic synthesis offers significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and often cleaner reaction profiles. This technique has been successfully applied to the synthesis of pyrazolo[1,5-a]pyrimidines.

Protocol 2: Microwave-Assisted Synthesis

  • Reactant Mixture: In a microwave-safe vessel, combine the 3-aminopyrazole (1 equivalent) and the 1,3-bielectrophile (1-1.2 equivalents) in a minimal amount of a high-boiling point solvent (e.g., DMF, NMP).

  • Microwave Irradiation: Subject the reaction mixture to microwave irradiation at a predetermined temperature and time (e.g., 120-150 °C for 10-30 minutes).

  • Isolation and Purification: After cooling, the product is isolated and purified using standard techniques as described in Protocol 1.

Multi-Component Reactions: Streamlining Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the reactants, offer an efficient and atom-economical approach to complex molecules. Several MCRs have been developed for the one-pot synthesis of highly substituted pyrazolo[1,5-a]pyrimidines.[1]

Comparison of Synthetic Methodologies

MethodAdvantagesDisadvantages
Classical Cyclocondensation Well-established, versatile, wide range of starting materials available.Can require long reaction times and harsh conditions.
Microwave-Assisted Synthesis Rapid reaction times, often higher yields, cleaner reactions.Requires specialized equipment.
Multi-Component Reactions High atom economy, operational simplicity, rapid access to molecular diversity.Can be challenging to optimize, may require specific substrates.

II. Biological Evaluation: Assessing Therapeutic Potential

Once a library of pyrazolo[1,5-a]pyrimidine derivatives has been synthesized, the next critical step is to evaluate their biological activity. As a significant number of these compounds function as kinase inhibitors, the following protocols are central to their preclinical assessment.

In Vitro Kinase Inhibition Assay: The ADP-Glo™ Assay

The ADP-Glo™ Kinase Assay is a bioluminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction. It is a robust and high-throughput method for determining the potency of kinase inhibitors.

Principle of the ADP-Glo™ Assay:

cluster_step1 Step 1: Kinase Reaction cluster_step2 Step 2: ADP Detection Kinase Kinase Reaction Reaction Kinase->Reaction Substrate Substrate Substrate->Reaction ATP ATP ATP->Reaction Inhibitor Inhibitor Inhibitor->Reaction ADP ADP Reaction->ADP ATP_left Remaining ATP Reaction->ATP_left Conversion ADP to ATP ADP->Conversion Depletion Deplete ATP ATP_left->Depletion ADP-Glo Reagent ADP-Glo Reagent ADP-Glo Reagent->Depletion Kinase Detection Reagent Kinase Detection Reagent Kinase Detection Reagent->Conversion Luciferase Luciferase Conversion->Luciferase Light Light Luciferase->Light

Figure 2: Workflow of the ADP-Glo™ Kinase Assay.

Protocol 3: ADP-Glo™ Kinase Inhibition Assay

  • Reagent Preparation: Prepare the kinase, substrate, ATP, and test compounds in a suitable kinase buffer.

  • Kinase Reaction: In a 384-well plate, add the kinase, substrate, and test compound at various concentrations. Initiate the reaction by adding ATP. Incubate at room temperature for the desired time (e.g., 60 minutes).

  • ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of potential therapeutic agents on cancer cell lines.

Protocol 4: MTT Cell Viability Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazolo[1,5-a]pyrimidine compounds and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

III. Mechanism of Action: Targeting Key Signaling Pathways

Pyrazolo[1,5-a]pyrimidine-based therapeutics have demonstrated remarkable efficacy by targeting key protein kinases involved in cancer cell proliferation, survival, and metastasis. Understanding these signaling pathways is crucial for rational drug design and development.

Trk Signaling Pathway

The Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are activated by neurotrophins and play a critical role in neuronal development and function. However, chromosomal rearrangements leading to NTRK gene fusions result in constitutively active Trk fusion proteins that drive the growth of various solid tumors.

Neurotrophin Neurotrophin Trk Receptor Trk Receptor Neurotrophin->Trk Receptor Dimerization & Autophosphorylation Dimerization & Autophosphorylation Trk Receptor->Dimerization & Autophosphorylation RAS-RAF-MEK-ERK Pathway RAS-RAF-MEK-ERK Pathway Dimerization & Autophosphorylation->RAS-RAF-MEK-ERK Pathway PI3K-AKT-mTOR Pathway PI3K-AKT-mTOR Pathway Dimerization & Autophosphorylation->PI3K-AKT-mTOR Pathway PLCγ Pathway PLCγ Pathway Dimerization & Autophosphorylation->PLCγ Pathway Cell Proliferation & Survival Cell Proliferation & Survival RAS-RAF-MEK-ERK Pathway->Cell Proliferation & Survival PI3K-AKT-mTOR Pathway->Cell Proliferation & Survival PLCγ Pathway->Cell Proliferation & Survival Pyrazolo[1,5-a]pyrimidine Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor->Trk Receptor Inhibits Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases Cyclin D/CDK4/6 Cyclin D/CDK4/6 Receptor Tyrosine Kinases->Cyclin D/CDK4/6 pRb Phosphorylation pRb Phosphorylation Cyclin D/CDK4/6->pRb Phosphorylation E2F Release E2F Release pRb Phosphorylation->E2F Release Cyclin E & A Transcription Cyclin E & A Transcription E2F Release->Cyclin E & A Transcription Cyclin E/A-CDK2 Complex Cyclin E/A-CDK2 Complex Cyclin E & A Transcription->Cyclin E/A-CDK2 Complex S-Phase Entry S-Phase Entry Cyclin E/A-CDK2 Complex->S-Phase Entry Pyrazolo[1,5-a]pyrimidine Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor->Cyclin E/A-CDK2 Complex Inhibits

Figure 4: Simplified CDK2 signaling pathway in cell cycle progression.

Pim-1 Signaling Pathway

Pim-1 is a constitutively active serine/threonine kinase that is involved in cell survival, proliferation, and apoptosis. It is overexpressed in various hematological and solid tumors. Pim-1 exerts its oncogenic effects by phosphorylating and regulating the activity of several downstream targets, including the pro-apoptotic protein BAD.

Cytokines Cytokines JAK/STAT Pathway JAK/STAT Pathway Cytokines->JAK/STAT Pathway Pim-1 Transcription Pim-1 Transcription JAK/STAT Pathway->Pim-1 Transcription Pim-1 Kinase Pim-1 Kinase Pim-1 Transcription->Pim-1 Kinase BAD Phosphorylation BAD Phosphorylation Pim-1 Kinase->BAD Phosphorylation Bcl-2/Bcl-xL Release Bcl-2/Bcl-xL Release BAD Phosphorylation->Bcl-2/Bcl-xL Release Inhibition of Apoptosis Inhibition of Apoptosis Bcl-2/Bcl-xL Release->Inhibition of Apoptosis Pyrazolo[1,5-a]pyrimidine Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor->Pim-1 Kinase Inhibits

Figure 5: Simplified Pim-1 signaling pathway in apoptosis regulation.

IV. Preclinical and Clinical Landscape

The therapeutic potential of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors is not merely theoretical. Several compounds have demonstrated significant efficacy in preclinical models and have successfully transitioned to clinical use, offering new hope for patients with difficult-to-treat cancers.

In Vivo Efficacy in Xenograft Models

Preclinical evaluation in animal models is a critical step in drug development. Pyrazolo[1,5-a]pyrimidine derivatives have shown significant tumor growth inhibition in various xenograft models. For instance, in mouse models of NTRK fusion-positive cancers, larotrectinib has demonstrated profound and sustained anti-tumor activity.

Clinical Trial Highlights

The clinical success of pyrazolo[1,5-a]pyrimidine-based drugs is a testament to the power of targeted therapy.

DrugTarget(s)Key Clinical Findings
Larotrectinib TrkA, TrkB, TrkCHigh and durable response rates (ORR ~75-80%) in patients with NTRK fusion-positive solid tumors, irrespective of tumor type or patient age. [4][5]
Entrectinib TrkA, TrkB, TrkC, ROS1, ALKDemonstrates efficacy in patients with NTRK fusion-positive solid tumors and ROS1-positive non-small cell lung cancer (NSCLC), with notable intracranial activity. [6][7][8][9]
Repotrectinib Trk, ROS1, ALKA next-generation inhibitor designed to overcome resistance to first-generation TKIs, showing durable responses in both TKI-naïve and pre-treated patients. [10][11][12][13]

Pharmacokinetic and Safety Profile

Generally, clinically approved pyrazolo[1,5-a]pyrimidine-based drugs exhibit favorable pharmacokinetic properties, including good oral bioavailability. [2]The safety profiles are generally manageable, with most adverse events being of low grade and reversible. [5][6]

V. Conclusion and Future Directions

The pyrazolo[1,5-a]pyrimidine scaffold has firmly established itself as a privileged structure in the design of kinase inhibitors. The synthetic accessibility and the ability to fine-tune its properties have led to the successful development of several life-saving medicines. The protocols and information provided in this guide are intended to empower researchers to further explore the vast potential of this remarkable heterocyclic system.

Future research will likely focus on several key areas:

  • Overcoming Drug Resistance: The development of next-generation inhibitors that can overcome acquired resistance mutations remains a high priority.

  • Improving Selectivity: Designing inhibitors with improved selectivity will help to minimize off-target effects and enhance the therapeutic window.

  • Exploring New Targets: The versatility of the pyrazolo[1,5-a]pyrimidine scaffold suggests that it can be adapted to target other kinase families and even non-kinase targets.

By leveraging the knowledge and methodologies outlined herein, the scientific community can continue to unlock the full therapeutic potential of pyrazolo[1,5-a]pyrimidine-based compounds for the benefit of patients worldwide.

References

  • Al-Ostoot, F. H., Al-Ghorbani, M., & El-Sayed, W. A. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(21), 6433. [Link]

  • Iorkula, T. T., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 14(1), 1-26. [Link]

  • Singh, A., & Singh, A. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(1), 1-35. [Link]

  • Drilon, A., et al. (2020). Larotrectinib in patients with TRK fusion-positive solid tumours: a pooled analysis of three phase 1/2 clinical trials. The Lancet Oncology, 21(3), 413-420. [Link]

  • Demetri, G. D., et al. (2022). Updated Integrated Analysis of the Efficacy and Safety of Entrectinib in Patients With NTRK Fusion-Positive Solid Tumors. Clinical Cancer Research, 28(7), 1302-1312. [Link]

  • Cho, B. C., et al. (2025). Repotrectinib Demonstrates Durable Efficacy in TKI-Naive and -Pretreated ROS1+ NSCLC. OncLive. [Link]

  • Doebele, R. C., et al. (2020). Entrectinib in patients with NTRK fusion-positive solid tumours: a pooled analysis of three phase 1-2 clinical trials. The Lancet Oncology, 21(3), 421-432. [Link]

  • Paz-Ares, L., et al. (2023). Updated efficacy and safety of entrectinib in patients (pts) with locally advanced/metastatic NTRK fusion-positive (fp) non-small cell lung cancer (NSCLC). Journal of Clinical Oncology, 41(16_suppl), 9109-9109. [Link]

  • U.S. Food and Drug Administration. (2024). FDA Approval Summary: Repotrectinib for Locally Advanced or Metastatic ROS1-Positive Non-Small Cell Lung Cancer. [Link]

  • Hong, D. S., et al. (2020). Larotrectinib in patients with TRK fusion-positive solid tumours: a pooled analysis of three phase 1/2 clinical trials. The Lancet Oncology, 21(3), 413-420. [Link]

  • Subbiah, V., et al. (2024). Outcomes of larotrectinib compared with real-world data from non-TRK inhibitor therapies in patients with TRK fusion cancer: VICTORIA study. Journal of Clinical Oncology, 42(16_suppl), 109-109. [Link]

  • Cho, B. C. (2025). TRIDENT-1: long-term results of repotrectinib in ROS+ NSCLC. VJOncology. [Link]

  • National Cancer Institute. (2019). FDA Approves Entrectinib for Tumors with NTRK Fusions. [Link]

  • Patsnap. (2025). What clinical trials have been conducted for Repotrectinib?. [Link]

  • U.S. Food and Drug Administration. (2018). FDA approves larotrectinib for solid tumors with NTRK gene fusions. [Link]

  • Cho, B. C. (2025). TRIDENT-1: long-term results of repotrectinib in ROS+ NSCLC. YouTube. [Link]

  • ResearchGate. (n.d.). Examples of pyrazolo[1,5-a]pyrimidine drugs (I–V) and biologically... [Link]

  • Subbiah, V. (2024). Dr Subbiah on Outcomes With Larotrectinib in TRK Fusion–Positive Solid Tumors. YouTube. [Link]

  • CU Anschutz Medical Campus. (2019). Lancet Oncology: Entrectinib effective, well-tolerated against ROS1 and NTRK lung cancers, especially with brain metastases. [Link]

  • U.S. Food and Drug Administration. (2020). FDA Approval Summary: Entrectinib for the Treatment of NTRK gene Fusion Solid Tumors. The Oncologist, 25(5), 446-450. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 7-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 7-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this valuable heterocyclic scaffold. The following troubleshooting guide and frequently asked questions (FAQs) are based on established synthetic strategies for pyrazolo[1,5-a]pyrimidines and related heterocyclic systems.

Introduction to the Synthetic Challenge

The synthesis of this compound can be approached through several routes, each with its own set of potential difficulties. The most common strategies involve the initial construction of the aromatic pyrazolo[1,5-a]pyrimidine core, followed by reduction of the pyrimidine ring. Alternatively, a one-pot synthesis may be employed. This guide will address challenges in both of these major pathways.

A prevalent method for constructing the pyrazolo[1,5-a]pyrimidine core is through the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents.[1][2] The reaction mechanism typically involves the initial nucleophilic addition of the amino group to a carbonyl carbon, followed by cyclization and dehydration to form the fused ring system.[2] Subsequent reduction of the pyrimidine ring, often with complex metal hydrides, yields the desired tetrahydropyrazolo[1,5-a]pyrimidine.[1]

Part 1: Troubleshooting the Synthesis of the 7-Methylpyrazolo[1,5-a]pyrimidine Precursor

A common route to the target molecule is the synthesis of the aromatic precursor, 7-Methylpyrazolo[1,5-a]pyrimidine, followed by a reduction step. The initial synthesis of this precursor is critical for the overall success of the reaction.

Experimental Workflow: Synthesis of 7-Methylpyrazolo[1,5-a]pyrimidine

cluster_0 Step 1: Condensation Reaction 3-aminopyrazole 3-aminopyrazole condensation Condensation 3-aminopyrazole->condensation beta_dicarbonyl β-Dicarbonyl Compound (e.g., Acetylacetone) beta_dicarbonyl->condensation pyrazolo_pyrimidine 7-Methylpyrazolo[1,5-a]pyrimidine condensation->pyrazolo_pyrimidine

Caption: General workflow for the synthesis of the pyrazolo[1,5-a]pyrimidine core.

Frequently Asked Questions (FAQs): Precursor Synthesis

Q1: My reaction yield is consistently low. What are the primary factors to investigate?

A1: Low yields in the synthesis of the pyrazolo[1,5-a]pyrimidine precursor can often be attributed to several factors. A systematic approach to troubleshooting is recommended.[3] Common causes include:

  • Purity of Reagents and Solvents: Impurities in the starting 3-aminopyrazole or the β-dicarbonyl compound can lead to side reactions. Ensure high purity of starting materials and use dry solvents, as many condensation reactions are sensitive to moisture.

  • Reaction Conditions: Temperature and reaction time are critical. Optimization of these parameters is often necessary. Running small-scale trial reactions at different temperatures and for varying durations can help identify the optimal conditions.[1]

  • Inefficient Mixing: In heterogeneous reactions, poor stirring can result in low reaction rates. Ensure the stirring is vigorous enough for the reaction scale and viscosity.

  • Substituent Effects: The electronic and steric properties of substituents on the starting materials can significantly influence the reaction's efficiency and selectivity.[4]

Q2: I am observing the formation of isomeric byproducts. How can I improve the regioselectivity?

A2: The formation of isomers is a common challenge in the synthesis of substituted pyrazolo[1,5-a]pyrimidines. The regioselectivity is often influenced by the reaction conditions and the nature of the reactants.

  • Choice of Catalyst: The use of acidic or basic catalysts can influence the cyclization pathway. Experimenting with different catalysts, such as Lewis acids or bases, may improve the desired isomer's yield.[2]

  • Microwave-Assisted Synthesis: Microwave irradiation has been shown to improve regioselectivity and reduce reaction times in some cases.[1]

  • Protecting Groups: In some instances, the use of protecting groups on the 3-aminopyrazole can direct the cyclization to the desired position.

Q3: The purification of my product is difficult due to the presence of starting materials and byproducts. What are the recommended purification strategies?

A3: Purification of the pyrazolo[1,5-a]pyrimidine precursor can be challenging.

  • Column Chromatography: Silica gel column chromatography is a common and effective method for separating the desired product from starting materials and byproducts. A gradient elution system, for example, starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate, is often effective.[5]

  • Recrystallization: If a suitable solvent system can be found, recrystallization can be a highly effective method for obtaining a pure product, especially for crystalline solids.[6]

  • Reaction Monitoring: Closely monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine the optimal reaction time to minimize the formation of byproducts.[5]

Troubleshooting Guide: Precursor Synthesis
Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Inactive reagents, incorrect reaction temperature, insufficient reaction time, presence of moisture.- Verify the purity and reactivity of starting materials. - Optimize reaction temperature and time through small-scale trials. - Ensure anhydrous conditions if the reaction is moisture-sensitive.
Formation of Multiple Products (Isomers) Lack of regioselectivity in the cyclization step.- Screen different acidic or basic catalysts. - Consider using microwave-assisted synthesis. - Explore the use of protecting groups on the aminopyrazole.[1]
Product Decomposition The product may be unstable under the reaction or workup conditions.- Monitor the reaction for product degradation over time using TLC or LC-MS. - Modify workup conditions to be milder (e.g., lower temperature, neutral pH).
Incomplete Reaction Insufficient reaction time, low temperature, or deactivation of the catalyst.- Increase reaction time or temperature. - Add a fresh portion of the catalyst if applicable.

Part 2: Troubleshooting the Reduction of 7-Methylpyrazolo[1,5-a]pyrimidine

Once the aromatic precursor is synthesized and purified, the next critical step is the reduction of the pyrimidine ring to obtain the desired this compound.

Experimental Workflow: Reduction of the Pyrimidine Ring

cluster_1 Step 2: Reduction Reaction pyrazolo_pyrimidine 7-Methylpyrazolo[1,5-a]pyrimidine reduction Reduction pyrazolo_pyrimidine->reduction reducing_agent Reducing Agent (e.g., NaBH4) reducing_agent->reduction tetrahydro_product This compound reduction->tetrahydro_product

Caption: General workflow for the reduction of the pyrazolo[1,5-a]pyrimidine core.

Frequently Asked Questions (FAQs): Reduction Step

Q1: My reduction reaction is incomplete, and I still have a significant amount of starting material. How can I drive the reaction to completion?

A1: Incomplete reduction is a common issue. Several factors can contribute to this:

  • Choice and Stoichiometry of Reducing Agent: Sodium borohydride (NaBH₄) is a common choice for this reduction. However, the reactivity can be influenced by the solvent and temperature. Increasing the equivalents of the reducing agent may be necessary. For less reactive substrates, a stronger reducing agent like lithium aluminum hydride (LiAlH₄) could be considered, but this may also lead to over-reduction.

  • Reaction Temperature: Some reductions require elevated temperatures to proceed at a reasonable rate. If the reaction is sluggish at room temperature, cautiously increasing the temperature while monitoring for side product formation is a viable strategy.

  • Solvent: The choice of solvent can significantly impact the reactivity of the reducing agent. Protic solvents like ethanol or methanol are often used with NaBH₄.

Q2: I am observing the formation of diastereomers (syn- and anti-isomers). How can I control the stereoselectivity of the reduction?

A2: The reduction of the pyrimidine ring can lead to the formation of new stereocenters, resulting in diastereomers.[1] Controlling the stereochemical outcome can be challenging.

  • Temperature: Lowering the reaction temperature can sometimes enhance the stereoselectivity of hydride attack.

  • Steric Hindrance: The facial selectivity of the hydride attack can be influenced by the steric bulk of substituents on the pyrazolo[1,5-a]pyrimidine core.

  • Chiral Reducing Agents: For asymmetric synthesis, the use of chiral reducing agents may be necessary to achieve high diastereoselectivity or enantioselectivity.

Q3: I am concerned about over-reduction of the pyrazole ring. How can I prevent this?

A3: The pyrimidine ring is generally more susceptible to reduction than the pyrazole ring.[1] However, with harsh reducing agents or prolonged reaction times, over-reduction can occur.

  • Milder Reducing Agents: Use a milder reducing agent like sodium cyanoborohydride (NaBH₃CN) which is more selective.

  • Careful Monitoring: Monitor the reaction progress closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed to prevent further reduction.

Troubleshooting Guide: Reduction Step
Problem Potential Cause(s) Recommended Solution(s)
Incomplete Reduction Insufficient amount or reactivity of the reducing agent, low reaction temperature.- Increase the equivalents of the reducing agent (e.g., NaBH₄). - Increase the reaction temperature. - Consider a more potent reducing agent if necessary, with caution.
Formation of Diastereomers Lack of stereocontrol in the hydride addition.- Lower the reaction temperature to improve selectivity. - Investigate the effect of different solvents on the diastereomeric ratio. - For asymmetric synthesis, consider chiral reducing agents.
Over-reduction (Reduction of Pyrazole Ring) Use of a harsh reducing agent, prolonged reaction time.- Use a milder and more selective reducing agent (e.g., NaBH₃CN). - Monitor the reaction closely and quench it promptly upon completion.
Difficult Purification Close polarity of the product and byproducts.- Utilize high-performance liquid chromatography (HPLC) for separation of isomers. - Consider derivatization to facilitate separation, followed by deprotection.

Part 3: General Laboratory Practices and Safety

  • Inert Atmosphere: Many of the reagents used in these syntheses, particularly organometallics and some reducing agents, are sensitive to air and moisture. It is crucial to perform these reactions under an inert atmosphere of nitrogen or argon.

  • Solvent Purity: Always use high-purity, dry solvents, especially for moisture-sensitive reactions.

  • Temperature Control: Maintain precise temperature control, as small variations can significantly impact yield and selectivity.

  • Safety Precautions: Always handle reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Be particularly cautious when working with pyrophoric or highly reactive reagents.

This technical support guide provides a framework for troubleshooting and optimizing the synthesis of this compound. Successful synthesis will often require careful optimization of the reaction conditions for your specific substrate and laboratory setup.

References

  • A New Synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-c]pyrimidines by a Retro-Mannich Cascade Rearrangement. Australian Journal of Chemistry.

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.

  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. NIH.

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing.

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central.

  • Synthesis of 6-Alkyl-7-oxo-4,5,6,7-tetrahydropyrazolo[1,5-c]pyrimidine-3-carboxamides. ResearchGate.

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PubMed Central.

  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PubMed Central.

  • First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. MDPI.

  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. NIH.

  • Novel 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine Fused Chlorins as Very Active Photodynamic Agents for Melanoma Cells. PubMed.

  • Reactivity of tetrazolo[1,5- a ]pyrimidines in click chemistry and hydrogenation. Springer.

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing.

  • "troubleshooting guide for the synthesis of heterocyclic compounds". Benchchem.

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Technical Support Center: Navigating Solubility Challenges of Pyrazolo[1,5-a]pyrimidine Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers working with pyrazolo[1,5-a]pyrimidine inhibitors. This guide is designed to provide practical, in-depth solutions to the common and complex solubility challenges encountered when working with this important class of molecules in aqueous buffers. As a Senior Application Scientist, my goal is to equip you with the knowledge and protocols to ensure the reliability and reproducibility of your experimental data.

The pyrazolo[1,a]pyrimidine scaffold is a cornerstone in the development of targeted therapies, particularly as kinase inhibitors.[1][2] However, the inherent aromatic and often lipophilic nature of these compounds frequently leads to poor aqueous solubility.[3][4] This guide will address these issues in a direct question-and-answer format, providing not just the "what" but the critical "why" behind each troubleshooting step.

Frequently Asked Questions (FAQs)
FAQ 1: My pyrazolo[1,5-a]pyrimidine inhibitor precipitated out of my aqueous assay buffer upon dilution from a DMSO stock. What is the most likely cause?

This is the most common issue researchers face. The primary cause is exceeding the thermodynamic solubility of your compound in the final aqueous buffer. Dimethyl sulfoxide (DMSO) is an excellent organic solvent capable of dissolving most hydrophobic compounds at high concentrations (e.g., 10-50 mM). However, when this concentrated DMSO stock is diluted into an aqueous buffer (typically to a final DMSO concentration of <1%), the compound is suddenly exposed to a predominantly aqueous environment where its solubility is significantly lower. This rapid change in solvent environment can lead to supersaturation and subsequent precipitation.[5]

Key Insight: The issue isn't necessarily with the compound itself but with the transition from a highly soluble environment (DMSO) to a poorly soluble one (aqueous buffer). The kinetics of this transition often dictate whether the compound remains in solution or precipitates.

FAQ 2: What is the maximum recommended final concentration of DMSO in my cellular or biochemical assay?

For most cell-based assays, the final concentration of DMSO should be kept below 0.5% to avoid cytotoxic effects.[6] In biochemical assays, such as kinase activity assays, a final DMSO concentration of up to 2% is often tolerated, but it's crucial to validate this for your specific enzyme and assay format, as higher concentrations of DMSO can denature proteins or interfere with assay components.[6][7] Always include a vehicle control (buffer with the same final DMSO concentration without the inhibitor) in your experiments to account for any solvent effects.

FAQ 3: Can I simply sonicate or heat the buffer to redissolve my precipitated compound?

While sonication and gentle heating can sometimes help redissolve a precipitated compound, these are often temporary fixes and can be detrimental to your experiment.

  • Sonication: This can break up larger precipitates into a finer suspension, which might appear to be a solution. However, these are often not true solutions at the molecular level, and the compound's effective concentration is not what you assume it to be.[8]

  • Heating: This can increase the solubility of the compound, but it can also lead to the degradation of the compound or other assay components, such as proteins. Furthermore, as the solution cools back to the experimental temperature, the compound will likely precipitate out again.

Recommendation: It is always better to address the root cause of the precipitation rather than relying on these methods.

Troubleshooting Guides
Guide 1: Optimizing Your Stock Solution and Dilution Protocol

The way you prepare and dilute your stock solution is a critical first step in preventing solubility issues.

Core Principle: Minimize the time your compound spends in a supersaturated state in an intermediate aqueous dilution.

  • High-Concentration Stock in 100% DMSO: Prepare a high-concentration stock solution of your pyrazolo[1,5-a]pyrimidine inhibitor in 100% DMSO (e.g., 10-50 mM).[8] Ensure the compound is fully dissolved. Vortexing or gentle warming (if the compound is stable) can aid dissolution.[8] Store this stock at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[8][9]

  • Serial Dilutions in DMSO: Perform serial dilutions of your inhibitor in 100% DMSO to create a range of concentrations.[5] This is preferable to making serial dilutions in an aqueous buffer, which increases the likelihood of precipitation at higher concentrations.[5]

  • Direct Dilution into Final Assay Buffer: Directly dilute a small aliquot of your DMSO stock into the final, pre-warmed assay buffer.[5] It is crucial to add the DMSO stock to the buffer and not the other way around. Pipette the DMSO stock directly into the bulk of the buffer with vigorous mixing or vortexing to ensure rapid and uniform dispersion. This helps to avoid localized high concentrations of the compound that can initiate precipitation.

  • Avoid Intermediate Aqueous Dilutions: Whenever possible, avoid creating an intermediate, high-concentration aqueous stock of your inhibitor.[5] If an intermediate dilution is unavoidable, prepare it immediately before use and visually inspect for any signs of precipitation.

Guide 2: Modifying Your Aqueous Buffer to Enhance Solubility

If optimizing your dilution protocol is insufficient, the next step is to modify the composition of your assay buffer.

Core Principle: The solubility of ionizable compounds is highly dependent on the pH of the solution. For neutral compounds, the addition of co-solvents or solubilizing agents can increase their aqueous solubility.

Sources

Technical Support Center: Enhancing the Metabolic Stability of 7-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, medicinal chemists, and drug development professionals actively working on the optimization of 7-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine and its analogs. Here, we delve into the common challenges encountered during the enhancement of metabolic stability for this scaffold, providing both foundational knowledge and practical troubleshooting advice. Our approach is rooted in established principles of drug metabolism and medicinal chemistry, aiming to empower you with the rationale behind experimental designs and strategic molecular modifications.

Frequently Asked Questions (FAQs)

Q1: What are the probable metabolic "hotspots" on the this compound scaffold?

A1: The metabolic hotspots of a molecule are the sites most susceptible to enzymatic modification. For the this compound core, several positions are likely candidates for metabolic attack, primarily through oxidation by Cytochrome P450 (CYP) enzymes.[1][2][3]

  • The Methyl Group (C7-Methyl): Alkyl groups, particularly terminal methyl groups, are classic sites for hydroxylation. This oxidation is a common metabolic pathway.

  • The Tetrahydropyrimidine Ring: The saturated nature of this ring makes it susceptible to oxidation. Specifically, the methylene carbons (C4, C5, and C6) are potential sites for hydroxylation. Unsubstituted aliphatic rings are often key indicators of potential metabolism.[4]

  • Aromatic Substituents (if any): If the core is substituted with aromatic rings, these are prone to oxidation, especially if they are electron-rich.[5] The incorporation of nitrogen atoms into an aromatic system tends to increase metabolic stability by decreasing the potential for oxidative metabolism.[6]

To definitively identify these hotspots, a metabolite identification study using liver microsomes or hepatocytes followed by LC-MS/MS analysis is the gold standard.

G Core_Scaffold This compound Metabolism CYP-Mediated Oxidation Core_Scaffold->Metabolism Hotspot1 C7-Methyl Group (Hydroxylation) Hotspot2 Tetrahydropyrimidine Ring (C4, C5, C6 Hydroxylation) Hotspot3 Aromatic Substituents (Oxidation) Metabolism->Hotspot1 Metabolism->Hotspot2 Metabolism->Hotspot3

Caption: Predicted Metabolic Hotspots on the Scaffold.

Q2: Which enzymes are the primary culprits for the metabolism of pyrazolopyrimidine derivatives?

A2: The Cytochrome P450 (CYP) superfamily of enzymes, predominantly found in the liver, is responsible for the metabolism of a vast majority of drugs.[2][3] For pyrazolopyrimidine derivatives, studies have indicated that the CYP3A family is often significantly involved in their metabolism.[7] However, other isoforms like CYP2D6 and CYP2C9 could also play a role depending on the specific substitutions on the scaffold. To identify the specific CYP isoforms involved, reaction phenotyping studies with a panel of recombinant human CYP enzymes or selective chemical inhibitors are recommended.

Q3: What are the go-to strategies for improving the metabolic stability of this class of compounds?

A3: Improving metabolic stability is a key objective in drug discovery.[8] Several well-established strategies can be employed:

  • Metabolic Blocking: Once a metabolic hotspot is identified, introducing a group that is resistant to metabolism at or near that site can "block" the enzymatic reaction. Common blocking groups include fluorine or chlorine atoms.[9][10] The carbon-fluorine bond is particularly strong and resistant to metabolic cleavage.[9]

  • Deuteration: Replacing hydrogen atoms with deuterium at metabolically labile positions can slow down the rate of CYP-mediated metabolism due to the kinetic isotope effect.

  • Bioisosteric Replacement: Replacing a metabolically labile group with a bioisostere (a group with similar physical or chemical properties) that is more stable can be effective.[11] For instance, replacing an electron-rich phenyl ring with a more electron-deficient pyridine or pyrimidine ring can reduce susceptibility to oxidation.[6]

  • Conformational Restriction: Introducing conformational constraints, such as fusing a ring, can reduce the flexibility of the molecule and may prevent it from adopting the optimal conformation for binding to the active site of a metabolizing enzyme.[10]

  • Reduction of Lipophilicity: Generally, highly lipophilic compounds tend to be better substrates for CYP enzymes. Reducing lipophilicity by introducing polar groups can decrease the rate of metabolism.[11]

Troubleshooting Guides

Scenario 1: My compound exhibits high clearance in a liver microsome assay. What's my next move?

Issue: High clearance in a liver microsome assay suggests rapid metabolic turnover, which often translates to poor in vivo stability.

Troubleshooting Workflow:

  • Confirm the Result: Repeat the assay to ensure the result is reproducible. Include appropriate positive and negative controls.

  • Metabolite Identification: The immediate priority is to understand where the metabolism is occurring. Conduct a metabolite identification study using human and/or rat liver microsomes. This will pinpoint the metabolic hotspots.

  • Reaction Phenotyping: Determine which CYP isoforms are responsible for the metabolism. This will provide insights into potential drug-drug interactions and inter-individual variability.

  • Strategic Modification: Based on the metabolite identification and reaction phenotyping data, devise a strategy for chemical modification.

    • If a specific site is being hydroxylated, consider blocking it with a fluorine atom or by deuteration.

    • If an entire ring is being oxidized, consider replacing it with a more metabolically stable bioisostere.[5]

  • Iterative Synthesis and Testing: Synthesize a small, focused library of analogs based on your hypotheses and re-evaluate their metabolic stability in the microsomal assay.

G High_Clearance High Clearance in Liver Microsomes Confirm Confirm Result (Repeat Assay) High_Clearance->Confirm Metabolite_ID Metabolite Identification (LC-MS/MS) Confirm->Metabolite_ID Phenotyping Reaction Phenotyping (CYP Isoforms) Metabolite_ID->Phenotyping Strategize Devise Modification Strategy Phenotyping->Strategize Synthesize_Test Synthesize and Re-test Analogs Strategize->Synthesize_Test

Caption: Troubleshooting High Microsomal Clearance.

Scenario 2: I introduced a fluorine atom to block a suspected metabolic hotspot, but the stability didn't improve. What could be the reason?

Issue: The introduction of a fluorine atom, a common metabolic blocking strategy, was ineffective.

Possible Explanations and Next Steps:

  • Incorrect Hotspot Identification: Your initial hypothesis about the metabolic hotspot may have been incorrect. It is crucial to have experimental data from a metabolite identification study to guide your modifications.

  • Metabolism Shifting: Blocking one metabolic pathway can sometimes lead to the upregulation of a secondary, previously minor, metabolic pathway. This is known as "metabolism shifting." Re-run the metabolite identification study on the fluorinated compound to see if new metabolites have appeared.

  • Electronic Effects: The introduction of a highly electronegative fluorine atom can alter the electronic properties of the entire molecule. This could inadvertently make another part of the molecule more susceptible to metabolism.

  • Alternative Metabolic Pathways: While CYP-mediated oxidation is common, other enzymes could be at play. Consider the possibility of metabolism by UDP-glucuronosyltransferases (UGTs) or other Phase II enzymes. A hepatocyte stability assay can provide a more complete picture of both Phase I and Phase II metabolism.[12]

Scenario 3: My compound is stable in microsomes but shows low oral bioavailability in vivo. What's the disconnect?

Issue: Good in vitro metabolic stability does not translate to in vivo exposure.

Potential Causes and Investigative Actions:

  • Low Permeability: The compound may have poor absorption from the gastrointestinal tract. Conduct an in vitro permeability assay (e.g., Caco-2 or PAMPA) to assess its ability to cross intestinal barriers.

  • Efflux Transporters: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump drugs out of cells, reducing absorption. In vitro transporter assays can investigate this.

  • First-Pass Metabolism in the Intestine: Significant metabolism can occur in the intestinal wall before the compound reaches the liver.

  • Non-CYP Mediated Metabolism: Liver microsomes primarily contain Phase I enzymes.[13] If the compound is cleared by Phase II enzymes (like UGTs) or other enzymes not present in high concentrations in microsomes (like aldehyde oxidase), its clearance will be underestimated in a microsomal assay.[12] A hepatocyte stability assay is more comprehensive in this regard.[12][13]

  • Poor Solubility: Low aqueous solubility can limit dissolution in the gut and subsequent absorption.

Potential Issue Recommended Follow-up Experiment
Low PermeabilityCaco-2 or PAMPA permeability assay
Efflux Transporter SubstrateP-gp substrate assessment
Non-CYP MetabolismHepatocyte stability assay
Poor SolubilityAqueous solubility determination

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability in Liver Microsomes

This assay determines the rate of disappearance of a test compound when incubated with liver microsomes.[13]

Materials:

  • Pooled liver microsomes (human, rat, etc.)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Test compound stock solution (in DMSO or other suitable solvent)

  • Positive control compounds (e.g., verapamil, testosterone)

  • Internal standard

  • Acetonitrile (for reaction quenching)

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Prepare the incubation mixture by combining the phosphate buffer, liver microsomes, and test compound in a 96-well plate.

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.

  • Centrifuge the plate to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Data Analysis:

The percentage of compound remaining at each time point is plotted against time on a semi-logarithmic scale. The slope of the linear portion of this curve is used to calculate the half-life. Intrinsic clearance can then be calculated using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein concentration).

Protocol 2: Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability by including both Phase I and Phase II enzymes.[14]

Materials:

  • Cryopreserved hepatocytes (human, rat, etc.)

  • Hepatocyte incubation medium (e.g., Williams' Medium E)

  • Test compound stock solution

  • Positive control compounds

  • 96-well plates (collagen-coated)

  • Incubator/shaker (37°C, 5% CO2)

  • LC-MS/MS system

Procedure:

  • Thaw and prepare the hepatocytes according to the supplier's protocol.

  • Plate the hepatocytes in collagen-coated 96-well plates and allow them to attach.

  • Add the test compound to the appropriate wells.

  • Incubate the plate at 37°C with shaking.

  • At specified time points, collect aliquots of the cell suspension and quench the reaction with cold acetonitrile.

  • Process the samples and analyze by LC-MS/MS as described in the microsomal stability assay.

  • Calculate the half-life and intrinsic clearance.[14]

References

  • Roux, et al. (2016). Optimization of pyrazolo[1,5-a]pyrimidine derivatives. Source not specified in provided text.
  • Bülow and Haas. (Early 20th Century). Synthesis of triazolopyrimidine derivatives. Source not specified in provided text.
  • Birr. (1952). Complexation properties of triazolopyrimidines. Source not specified in provided text.
  • World Health Organization.
  • Domainex. Microsomal Clearance/Stability Assay. URL not provided.
  • CSIRO Publishing. A New Synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-c]pyrimidines by a Retro-Mannich Cascade Rearrangement. URL not provided.
  • PubMed.
  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. URL not provided.
  • Journal of Medicinal Chemistry. Mitigating Heterocycle Metabolism in Drug Discovery. URL not provided.
  • Thermo Fisher Scientific.
  • National Institutes of Health.
  • Metabolon. The Role of CYP450 Enzymes in Drug Metabolism. URL not provided.
  • Hypha Discovery Blogs. Bioisosteres that influence metabolism. URL not provided.
  • PubMed. Discovery of 4,5,6,7-Tetrahydropyrazolo[1.5-a]pyrizine Derivatives as Core Protein Allosteric Modulators (CpAMs)
  • PubMed Central.
  • Evotec. Microsomal Stability. URL not provided.
  • PubMed.
  • National Center for Biotechnology Information. Biochemistry, Cytochrome P450. URL not provided.
  • MDPI. Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. URL not provided.
  • BioIVT. Metabolic Stability Assay Services. URL not provided.
  • PubMed Central. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. URL not provided.
  • IJPPR. Optimizing Drug Efficacy: The Role of Heterocyclic Frameworks in Enhancing Selectivity and Metabolic Stability. URL not provided.
  • ResearchGate. Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. URL not provided.
  • PubMed. Novel pyrazolopyrimidine urea derivatives: Synthesis, antiproliferative activity, VEGFR-2 inhibition, and effects on the cell cycle profile. URL not provided.
  • Chemistry LibreTexts. Drug Modifications to Improve Stability. URL not provided.
  • Royal Society of Chemistry.
  • Eurofins Discovery. Intrinsic clearance (liver microsomes, human). URL not provided.
  • Wikipedia. Flunitrazepam. URL not provided.
  • YouTube. Cytochrome P450 [CYP Drug Interactions] Substrate, Inhibitor and Inducers. URL not provided.
  • ResearchGate.
  • MTT Lab. In vitro drug metabolism: for the selection of your lead compounds. URL not provided.
  • ResearchGate. Mitigating Heterocycle Metabolism in Drug Discovery. URL not provided.
  • ResearchGate. Beyond Bioisosterism: New Concepts in Drug Discovery. URL not provided.
  • MDPI. In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool. URL not provided.
  • PubMed Central. Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. URL not provided.
  • PubMed. Mechanistic insights from comparing intrinsic clearance values between human liver microsomes and hepatocytes to guide drug design. URL not provided.
  • PubMed.

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Technical Support Center: Troubleshooting Pyrazolo[1,5-a]pyrimidine Instability in Cell Culture Media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the pyrazolo[1,5-a]pyrimidine scaffold. This guide provides in-depth troubleshooting advice and FAQs to address common challenges related to the stability of these compounds in cell culture media. Our approach is rooted in chemical principles and validated experimental strategies to ensure the integrity and reproducibility of your results.

Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold - A Double-Edged Sword

The pyrazolo[1,5-a]pyrimidine (PP) core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous potent kinase inhibitors and other therapeutic agents.[1] Its rigid, planar structure allows for precise orientation of substituents to interact with biological targets.[2] However, the successful application of these compounds in cell-based assays is critically dependent on their stability and solubility in the complex aqueous environment of cell culture media.

Researchers often encounter issues such as compound precipitation, loss of biological activity over time, and inconsistent results, which can often be traced back to the instability of the test compound. This guide will walk you through a logical troubleshooting process to identify and mitigate these issues.

Frequently Asked Questions (FAQs)

Q1: I dissolved my pyrazolo[1,5-a]pyrimidine derivative in DMSO, but it precipitates when I add it to my cell culture media. What's happening?

This is a common issue related to compound solubility. While many compounds are highly soluble in DMSO, their aqueous solubility can be significantly lower.[3] When the DMSO stock is diluted into the aqueous culture medium, the compound may crash out of solution if its concentration exceeds its solubility limit in the final mixture.

Q2: My compound seems to lose its activity during a multi-day experiment. Could it be degrading in the media?

Yes, this is a strong possibility. Cell culture media is a complex mixture of salts, amino acids, vitamins, and other components, maintained at a physiological pH and temperature (typically 37°C).[4] These conditions can promote the degradation of sensitive molecules over time. While the core pyrazolo[1,5-a]pyrimidine scaffold is generally stable, certain functional groups attached to it can be susceptible to hydrolysis or oxidation.[2]

Q3: How can I tell if my compound is precipitating or degrading?

Visual inspection is the first step. Precipitation is often visible as cloudiness, crystals, or a film in the culture wells. However, microprecipitation can be difficult to see. Degradation is a chemical change and will not be visible. To definitively distinguish between the two and quantify the extent of the problem, analytical techniques like HPLC or UPLC-MS are necessary.

Troubleshooting Guide: From Observation to Solution

This section provides a structured approach to diagnosing and solving instability issues with your pyrazolo[1,5-a]pyrimidine compounds.

Part 1: Addressing Compound Precipitation

Precipitation is a physical phenomenon that can be influenced by several factors. The troubleshooting workflow below will help you systematically address this issue.

Troubleshooting Workflow for Compound Precipitation

A Observation: Compound precipitates in media B Step 1: Determine Aqueous Solubility Limit A->B E Is the experimental concentration below the solubility limit? B->E C Step 2: Optimize Dosing Procedure K Increase final DMSO concentration (check cell tolerance) C->K L Pre-warm media before adding compound C->L M Add compound to media with vigorous mixing C->M D Step 3: Consider Formulation Strategies N Explore use of solubilizing agents (e.g., cyclodextrins) D->N F Yes E->F Yes G No E->G No F->C H Lower the experimental concentration G->H I Issue Resolved H->I J Issue Persists J->D K->J L->J M->J N->I

Caption: A stepwise guide to troubleshooting compound precipitation.

Protocol 1: Determining Kinetic Solubility in Media

  • Prepare a high-concentration stock solution of your pyrazolo[1,5-a]pyrimidine derivative in 100% DMSO (e.g., 10 mM).

  • Create a serial dilution of your stock solution in DMSO.

  • Add a small, fixed volume of each DMSO dilution to your cell culture medium (e.g., 2 µL into 198 µL of media) to mimic your experimental conditions.

  • Incubate the plate under the same conditions as your cell-based assay (e.g., 37°C, 5% CO2) for a set period (e.g., 1-2 hours).

  • Measure the turbidity of each well using a plate reader at a wavelength where the compound does not absorb (e.g., >600 nm). The concentration at which you observe a significant increase in turbidity is your approximate kinetic solubility limit.[3]

Protocol 2: Optimizing the Dosing Procedure

  • Final DMSO Concentration: While aiming for a low final DMSO concentration is ideal, sometimes increasing it slightly (e.g., from 0.1% to 0.5%) can keep the compound in solution. Always run a vehicle control to ensure the higher DMSO concentration is not toxic to your cells.

  • Temperature: Pre-warming the cell culture media to 37°C before adding the compound can sometimes prevent precipitation that occurs due to temperature shock.[5]

  • Mixing: Add the DMSO stock to the media while gently vortexing or swirling to ensure rapid dispersion. Avoid adding the stock solution directly to the cell monolayer.

Part 2: Investigating Compound Degradation

If you've ruled out precipitation, or if your compound's activity diminishes over time, chemical degradation is the likely culprit. The pyrimidine ring system can be susceptible to nucleophilic attack, and various substituents may be liable to hydrolysis or oxidation.

Potential Degradation Pathways & Influencing Factors

cluster_0 Pyrazolo[1,5-a]pyrimidine Core cluster_1 Potential Instabilities cluster_2 Influencing Factors in Media Core Core Scaffold Hydrolysis Hydrolysis (e.g., of ester, amide, nitrile groups) Core->Hydrolysis Oxidation Oxidation (e.g., of electron-rich moieties, amines) Core->Oxidation Adducts Adduct Formation (e.g., with media thiols like Cysteine) Core->Adducts pH pH (typically 7.2-7.4) pH->Hydrolysis pH->Oxidation pH->Adducts Temp Temperature (37°C) Temp->Hydrolysis Temp->Oxidation Temp->Adducts Components Reactive Media Components (e.g., Cysteine, Riboflavin) Components->Hydrolysis Components->Oxidation Components->Adducts Light Light Exposure (Photodegradation) Light->Hydrolysis Light->Oxidation Light->Adducts

Caption: Factors influencing the stability of pyrazolo[1,5-a]pyrimidines.

Protocol 3: Stability Assessment using UPLC-MS

This is the gold standard for assessing compound stability.

  • Sample Preparation:

    • Prepare a solution of your compound in cell culture medium at your highest experimental concentration.

    • Prepare a control sample of the compound in a stable solvent like acetonitrile or DMSO at the same concentration.

    • Incubate the media sample at 37°C in a cell culture incubator.

  • Time-Point Analysis:

    • At various time points (e.g., 0, 2, 8, 24, 48, 72 hours), take an aliquot of the media sample.

    • Immediately stop any potential degradation by adding 3 volumes of ice-cold acetonitrile containing an internal standard. This will also precipitate proteins.

    • Centrifuge to pellet the precipitated proteins and transfer the supernatant to a clean vial for analysis.

  • UPLC-MS Analysis:

    • Analyze the samples by reverse-phase UPLC-MS.

    • Monitor the peak area of the parent compound over time relative to the internal standard. A decrease in the parent peak area indicates degradation.

    • Examine the mass spectrometry data for the appearance of new peaks, which could correspond to degradation products. This can provide clues about the degradation pathway (e.g., an increase of 16 amu may suggest oxidation).[6]

Data Presentation: Quantifying Stability

Summarize your UPLC-MS data in a table to clearly track the stability of your compound over time.

Time (hours)Parent Compound Remaining (%) in MediaParent Compound Remaining (%) in Control Solvent
0100100
295101
88099
245098
482099
72<598

This is example data and will vary for each compound.

Part 3: Mitigation Strategies for Instability

If you have confirmed that your pyrazolo[1,5-a]pyrimidine derivative is unstable, consider the following strategies:

  • Modify Experimental Design:

    • Reduce Incubation Time: If possible, shorten the duration of your assay.

    • Replenish Compound: For longer experiments, consider replacing the media with freshly prepared compound-containing media every 24-48 hours.

  • Media Formulation:

    • Component Exclusion: If you suspect a particular media component is causing degradation (e.g., high levels of reducing agents), you could try custom media formulations, although this is an advanced and often costly option.

  • Structural Modification (for Drug Development Professionals):

    • The long-term solution to inherent instability is medicinal chemistry. Modifying the labile functional groups on your pyrazolo[1,5-a]pyrimidine scaffold can improve its stability. For example, replacing a hydrolytically unstable ester with a more stable amide has been shown to enhance microsomal stability.

Concluding Remarks

The pyrazolo[1,5-a]pyrimidine scaffold is a powerful tool in chemical biology and drug discovery. However, like any tool, it is essential to understand its limitations and potential liabilities. By systematically troubleshooting issues of precipitation and degradation, researchers can ensure the reliability of their data and make more informed decisions in their experiments. This guide provides a framework for identifying and solving these common problems, ultimately leading to more robust and reproducible scientific outcomes.

References

  • Aouad, M. R., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 14(1), 1-26. [Link]

  • Garrido-Castaño, A. M., et al. (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 27(15), 4992. [Link]

  • Fraley, M. E., et al. (2002). Optimization of a pyrazolo[1,5-a]pyrimidine class of KDR kinase inhibitors: improvements in physical properties enhance cellular activity and pharmacokinetics. Bioorganic & Medicinal Chemistry Letters, 12(24), 3537-3541. [Link]

  • Ahmad, I., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(3), 698. [Link]

  • Shapiro, A. B. (2013). Answer to "How to deal with the poor solubility of tested compounds in MTT assay?". ResearchGate. [Link]

  • Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell. [Link]

  • Cell Culture Dish. (2014). Troubleshooting Cell Culture Media for Bioprocessing. Cell Culture Dish. [Link]

  • Meissner, F., et al. (2022). Degradome analysis to identify direct protein substrates of small-molecule degraders. Molecular & Cellular Proteomics, 21(3), 100195. [Link]

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Technical Support Center: Optimizing In Vivo Dosing for 7-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the in vivo application of 7-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine and its analogs. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting strategies for successful preclinical studies. The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone for a multitude of targeted therapies, including potent kinase inhibitors, making a well-defined in vivo dosing strategy paramount for elucidating its therapeutic potential.[1][2][3][4] This document provides a logical, question-and-answer-based workflow, from initial dose-range finding to addressing common experimental hurdles.

Part 1: Frequently Asked Questions (FAQs) - Foundational Concepts

This section addresses the fundamental questions researchers should consider before embarking on in vivo studies.

Q1: What is the likely mechanism of action for this compound, and how does this influence my study design?

A1: The pyrazolo[1,5-a]pyrimidine core is a versatile scaffold known to target a range of protein kinases by acting as an ATP-competitive inhibitor.[2][3] Modifications to the core structure, such as the methyl group in your compound, fine-tune its selectivity and potency against specific kinases like Cyclin-Dependent Kinases (CDKs), Receptor Tyrosine Kinases (e.g., VEGFR, PDGFR), or Tropomyosin Receptor Kinases (Trks).[1][3][4] Abnormalities in these kinase pathways are common drivers in cancer.[1]

Causality Insight: Your initial in vitro characterization is crucial. Knowing the specific kinase target and the compound's IC50 (the concentration that inhibits 50% of the kinase activity in a biochemical assay) and GI50/EC50 (the concentration that inhibits 50% of cell growth/viability in a cellular assay) will directly inform the necessary plasma concentration you need to achieve in vivo for a therapeutic effect. For instance, a pyrazolo[1,5-a]pyrimidine derivative, BS-194, with a mean GI50 of 280 nmol/L in cancer cell lines, was shown to be effective in vivo when dosed to achieve sufficient plasma exposure.[1]

Q2: I have limited information on my specific compound. How do I estimate a starting dose for my first in vivo experiment?

A2: When direct pharmacokinetic (PK) data is unavailable, a logical starting point is to review published studies on structurally similar compounds. For example, various pyrazolo[1,5-a]pyrimidine-based kinase inhibitors have been successfully dosed in mice between 10 mg/kg and 50 mg/kg orally.[1][5][6]

  • BS-194 (CDK inhibitor): 25 mg/kg, orally, once daily.[1]

  • A KDM5 inhibitor: 50 mg/kg, orally, twice a day.[5]

  • WF-47-JS03 (RET kinase inhibitor): 10 mg/kg, orally, once daily.[6]

Based on this, a reasonable starting dose for a pilot tolerability study could be in the range of 10-25 mg/kg. It is also essential to perform a literature search for any toxicity data on compounds with a similar structure.

Self-Validating System: Always begin with a dose-range finding (DRF) or tolerability study in a small cohort of animals. This initial experiment is not designed to test efficacy but to establish the maximum tolerated dose (MTD), which is the highest dose that does not cause unacceptable side effects. This self-validating step prevents wasted resources and ensures animal welfare in subsequent larger-scale efficacy studies.

Part 2: Troubleshooting Guide - Common Experimental Hurdles

This section provides solutions to specific issues that may arise during your in vivo studies.

Q3: My compound, this compound, has poor aqueous solubility. How can I formulate it for oral and intravenous administration?

A3: Poor solubility is a known challenge for this class of heterocyclic compounds.[7] A successful formulation is critical for achieving adequate bioavailability. Here are several strategies:

Formulation StrategySuitability & RationaleKey Considerations
Suspension in Vehicle Simple, common for initial studies.Particle size is critical. Use sonication to create a homogenous suspension. Common vehicles include 0.5% methylcellulose or 0.5% carboxymethylcellulose (CMC) in water.
Solubilization with Co-solvents For compounds that can be dissolved.Common co-solvents include DMSO, PEG400, and ethanol. Caution: High concentrations of DMSO can be toxic. A common vehicle for oral gavage is 10% DMSO, 40% PEG400, 50% saline. For IV, the percentage of organic solvent should be minimized.
Lipid-Based Formulations For highly lipophilic compounds.Self-emulsifying drug delivery systems (SEDDS) or oil-based solutions can significantly enhance oral absorption.[8]
Complexation with Cyclodextrins To increase aqueous solubility.Hydroxypropyl-β-cyclodextrin (HP-β-CyD) is a frequently used excipient that can form inclusion complexes with poorly soluble drugs, enhancing their solubility and bioavailability.[9]

Expertise & Experience: For a novel compound, start with the simplest formulation that provides consistent results. A micronized suspension in 0.5% methylcellulose is often a reliable starting point for oral dosing. If inconsistent absorption is observed, progressing to a co-solvent system or a lipid-based formulation is a logical next step. Always perform a small-scale formulation stability test before preparing a large batch for your study.

Q4: I administered my compound but did not see any efficacy. How do I troubleshoot this?

A4: A lack of efficacy can stem from several factors. A systematic approach is necessary to pinpoint the issue.

Workflow for Troubleshooting Lack of Efficacy:

A systematic approach to troubleshooting lack of in vivo efficacy.

Detailed Troubleshooting Steps:

  • Confirm Drug Exposure (Pharmacokinetics - PK): The most common reason for a lack of efficacy is insufficient drug concentration at the tumor site. Conduct a satellite PK study where you dose a separate cohort of animals and collect blood and/or tumor tissue at various time points. This will determine the Cmax (maximum concentration), Tmax (time to reach Cmax), and half-life of your compound. A pyrazolo[1,5-a]pyrimidine derivative, for instance, was found to have an oral bioavailability and an elimination half-life of 178 minutes in mice, which guided the dosing schedule.[1]

  • Confirm Target Engagement (Pharmacodynamics - PD): Once you have confirmed adequate exposure, you must verify that the drug is hitting its intended target. This can be done by measuring a downstream biomarker. For example, if your compound is a CDK inhibitor, you can measure the phosphorylation of its substrate, the Rb protein, in tumor tissue.[1] A significant reduction in phosphorylated Rb would confirm target engagement.

  • Re-evaluate the Dose and Schedule: If target engagement is weak despite good exposure, you may need to increase the dose or change the dosing frequency. For example, if the compound has a short half-life, twice-a-day dosing might be necessary to maintain a therapeutic concentration.[5]

  • Assess the Animal Model: If both PK and PD are confirmed, the issue may lie with the animal model. The target may not be a critical driver of tumor growth in that specific model.

Q5: How do I translate a dose from mice to another species, like rats, for further preclinical studies?

A5: Direct dose conversion based on body weight (mg/kg) is often inaccurate due to differences in metabolic rates between species. The recommended method is allometric scaling, which normalizes the dose to the body surface area (BSA).[10]

The formula for converting a dose from species A to species B is:

Dose B (mg/kg) = Dose A (mg/kg) x (Km A / Km B)

Where Km is a conversion factor for each species.

SpeciesBody Weight (kg)BSA (m²)Km Factor
Mouse0.020.00663
Rat0.150.0256
Human701.837

Example Calculation (Mouse to Rat): If the efficacious dose in a mouse is 25 mg/kg: Dose Rat (mg/kg) = 25 mg/kg x (3 / 6) = 12.5 mg/kg

This provides a more accurate starting dose for studies in rats.

Part 3: Key Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of this compound that can be administered without causing severe toxicity.

Methodology:

  • Animal Selection: Use the same strain and sex of mice as planned for the efficacy study (e.g., female nude mice).

  • Group Allocation: Assign 3-5 mice per group.

  • Dose Selection: Based on literature for similar compounds, select a range of 3-5 doses. For example: 10 mg/kg, 25 mg/kg, 50 mg/kg, and 100 mg/kg. Include a vehicle control group.

  • Administration: Administer the compound daily for 5-7 days via the intended route (e.g., oral gavage).

  • Monitoring:

    • Record body weight daily.

    • Perform clinical observations twice daily for signs of toxicity (e.g., lethargy, ruffled fur, abnormal posture).

    • A body weight loss of >20% is a common endpoint.

  • Endpoint: The MTD is defined as the highest dose at which no more than 10% of animals show signs of severe toxicity or mortality.

Protocol 2: Oral Formulation Preparation (Suspension)

Objective: To prepare a homogenous and stable suspension of this compound for oral gavage.

Materials:

  • This compound

  • Vehicle: 0.5% (w/v) Methylcellulose in sterile water

  • Mortar and pestle

  • Stir plate and magnetic stir bar

  • Sonicator

Procedure:

  • Calculate Required Amount: Determine the total volume needed for the study, accounting for a small overage. For a 10 mg/kg dose in a 20g mouse with a dosing volume of 10 mL/kg, you need 1 mg/mL.

  • Weigh Compound: Accurately weigh the required amount of the compound.

  • Wet the Compound: Place the compound in a mortar. Add a small amount of the vehicle to create a paste. This prevents clumping.

  • Gradual Dilution: Slowly add the remaining vehicle while continuously triturating with the pestle to ensure a fine, even suspension.

  • Homogenization: Transfer the suspension to a beaker with a magnetic stir bar. Stir for at least 30 minutes.

  • Sonication: Sonicate the suspension to further reduce particle size and ensure homogeneity.

  • Storage: Store at 4°C. Always vortex thoroughly before each use.

Workflow for Formulation and Dosing:

A standardized workflow for preparing and administering a suspension formulation.

References

  • Boffo, S., et al. (2010). A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. Journal of Medicinal Chemistry. Available at: [Link]

  • García-de-la-Fuente, I., et al. (2023). First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. Molecules. Available at: [Link]

  • Singh, H., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. Available at: [Link]

  • Liang, J., et al. (2016). Lead optimization of a pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold to identify potent, selective and orally bioavailable KDM5 inhibitors suitable for in vivo biological studies. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Yadav, P., et al. (2024). Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. Molecules. Available at: [Link]

  • Wang, W., et al. (2020). Discovery of[1][5][7]-triazolo [1,5-a]pyrimidine-7(4H)-one derivatives as positive modulators of GABA A1 receptor with potent anticonvulsant activity and low toxicity. European Journal of Medicinal Chemistry. Available at: [Link]

  • Pei, Z., et al. (2008). 7-Aminopyrazolo[1,5-a]pyrimidines as potent multitargeted receptor tyrosine kinase inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy. Available at: [Link]

  • Pors, K., & Sharma, R. A. (2019). PROTACs to Address the Challenges Facing Small Molecule Inhibitors. Cancers. Available at: [Link]

  • Olatunji, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]

  • Chem Help ASAP. (2023). preclinical in vivo PK studies & allometric scaling. YouTube. Available at: [Link]

  • Sharma, A., et al. (2022). Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening. ACS Chemical Biology. Available at: [Link]

  • Musmade, P., et al. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics. Available at: [Link]

  • Ling, J., et al. (2017). Allometric scaling of therapeutic monoclonal antibodies in preclinical and clinical settings. Journal of Clinical Pharmacology. Available at: [Link]

  • FDA. (2005). Guidance for Industry: Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. U.S. Department of Health and Human Services. Available at: [Link]

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration. Future Med Chem. Available at: [Link]

  • Mima, S., et al. (2023). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. International Journal of Molecular Sciences. Available at: [Link]

  • Persson, E., et al. (2016). Evaluation of preclinical formulations for a poorly water-soluble compound. International Journal of Pharmaceutics. Available at: [Link]

  • Mathison, C. J. N., et al. (2020). Efficacy and Tolerability of Pyrazolo[1,5- a]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma. ACS Medicinal Chemistry Letters. Available at: [Link]

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Validation & Comparative

A Guide to Kinase Cross-Reactivity Profiling: Evaluating 7-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, particularly in oncology, the development of selective kinase inhibitors is paramount.[1][2] Kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[3] The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing potent inhibitory activity against various kinases.[4] This guide focuses on a specific derivative, 7-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine, and outlines a comprehensive strategy for determining its kinase cross-reactivity profile.

Understanding the selectivity of a kinase inhibitor is critical for anticipating its therapeutic efficacy and potential off-target effects.[1][5] A promiscuous inhibitor, one that interacts with multiple kinases, can lead to unforeseen side effects, while a highly selective inhibitor offers a more targeted therapeutic approach.[1] This guide will provide researchers, scientists, and drug development professionals with a detailed framework for assessing the kinase selectivity of novel compounds, using this compound as a case study, and comparing its hypothetical performance against the well-characterized, multi-kinase inhibitor, Staurosporine.

The Importance of Kinase Selectivity Profiling

The human kinome consists of over 500 kinases, many of which share structural similarities in their ATP-binding pockets.[5] This conservation of the active site presents a significant challenge in the development of selective inhibitors.[6] Cross-reactivity, or the ability of an inhibitor to bind to multiple kinases, can be both beneficial and detrimental.[6] In some cases, multi-targeting inhibitors have shown enhanced efficacy.[6] However, off-target inhibition is more often associated with toxicity and adverse drug reactions.[1] Therefore, comprehensive profiling of a compound against a broad panel of kinases is an indispensable step in the drug discovery pipeline.[5][7]

Experimental Workflow for Kinase Cross-Reactivity Profiling

A robust and validated experimental workflow is essential for generating reliable kinase profiling data. The following section details a step-by-step methodology for assessing the inhibitory activity of this compound.

Diagram of the Kinase Profiling Workflow

G cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Acquisition & Analysis A Compound Preparation (this compound & Staurosporine) D Compound Dispensing (Serial Dilutions) A->D B Kinase Panel Selection (e.g., Eurofins SafetyScreen Panel) E Kinase & Substrate Addition B->E C Assay Reagent Preparation (Kinase, Substrate, ATP, Buffer) C->E D->E Test Compound F Initiate Reaction with ATP E->F G Incubation F->G H Stop Reaction & Signal Detection (e.g., Luminescence) G->H I Data Normalization H->I J IC50 Curve Fitting I->J K Selectivity Analysis J->K

Caption: A generalized workflow for in vitro kinase inhibitor profiling.

Detailed Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol utilizes the ADP-Glo™ Kinase Assay, a commercially available, luminescence-based assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[8] This method is highly sensitive, amenable to high-throughput screening, and avoids the use of radioactive materials.[7][8]

I. Materials and Reagents:

  • Test Compounds: this compound and Staurosporine (positive control), dissolved in 100% DMSO.

  • Kinase Panel: A representative panel of kinases (e.g., Eurofins SafetyScreen Kinase Panel).[9]

  • ADP-Glo™ Kinase Assay Kit (Promega):

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

    • Kinase-Glo® Max Luciferase

    • Luciferin Detection Reagent

  • Kinases, substrates, and ATP: Specific for each kinase in the panel.

  • Assay Buffer: (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).

  • Microplates: White, opaque 384-well plates.

  • Multichannel pipettes and a plate reader capable of measuring luminescence.

II. Assay Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compounds and Staurosporine in DMSO. A typical starting concentration for screening is 10 µM.

  • Reaction Setup:

    • Add 2.5 µL of kinase buffer to each well of the 384-well plate.

    • Add 1 µL of the diluted test compound or control to the appropriate wells.

    • Add 2.5 µL of the kinase/substrate mixture to each well.

    • Initiate the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration should be at or near the Kₘ for each respective kinase to ensure accurate determination of ATP-competitive inhibition.[10]

  • Incubation: Incubate the reaction plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and measure the newly synthesized ATP with a luciferase reaction.

    • Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control (100% activity) and a no-kinase control (0% activity).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value for each kinase.[11]

Comparative Analysis: Hypothetical Cross-Reactivity Profiles

To illustrate the output of such a study, the following table presents hypothetical IC₅₀ values for this compound and Staurosporine against a selection of kinases.

KinaseThis compound IC₅₀ (nM)Staurosporine IC₅₀ (nM)
Pim-1 50 15
CDK2/cyclin A 1,2005
VEGFR2 >10,00020
SRC 8,5006
p38α >10,00010
AKT1 5,0008

Note: These are hypothetical data for illustrative purposes.

In this hypothetical scenario, this compound demonstrates significant potency and selectivity for Pim-1 kinase, a known target for some pyrazolo[1,5-a]pyrimidine derivatives.[12][13] In contrast, Staurosporine, a notoriously non-selective kinase inhibitor, shows potent activity against all kinases in the panel.

Visualizing Kinase Selectivity

A common way to visualize kinase selectivity is through a "kinome map" or a dendrogram where inhibited kinases are highlighted. For a more direct comparison, a bar chart can effectively illustrate the differences in potency.

G cluster_0 a Kinase b IC50 (nM) c Pim-1 d CDK2 e VEGFR2 f SRC g p38α h AKT1 50 15 1200 5 >10000 20 8500 6 10 5000 8

Caption: Comparative kinase inhibition profile (hypothetical data).

Conclusion and Future Directions

This guide provides a comprehensive framework for the cross-reactivity profiling of this compound against a kinase panel. By following a rigorous experimental protocol and comparing the results to a known standard, researchers can gain critical insights into the compound's selectivity and potential as a therapeutic agent. The hypothetical data presented here suggest that this compound could be a selective Pim-1 inhibitor, warranting further investigation.

Future studies should expand the kinase panel to include a broader representation of the human kinome to confirm selectivity. Cellular assays are also crucial to validate the biochemical findings and assess the compound's activity in a more physiologically relevant context. Ultimately, a thorough understanding of a compound's kinase cross-reactivity is essential for its successful development into a safe and effective drug.

References

  • BMG LABTECH. (2020, September 1). Kinase assays. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Acta Crystallographica Section D: Biological Crystallography, 67(Pt 4), 334–342. [Link]

  • Eurofins DiscoverX. (2026, January 20). Accelerating kinase drug discovery with validated kinase activity assay kits. [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?[Link]

  • Gomes, A. S., et al. (2015). Novel 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine Fused Chlorins as Very Active Photodynamic Agents for Melanoma Cells. European Journal of Medicinal Chemistry, 105, 156–166. [Link]

  • Sánchez-de-la-Torre, M., et al. (2023). First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. Molecules, 28(19), 6898. [Link]

  • Eurofins Discovery. SafetyScreen Kinase Panel [1mM ATP] - FR. [Link]

  • Rathi, P. C., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation, 19(5), 1486–1497. [Link]

  • Kinnings, S. L., et al. (2010). Cross-reactivity virtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. BMC Bioinformatics, 11, 29. [Link]

  • Adriaenssens, E. (2023, September 23). In vitro kinase assay. protocols.io. [Link]

  • Xu, Y., et al. (2015). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 6(1), 63–67. [Link]

  • ResearchGate. Determination of IC50 values for p110 with the PI3-kinase inhibitors...[Link]

  • Hu, Y., et al. (2012). Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. Journal of Chemical Information and Modeling, 52(5), 1255–1266. [Link]

  • BPS Bioscience. Kinase Screening and Profiling Services. [Link]

  • Xu, Y., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 6(1), 63–67. [Link]

  • Brehmer, D., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8711. [Link]

  • Johnson, G. L. (2014). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Future Medicinal Chemistry, 6(1), 1–4. [Link]

  • Semantic Scholar. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. [Link]

  • Anastassiadis, T., et al. (2011). A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. PLoS ONE, 6(5), e20019. [Link]

  • Copeland, R. A. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. [Link]

  • Fedorov, O., et al. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences, 104(51), 20523–20528. [Link]

  • Royal Society of Chemistry. (2024). The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. [Link]

  • Mohan, S., et al. (2012). Prediction of kinase-inhibitor binding affinity using energetic parameters. BMC Research Notes, 5, 413. [Link]

  • Wu, G., et al. (2023). Discovery of 4,5,6,7-Tetrahydropyrazolo[1.5-a]pyrizine Derivatives as Core Protein Allosteric Modulators (CpAMs) for the Inhibition of Hepatitis B Virus. Journal of Medicinal Chemistry, 66(21), 14780–14798. [Link]

  • Iorkula, T. H., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 15(1), 1–25. [Link]

  • Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]

  • Hu, Y., et al. (2012). Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. Journal of Chemical Information and Modeling, 52(5), 1255–1266. [Link]

  • Radi, M., et al. (2022). Synthesis and Biological Evaluation of Highly Active 7-Anilino Triazolopyrimidines as Potent Antimicrotubule Agents. Pharmaceutics, 14(6), 1191. [Link]

  • Reaction Biology. Kinase Screening Assay Services. [Link]

  • Royal Society of Chemistry. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • MDPI. (2020). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. [Link]

  • Guz-Regner, K., et al. (2013). Synthesis and biological evaluation of 7-(aminoalkyl)pyrazolo[1,5-a]pyrimidine derivatives as cathepsin K inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(17), 4875–4879. [Link]

  • H-C, P., et al. (2010). A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. Molecular Cancer Therapeutics, 9(12), 3297–3308. [Link]

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A Comparative Guide to Validating the Antiproliferative Effects of 7-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine in p21-Deficient Cancer Cells

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the antiproliferative potential of 7-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine, with a specific focus on its efficacy in cancer cells lacking the critical tumor suppressor p21. We will explore the scientific rationale, present a comparative experimental design, and provide detailed, field-tested protocols to ensure robust and reproducible data.

Introduction: The Challenge of p21-Deficient Tumors

The cyclin-dependent kinase (CDK) inhibitor p21 (also known as p21WAF1/Cip1) is a pivotal guardian of the cell cycle.[1][2] As a primary transcriptional target of the tumor suppressor p53, p21 halts cell cycle progression in response to DNA damage and other cellular stressors, providing a crucial window for DNA repair.[3][4] It primarily achieves this by binding to and inhibiting cyclin-CDK complexes, particularly CDK2 and CDK1, thereby preventing the phosphorylation of key substrates required for cell cycle phase transitions.[1]

In a significant subset of human cancers, the p53-p21 axis is compromised, leading to the loss of this critical G1/S checkpoint.[4] This deficiency not only contributes to uncontrolled proliferation but also confers resistance to certain DNA-damaging chemotherapies that rely on an intact p21-mediated arrest.[4] Therefore, there is a compelling need for therapeutic agents that can selectively target the vulnerabilities inherent in p21-deficient cells.

The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, known to yield potent inhibitors of various protein kinases.[5] Notably, derivatives of this scaffold have been successfully developed as CDK inhibitors.[6] This guide hypothesizes that this compound (hereafter referred to as Compound X) may function as a CDK inhibitor, making it an ideal candidate for inducing synthetic lethality or potent antiproliferative effects in p21-deficient cancer cells. This document outlines a rigorous, multi-faceted approach to test this hypothesis.

Part 1: The Molecular Rationale and Comparative Framework

The p21-CDK Signaling Axis

Under normal conditions, cellular stress activates p53, which in turn transcriptionally activates p21. Nuclear p21 then binds to Cyclin/CDK complexes, inhibiting their kinase activity. This prevents the phosphorylation of the Retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the transcription factor E2F, preventing the expression of genes necessary for S-phase entry and halting cell proliferation. In p21-deficient cells, this inhibitory control is lost, leading to constitutive CDK activity and unchecked cell cycle progression.

p21_pathway cluster_stress Cellular Stress cluster_nucleus Nucleus DNA Damage DNA Damage p53 p53 DNA Damage->p53 p21 p21 p53->p21 Activates CDK2_CyclinE CDK2/Cyclin E p21->CDK2_CyclinE Inhibits Rb Rb CDK2_CyclinE->Rb Phosphorylates (pRb) E2F E2F Rb->E2F Inhibits S_Phase S-Phase Gene Transcription E2F->S_Phase Activates

Figure 1: The canonical p53-p21-CDK signaling pathway.
Hypothesized Mechanism of Compound X

We postulate that Compound X acts as a direct inhibitor of CDK2. In p21-deficient cells, where CDK2 is hyperactive, direct inhibition by Compound X would restore the block on Rb phosphorylation, effectively reinstating the G1/S checkpoint and halting proliferation. This mechanism suggests that p21-deficient cells may exhibit heightened sensitivity to Compound X compared to their p21-proficient counterparts.

compound_mechanism cluster_p21_deficient p21-Deficient Cell cluster_treatment Treatment with Compound X p21_absent p21 (Absent) CDK2_hyper Hyperactive CDK2/Cyclin E Rb_p Phosphorylated Rb (Inactive) CDK2_hyper->Rb_p Constitutive Phosphorylation Rb_active Hypophosphorylated Rb (Active) E2F_active Active E2F Rb_p->E2F_active Releases Proliferation Uncontrolled Proliferation E2F_active->Proliferation Drives CompoundX Compound X (7-Methyl-4,5,6,7-tetrahydro -pyrazolo[1,5-a]pyrimidine) CompoundX->CDK2_hyper Directly Inhibits CDK2_inhibited Inhibited CDK2/Cyclin E Cell_Arrest Cell Cycle Arrest

Figure 2: Hypothesized mechanism of Compound X in p21-deficient cells.
Selecting Comparative Agents

To rigorously validate Compound X, its performance must be benchmarked against well-characterized alternatives.

  • Positive Control (Known CDK Inhibitor): Dinaciclib . A potent inhibitor of CDK1, CDK2, CDK5, and CDK9. This allows for a direct comparison of a clinical-stage, broad-spectrum CDK inhibitor against the novel Compound X.

  • Standard-of-Care Control: Doxorubicin . A DNA-damaging topoisomerase II inhibitor. Its efficacy can be influenced by p21 status, making it an excellent benchmark to determine if Compound X offers an advantage in p21-deficient contexts where doxorubicin might be less effective.[4]

Part 2: A Step-by-Step Experimental Validation Workflow

This section details the experimental pipeline designed to validate the antiproliferative effects and mechanism of action of Compound X. The causality behind each step is explained to provide a clear, logical progression from broad phenotypic effects to specific molecular targets.

workflow A Step 1: Cell Line Selection (Isogenic p21+/+ and p21-/-) B Step 2: Assess Antiproliferative Activity (MTT & BrdU Assays) A->B Establish cellular model C Step 3: Determine Mechanism of Growth Inhibition (Cell Cycle Analysis via Flow Cytometry) B->C Quantify effect on proliferation D Step 4: Confirm Molecular Target Engagement (Western Blot for p-Rb and Cyclins) C->D Investigate cell cycle impact E Step 5: Data Synthesis & Comparative Analysis D->E Validate target inhibition

Figure 3: The integrated experimental workflow for validating Compound X.
Protocol 1: Cell Culture and Maintenance
  • Rationale: The use of an isogenic cell line pair is critical. It eliminates confounding genetic variables, ensuring that any observed differences in drug sensitivity are directly attributable to the presence or absence of p21. The HCT116 (human colon carcinoma) p21+/+ and p21-/- cell lines are a widely accepted model for this purpose.

  • Methodology:

    • Culture HCT116 p21+/+ and HCT116 p21-/- cells in McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • Passage cells upon reaching 80-90% confluency using Trypsin-EDTA. Regularly confirm the absence of p21 expression in the p21-/- line via Western Blot.

Protocol 2: Antiproliferative Activity Assessment (MTT Assay)
  • Rationale: The MTT assay provides a quantitative measure of cell viability by assessing mitochondrial metabolic activity.[7] A reduction in the conversion of MTT to formazan is indicative of either reduced cell number (cytotoxicity) or reduced metabolic activity (cytostasis). This initial screen determines the dose-dependent efficacy of each compound.

  • Methodology:

    • Seed 5,000 cells (HCT116 p21+/+ or p21-/-) per well in 96-well plates and allow them to adhere overnight.

    • Prepare serial dilutions of Compound X, Dinaciclib, and Doxorubicin in culture medium.

    • Treat cells with a range of concentrations for each compound (e.g., 0.01 nM to 100 µM) for 72 hours. Include a vehicle control (e.g., 0.1% DMSO).

    • After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8][9]

    • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) values using non-linear regression analysis.

Protocol 3: DNA Synthesis Assessment (BrdU Assay)
  • Rationale: While the MTT assay measures metabolic viability, the BrdU (5-bromo-2'-deoxyuridine) assay directly quantifies DNA synthesis, providing a specific measure of cell proliferation.[11] This method complements the MTT assay by confirming that the observed effects are due to an inhibition of cell division.

  • Methodology:

    • Seed and treat cells in a 96-well plate as described for the MTT assay, typically for 24 or 48 hours.

    • Add BrdU labeling solution (10 µM final concentration) to each well and incubate for 2-4 hours to allow for incorporation into newly synthesized DNA.[2]

    • Fix, permeabilize, and denature the cellular DNA according to the manufacturer's protocol to expose the incorporated BrdU.

    • Incubate with an anti-BrdU primary antibody conjugated to peroxidase.

    • Add a TMB substrate to develop a colorimetric signal.

    • Measure the absorbance at 450 nm. The signal intensity is directly proportional to the amount of DNA synthesis.

Compound Cell Line IC50 (µM) - MTT Assay % BrdU Incorporation (at IC50)
Compound XHCT116 p21+/+
HCT116 p21-/-
DinaciclibHCT116 p21+/+
HCT116 p21-/-
DoxorubicinHCT116 p21+/+
HCT116 p21-/-
Table 1: Comparative Proliferation Data Summary.
Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining & Flow Cytometry)
  • Rationale: To determine how Compound X inhibits proliferation, we must analyze its effect on cell cycle distribution. Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA, allowing for the quantification of DNA content per cell. This enables the differentiation of cells in G1 (2n DNA), S (between 2n and 4n), and G2/M (4n) phases of the cell cycle.

  • Methodology:

    • Seed 1x10^6 cells in 6-well plates, allow to adhere, and treat with the IC50 concentration of each compound for 24 hours.

    • Harvest cells (including floating cells) and wash with ice-cold PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.[12] Incubate at 4°C for at least 2 hours.

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) to prevent staining of double-stranded RNA.[13]

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the samples using a flow cytometer. Model the resulting DNA histograms to quantify the percentage of cells in the G1, S, and G2/M phases.

Treatment (at IC50) Cell Line % Cells in G1 Phase % Cells in S Phase % Cells in G2/M Phase
Vehicle ControlHCT116 p21+/+
HCT116 p21-/-
Compound XHCT116 p21+/+
HCT116 p21-/-
DinaciclibHCT116 p21+/+
HCT116 p21-/-
DoxorubicinHCT116 p21+/+
HCT116 p21-/-
Table 2: Comparative Cell Cycle Distribution Data.
Protocol 5: Molecular Target Validation (Western Blotting)
  • Rationale: Western blotting provides the definitive evidence for target engagement.[14] By probing for the phosphorylated form of Rb (p-Rb), a direct substrate of CDK2, we can confirm if Compound X inhibits CDK activity within the cell. Examining levels of key cyclins can also reveal effects on cell cycle machinery.

  • Methodology:

    • Seed and treat cells in 6-well plates as for cell cycle analysis.

    • Lyse cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.[15]

    • Determine protein concentration using a BCA assay.

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.[16]

    • Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C. Key targets include:

      • Phospho-Rb (Ser807/811)

      • Total Rb

      • Cyclin E1

      • p21

      • GAPDH or β-Actin (as a loading control)

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities relative to the loading control.

Part 3: Data Interpretation and Conclusion

The successful validation of this compound as a potent antiproliferative agent for p21-deficient cells hinges on a cohesive interpretation of the multi-faceted data:

  • Hypothesis Supported If:

    • Proliferation Assays: Compound X and Dinaciclib show a significantly lower IC50 in HCT116 p21-/- cells compared to p21+/+ cells. Doxorubicin may show equal or reduced efficacy in p21-/- cells.

    • Cell Cycle Analysis: Treatment with Compound X and Dinaciclib causes a robust accumulation of cells in the G1 phase in both cell lines, indicative of CDK2 inhibition.

    • Western Blot: A dose-dependent decrease in Phospho-Rb levels is observed following treatment with Compound X and Dinaciclib, confirming the inhibition of CDK activity. Total Rb levels should remain unchanged.

References

  • Abbas, T. & Dutta, A. (2009). p21 in cancer: intricate networks and multiple activities. Nature Reviews Cancer, 9(6), 400-414. Available from: [Link]

  • Karimian, A., et al. (2016). The Role of the Cyclin Dependent Kinase Inhibitor p21cip1/waf1 in Targeting Cancer: Molecular Mechanisms and Novel Therapeutics. Cancers, 8(8), 73. Available from: [Link]

  • Georgakilas, A. G., et al. (2017). The controversial role of p21(WAF1/Cip1) in cancer and cancer therapy. Cancers, 9(5), 48. Available from: [Link]

  • Weiss, R. H. (2003). p21Waf1/Cip1 as a therapeutic target in breast and other cancers. Indian Journal of Biochemistry & Biophysics, 40(5), 316-321.
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A Comparative Guide to the Biological Activity of Pyrazolo[1,5-a]pyrimidine Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The pyrazolopyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its structural similarity to endogenous purines allows it to interact with a wide range of biological targets, particularly protein kinases, making it a focal point in the development of novel therapeutics.[2][3] This guide provides a comparative analysis of the biological activities of pyrazolo[1,5-a]pyrimidine and its key isomers, offering insights into their therapeutic potential and the structure-activity relationships that govern their function.

The Isomeric Landscape of Pyrazolopyrimidines

The arrangement of nitrogen atoms within the fused pyrazole and pyrimidine rings gives rise to several isomeric forms. While pyrazolo[1,5-a]pyrimidine is a prominent scaffold, other isomers such as pyrazolo[3,4-d]pyrimidine, pyrazolo[4,3-d]pyrimidine, and pyrazolo[5,1-b]pyrimidine also exhibit significant biological activities. These structural variations can lead to distinct differences in their chemical properties and interactions with molecular targets, providing a diverse landscape for drug discovery.

Comparative Biological Activity: A Focus on Anticancer and Kinase Inhibitory Properties

Derivatives of pyrazolopyrimidine isomers have demonstrated a broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities.[3] A predominant focus of research has been on their role as protein kinase inhibitors, which are critical regulators of cellular signaling pathways often dysregulated in diseases like cancer.[4]

Pyrazolo[1,5-a]pyrimidines: Potent and Selective Kinase Inhibitors

The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in the development of kinase inhibitors.[4] These compounds often act as ATP-competitive inhibitors, targeting a variety of kinases involved in cancer progression.[4]

Key Kinase Targets and Therapeutic Applications:

  • Tropomyosin Receptor Kinase (Trk) Inhibitors: Several approved cancer drugs, including Larotrectinib and Entrectinib, feature the pyrazolo[1,5-a]pyrimidine core and are effective against tumors with NTRK gene fusions.[5]

  • Pim-1 Kinase Inhibitors: Derivatives of this scaffold have shown potent and selective inhibition of Pim-1 kinase, a key player in cell survival and proliferation.[6] These compounds have demonstrated the ability to suppress the phosphorylation of downstream targets like BAD and inhibit colony formation in cancer cell lines.[6]

  • Dual CDK2 and TRKA Inhibitors: Recent studies have explored pyrazolo[1,5-a]pyrimidine derivatives as dual inhibitors of cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA), showing promise for overcoming drug resistance in cancer.[7]

Illustrative Data for Pyrazolo[1,5-a]pyrimidine Derivatives:

Compound ClassTarget Kinase(s)IC50 (nM)Reference
TRK InhibitorsNTRK>0.02[5]
Pim-1 InhibitorsPim-1Sub-micromolar[6]
Dual CDK2/TRKA InhibitorsCDK290 - 230[7]
TRKA450[7]
Pyrazolo[3,4-d]pyrimidines: Broad-Spectrum Anticancer Agents

The pyrazolo[3,4-d]pyrimidine isomer has also been extensively investigated for its anticancer potential, with numerous derivatives demonstrating potent activity against a wide range of cancer cell lines.[2][8]

Key Kinase Targets and Therapeutic Applications:

  • EGFR Tyrosine Kinase (EGFR-TK) Inhibitors: Certain derivatives have shown significant inhibitory activity against EGFR-TK, a key target in non-small cell lung cancer.[9]

  • Multi-Kinase Inhibitors: Many pyrazolo[3,4-d]pyrimidine-based compounds exhibit activity against multiple kinases, including Src, Abl, and glycogen synthase kinase-3 (GSK-3).[2][3]

  • DHFR Inhibitors: Some derivatives have been designed as dihydrofolate reductase (DHFR) inhibitors, showing efficacy against methotrexate-resistant cancer cells.[10]

Illustrative Data for Pyrazolo[3,4-d]pyrimidine Derivatives:

Compound ClassTarget Kinase/Cell LineIC50/GI50 (µM)Reference
EGFR-TK InhibitorsEGFR-TK0.034 - 0.135[9]
Anticancer AgentsVarious NCI-60 Cell Lines1.17 - 18.40[3]
DHFR InhibitorsMCF-7Potent Activity[10]
Pyrazolo[4,3-d]pyrimidines: Emerging Anticancer Scaffolds

While less explored than the other two isomers, pyrazolo[4,3-d]pyrimidines are emerging as a promising scaffold for the development of novel anticancer agents, particularly as microtubule targeting agents.

Mechanistic Insights: Targeting Key Signaling Pathways

The anticancer activity of pyrazolopyrimidine isomers is largely attributed to their ability to modulate critical signaling pathways involved in cell growth, proliferation, and survival.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a crucial regulator of cell proliferation and is often hyperactivated in various cancers.[11][12] Pyrazolo[3,4-d]pyrimidine derivatives have been shown to effectively inhibit EGFR tyrosine kinase, thereby blocking downstream signaling cascades.[9]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds and Activates RAS_RAF_MEK_ERK_Pathway RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF_MEK_ERK_Pathway Activates PI3K_AKT_mTOR_Pathway PI3K/AKT/mTOR Pathway EGFR->PI3K_AKT_mTOR_Pathway Activates PLCg_PKC_Pathway PLCγ/PKC Pathway EGFR->PLCg_PKC_Pathway Activates STAT_Pathway STAT Pathway EGFR->STAT_Pathway Activates Pyrazolo_3_4_d_pyrimidine Pyrazolo[3,4-d]pyrimidine Inhibitor Pyrazolo_3_4_d_pyrimidine->EGFR Inhibits Gene_Expression Gene Expression (Proliferation, Survival) RAS_RAF_MEK_ERK_Pathway->Gene_Expression PI3K_AKT_mTOR_Pathway->Gene_Expression PLCg_PKC_Pathway->Gene_Expression STAT_Pathway->Gene_Expression CDK2_Pathway Cyclin_E Cyclin_E Cyclin_E_CDK2_Complex Cyclin E/CDK2 Complex Cyclin_E->Cyclin_E_CDK2_Complex CDK2 CDK2 CDK2->Cyclin_E_CDK2_Complex pRb pRb Cyclin_E_CDK2_Complex->pRb Phosphorylates E2F E2F pRb->E2F Inhibits S_Phase_Entry S-Phase Entry (DNA Replication) E2F->S_Phase_Entry Promotes Pyrazolo_1_5_a_pyrimidine Pyrazolo[1,5-a]pyrimidine Inhibitor Pyrazolo_1_5_a_pyrimidine->CDK2 Inhibits

Caption: Inhibition of the CDK2 signaling pathway by pyrazolo[1,5-a]pyrimidine derivatives.

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed and standardized experimental protocols are essential.

In Vitro Kinase Inhibition Assay (Radiometric)

This protocol describes a method for determining the inhibitory activity of compounds against a specific protein kinase.

Workflow Diagram:

Kinase_Assay_Workflow A Prepare Reaction Mixture (Buffer, Substrate, Kinase) B Add Test Compound (dissolved in DMSO) A->B C Pre-incubate at Room Temperature B->C D Initiate Reaction with [γ-33P]ATP C->D E Incubate at Room Temperature D->E F Stop Reaction and Spot on P81 paper E->F G Wash and Dry Filter Paper F->G H Measure Radioactivity (Scintillation Counting) G->H I Calculate % Inhibition and IC50 H->I

Caption: Workflow for a radiometric in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Reaction Setup: Prepare a reaction mixture containing the kinase substrate (e.g., myelin basic protein) in a base reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij35, 0.02 mg/mL BSA, 0.1 mM Na3VO4, 2.0 mM DTT, and 1% DMSO). [13]2. Enzyme Addition: Add the purified kinase to the substrate solution and mix gently. [13]3. Compound Addition: Add the test compounds, previously dissolved in 100% DMSO, to the reaction mixture. Include a positive control (known inhibitor) and a negative control (DMSO alone). [13]4. Pre-incubation: Incubate the mixture for 20 minutes at room temperature to allow for compound binding to the kinase. [13]5. Reaction Initiation: Initiate the kinase reaction by adding [γ-33P]ATP to a final concentration of 10 µM. [13]6. Incubation: Incubate the reaction for a defined period (e.g., 2 hours) at room temperature. [13]7. Detection: Stop the reaction and measure the incorporation of the radioactive phosphate into the substrate using a P81 filter-binding method and scintillation counting. [13]8. Data Analysis: Calculate the percentage of kinase activity relative to the negative control and determine the IC50 value for each compound.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. [14][15] Workflow Diagram:

MTT_Assay_Workflow A Seed Cells in a 96-well Plate B Incubate to Allow Attachment A->B C Treat Cells with Test Compounds B->C D Incubate for Desired Exposure Time C->D E Add MTT Reagent to Each Well D->E F Incubate to Allow Formazan Crystal Formation E->F G Add Solubilization Solution (e.g., DMSO) F->G H Measure Absorbance at ~570 nm G->H I Calculate Cell Viability (%) H->I

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight. [16][17]2. Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specific period (e.g., 24, 48, or 72 hours). [16]3. MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 1-4 hours at 37°C. [16]4. Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the purple formazan crystals. [16]5. Absorbance Measurement: Measure the absorbance of the solution at approximately 570 nm using a microplate reader. [14]6. Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

Conclusion and Future Directions

The pyrazolopyrimidine scaffold and its isomers represent a rich source of biologically active molecules with significant therapeutic potential, particularly in the field of oncology. The pyrazolo[1,5-a]pyrimidine and pyrazolo[3,4-d]pyrimidine isomers have been the most extensively studied, yielding numerous potent kinase inhibitors and anticancer agents. While direct comparative studies are limited, the available data suggests that subtle changes in the nitrogen atom arrangement within the heterocyclic core can significantly impact biological activity and target selectivity. Future research should focus on the systematic synthesis and parallel biological evaluation of derivatives of all major pyrazolopyrimidine isomers to establish a clearer understanding of their structure-activity relationships. Such studies will be invaluable for the rational design of next-generation therapeutics with improved potency, selectivity, and safety profiles.

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A Researcher's Guide to Assessing the PI3Kδ Selectivity of 7-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the selectivity of novel kinase inhibitors, using 7-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine as a case study for targeting the phosphoinositide 3-kinase delta (PI3Kδ) isoform. By providing detailed experimental protocols and comparative data from established inhibitors, this document serves as a practical resource for characterizing the isoform specificity of new chemical entities.

The Critical Role of PI3Kδ and the Imperative for Isoform Selectivity

The phosphoinositide 3-kinase (PI3K) signaling pathway is a central regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] The Class I PI3Ks, comprising four isoforms (α, β, γ, and δ), are heterodimeric enzymes that catalyze the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[3] This event triggers a downstream signaling cascade, most notably involving the activation of the serine/threonine kinase Akt.[1][3]

While the α and β isoforms are ubiquitously expressed, the γ and δ isoforms are found predominantly in hematopoietic cells.[4][5] Specifically, PI3Kδ is a key player in the development, activation, and function of B-cells and other immune cells.[4][6] Its overactivity is implicated in various B-cell malignancies and inflammatory diseases.[4][5] Consequently, the development of PI3Kδ-selective inhibitors is a highly pursued therapeutic strategy.[4][5]

Isoform selectivity is paramount to mitigate off-target effects. For instance, inhibition of the ubiquitously expressed PI3Kα isoform can lead to metabolic dysregulation, such as hyperglycemia, a common side effect of pan-PI3K inhibitors.[7] By selectively targeting PI3Kδ, therapeutic intervention can be focused on immune cells, potentially offering a wider therapeutic window and a more favorable safety profile.

This guide will outline the necessary biochemical and cell-based assays to determine the inhibitory potency and selectivity of a novel pyrazolo[1,5-a]pyrimidine-based compound, this compound, against PI3Kδ relative to its Class I counterparts.

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Recruitment & Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruitment PI3K->PIP2 Phosphorylation PDK1->Akt Phosphorylation pAkt p-Akt (Active) Akt->pAkt Downstream Downstream Effectors (e.g., mTOR, GSK3β) pAkt->Downstream Phosphorylation Proliferation Cell Growth, Proliferation, Survival Downstream->Proliferation Regulation GF Growth Factor GF->RTK Activation Inhibitor 7-Methyl-4,5,6,7-tetrahydropyrazolo [1,5-a]pyrimidine Inhibitor->PI3K Inhibition

Figure 1: Simplified PI3K/Akt Signaling Pathway.

Experimental Workflow for Selectivity Profiling

To comprehensively assess the selectivity of this compound, a two-tiered approach is recommended. First, a direct enzymatic assay is employed to determine the half-maximal inhibitory concentration (IC50) against each purified Class I PI3K isoform. Second, a cell-based assay is used to confirm on-target activity by measuring the inhibition of a key downstream signaling node, the phosphorylation of Akt.

experimental_workflow cluster_biochemical Tier 1: Biochemical Assay cluster_cellular Tier 2: Cell-Based Assay start Compound Serial Dilution (7-Methyl-4,5,6,7-tetrahydropyrazolo [1,5-a]pyrimidine) assay HTRF Kinase Assay with Recombinant PI3K Isoforms (α, β, γ, δ) start->assay ic50 Determine IC50 values for each isoform assay->ic50 selectivity Calculate Isoform Selectivity Ratios ic50->selectivity quant Densitometry Analysis & Determine Cellular IC50 selectivity->quant Correlate Biochemical & Cellular Potency cell_treat Treat Hematopoietic Cell Line with Compound lysis Cell Lysis & Protein Quantification cell_treat->lysis wb Western Blot for p-Akt (Ser473) & Total Akt lysis->wb wb->quant

Figure 2: Experimental workflow for PI3Kδ selectivity assessment.

Tier 1: Biochemical Selectivity Assessment

The primary evaluation of inhibitor potency and selectivity is achieved through a direct, in vitro kinase assay. A Homogeneous Time-Resolved Fluorescence (HTRF®) assay is a robust and high-throughput method for this purpose.[8][9] This assay measures the enzymatic conversion of PIP2 to PIP3.

Protocol: PI3K HTRF Assay

Objective: To determine the IC50 value of this compound against recombinant human PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ.

Materials:

  • Recombinant human PI3K isoforms (α, β, γ, δ)

  • PIP2 substrate

  • ATP

  • HTRF Detection Reagents (e.g., Europium-labeled anti-GST antibody, GST-tagged PIP3-binding domain, and a biotinylated PIP3 tracer with Streptavidin-Allophycocyanin)

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 3 mM MgCl2, 1 mM DTT, 0.05% CHAPS)

  • Test Compound: this compound

  • 384-well low-volume plates

  • HTRF-compatible plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in assay buffer. The final concentration range should typically span from 10 µM to 0.1 nM.

  • Enzyme/Substrate Mix: For each isoform, prepare a working solution containing the PI3K enzyme and PIP2 substrate in assay buffer.

  • Assay Plate Setup:

    • Add 2 µL of the diluted compound or DMSO (vehicle control) to the appropriate wells of a 384-well plate.

    • Initiate the kinase reaction by adding 4 µL of the enzyme/substrate mix to each well.

    • Add 4 µL of ATP solution to all wells to start the reaction.

  • Reaction Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination and Detection:

    • Add 5 µL of the stop solution (containing EDTA) to terminate the reaction.

    • Add 5 µL of the HTRF detection reagents.

  • Detection Incubation: Incubate the plate at room temperature for at least 2 hours, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm. Calculate the HTRF ratio.

  • Data Analysis: Plot the HTRF ratio against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value for each isoform.[10]

Tier 2: Cellular On-Target Validation

To confirm that the biochemical activity translates to a cellular context, it is essential to measure the inhibition of the PI3K pathway in a relevant cell line. Since PI3Kδ is primarily expressed in hematopoietic cells, a B-cell lymphoma line (e.g., Ramos or JeKo-1) is an appropriate model. The phosphorylation of Akt at Serine 473 is a reliable downstream biomarker of Class I PI3K activity.[1][11]

Protocol: Western Blot for Phospho-Akt (Ser473)

Objective: To determine the cellular potency of this compound by measuring the inhibition of Akt phosphorylation.

Materials:

  • Hematopoietic cell line (e.g., Ramos)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test Compound: this compound

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer system (e.g., nitrocellulose membrane, transfer buffer)

  • Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary Antibodies: Rabbit anti-phospho-Akt (Ser473), Rabbit anti-total Akt

  • Secondary Antibody: HRP-conjugated anti-rabbit IgG

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in a 6-well plate and allow them to grow to ~80% confluency. Treat the cells with a serial dilution of the test compound for 2 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Normalize the protein amounts for each sample, mix with Laemmli buffer, and boil for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

  • Western Blotting: Transfer the separated proteins to a nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, apply the ECL substrate, and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Akt.

  • Data Analysis: Perform densitometry analysis on the bands using software like ImageJ. Calculate the ratio of phospho-Akt to total Akt for each concentration. Plot this ratio against the inhibitor concentration to determine the cellular IC50.

Comparative Analysis and Interpretation

The selectivity of this compound is determined by comparing its IC50 values across the different PI3K isoforms. A higher IC50 value for a given isoform indicates weaker inhibition. The selectivity ratio is calculated by dividing the IC50 of the off-target isoform by the IC50 of the on-target isoform (PI3Kδ).

To contextualize the data, it is crucial to benchmark the novel compound against established PI3K inhibitors with known selectivity profiles.

Table 1: Comparative Biochemical IC50 Values of PI3K Inhibitors (nM)

CompoundPI3Kα (p110α)PI3Kβ (p110β)PI3Kγ (p110γ)PI3Kδ (p110δ)Selectivity Profile
Pictilisib (GDC-0941) 3[12][13]33[12]75[12][13]3[12][13]Pan-Class I
Idelalisib (CAL-101) 8,600[14]4,000[14]2,100[14]19[14]δ-Selective
Duvelisib (IPI-145) 1,602[15]85[15]27[15]2.5[15]δ/γ-Dual Inhibitor
This compound TBDTBDTBDTBDTo Be Determined

TBD: To Be Determined by the experimental protocols outlined above.

Interpretation of Results:

  • High PI3Kδ Potency: A low nanomolar IC50 value against PI3Kδ indicates potent inhibition.

  • High Selectivity: For a compound to be considered "δ-selective," its IC50 value for PI3Kδ should be significantly lower (ideally >100-fold) than for the α and β isoforms. For example, based on the data for Idelalisib, the selectivity ratio of α/δ is 453 (8600 nM / 19 nM).[14] A similar or superior ratio for the test compound would be a highly desirable outcome.

  • Correlation of Biochemical and Cellular Data: The cellular IC50 for p-Akt inhibition should be in a similar range to the biochemical IC50 for PI3Kδ, confirming that the compound effectively engages its target in a complex biological system.

By following this comprehensive guide, researchers can generate robust and reliable data to accurately assess the potency and selectivity profile of this compound, thereby providing a solid foundation for further preclinical and clinical development.

References

  • Bio-Rad Antibodies. (n.d.). PI3K/AKT Cell Signaling Pathway. Retrieved from [Link]

  • ResearchGate. (n.d.). Biochemical IC50 values for the PI3K inhibitors against class I PI3K enzymes and mTOR. Retrieved from [Link]

  • Goliwas, N. F., et al. (2025). Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields).
  • MDPI. (2024). Ginseng Polysaccharides Protect Against Endoplasmic Reticulum Stress-Induced Damage via PI3K/Akt Signalling Pathway in Bovine Ovarian Granulosa Cells. Retrieved from [Link]

  • Eurofins DiscoverX. (2026). Accelerating kinase drug discovery with validated kinase activity assay kits. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic drawing of the PI3K/Akt signaling pathway. Retrieved from [Link]

  • US Pharmacist. (n.d.). Duvelisib: A Phosphoinositide-3 Kinase δ/γ Inhibitor for Chronic Lymphocytic Leukemia. Retrieved from [Link]

  • Smanik, L., et al. (2014). First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors. Annals of Oncology.
  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal.
  • AACR Journals. (2008). Cell-based assays for dissecting the PI3K/AKT pathway. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). PI3K-AKT Signaling Pathway. Retrieved from [Link]

  • ResearchGate. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. Retrieved from [Link]

  • Furet, P., et al. (2015). Structural, Biochemical, and Biophysical Characterization of Idelalisib Binding to Phosphoinositide 3-Kinase δ. Journal of Biological Chemistry.
  • Sugita, H., et al. (2008). A new evaluation method for quantifying PI3K activity by HTRF assay.
  • CPL. (2022).
  • ResearchGate. (n.d.). Determination of IC50 values for p110 with the PI3-kinase inhibitors.... Retrieved from [Link]

  • PubMed. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K.... Retrieved from [Link]

  • ResearchGate. (n.d.). Western blot analysis of a PI3K/AKT/mTOR pathway components, b.... Retrieved from [Link]

  • Reaction Biology. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Retrieved from [Link]

  • MDPI. (2020). PI3K Inhibitors for the Treatment of Chronic Lymphocytic Leukemia: Current Status and Future Perspectives. Retrieved from [Link]

  • ACS Publications. (n.d.). Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. Retrieved from [Link]

  • MDPI. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives. Retrieved from [Link]

  • MDPI. (2020). PI3K Inhibitors for the Treatment of Chronic Lymphocytic Leukemia. Retrieved from [Link]

  • PubMed. (2019). Optimization of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines to Generate a Highly Selective PI3Kδ Inhibitor. Retrieved from [Link]

  • ResearchGate. (n.d.). Preclinical pharmacokinetics of the novel PI3K inhibitor GDC-0941 and prediction of its pharmacokinetics and efficacy in human. Retrieved from [Link]

  • MDPI. (2024). Exploring Chemical Composition of the Aerial Parts of Vernoniastrum migeodii and Anti-Inflammatory Activity of the Compounds. Retrieved from [Link]

  • CORE. (2023). In vivo activity of the dual PI3Kδ and PI3Kγ inhibitor duvelisib against pediatric acute lymphoblastic leukemia xenografts. Retrieved from [Link]

  • AACR Journals. (n.d.). RTK-Dependent Inducible Degradation of Mutant PI3Kα Drives GDC-0077 (Inavolisib) Efficacy. Retrieved from [Link]

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A Head-to-Head Comparison of Pyrazolo[1,5-a]pyrimidine and Triazolo[1,5-a]pyrimidine Scaffolds for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Navigating Two Privileged Heterocycles

In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the trajectory of a drug discovery program. Among the myriad of options, pyrazolo[1,5-a]pyrimidines and triazolo[1,5-a]pyrimidines have emerged as "privileged" structures, frequently appearing in a diverse range of biologically active compounds. This guide provides a comprehensive, evidence-based comparison of these two scaffolds, offering insights into their synthesis, physicochemical properties, and applications in medicinal chemistry to aid researchers in making informed decisions for their specific therapeutic targets.

At a Glance: Key Physicochemical and Structural Differences

PropertyPyrazolo[1,5-a]pyrimidineTriazolo[1,5-a]pyrimidineRationale and Implications
Core Structure Fused pyrazole and pyrimidine ringsFused triazole and pyrimidine ringsThe additional nitrogen atom in the triazole ring significantly impacts electron distribution, hydrogen bonding potential, and overall physicochemical properties.
Nitrogen Content Three nitrogen atomsFour nitrogen atomsHigher nitrogen content in the triazolo[1,5-a]pyrimidine scaffold can influence solubility, polarity, and metabolic stability.
Hydrogen Bond Donors/Acceptors Typically one H-bond donor (pyrazole NH) and multiple acceptorsPrimarily H-bond acceptorsThe pyrazole NH in the pyrazolo[1,5-a]pyrimidine scaffold provides a key interaction point for many protein targets, particularly kinases.[1]
Aromaticity Fused aromatic systemDescribed as an aza-indolizine with limited aromaticity.[2]Differences in aromaticity can affect planarity, stacking interactions, and chemical reactivity.
Bioisosteric Relationship Often considered a purine bioisostereAlso considered a purine bioisostere, as well as a bioisostere for other functional groups like carboxylic acids.[2]Both scaffolds can mimic the purine core, enabling them to target ATP-binding sites in enzymes like kinases.

Synthetic Accessibility: A Comparative Overview

The synthetic routes to both scaffolds are well-established, offering considerable flexibility for substitution and diversification.

Synthesis of Pyrazolo[1,5-a]pyrimidines

The most prevalent method for constructing the pyrazolo[1,5-a]pyrimidine core involves the cyclocondensation of a 3-aminopyrazole derivative with a 1,3-bielectrophilic partner, such as a β-diketone, β-ketoester, or α,β-unsaturated ketone.[1][3] This versatile approach allows for the introduction of substituents at various positions on the resulting bicyclic system.[3]

cluster_reactants Reactants cluster_product Product aminopyrazole 3-Aminopyrazole pyrazolo_pyrimidine Pyrazolo[1,5-a]pyrimidine aminopyrazole->pyrazolo_pyrimidine Cyclocondensation bielectrophile 1,3-Bielectrophile (e.g., β-diketone) bielectrophile->pyrazolo_pyrimidine

Caption: General synthetic scheme for pyrazolo[1,5-a]pyrimidines.

Synthesis of Triazolo[1,5-a]pyrimidines

Similarly, the triazolo[1,5-a]pyrimidine scaffold is commonly synthesized through the cyclocondensation of a 3-amino-1,2,4-triazole with a 1,3-dicarbonyl compound or an α,β-unsaturated carbonyl compound.[2] An alternative route involves the Dimroth rearrangement of the isomeric 1,2,4-triazolo[4,3-a]pyrimidine.[2]

cluster_reactants Reactants cluster_product Product aminotriazole 3-Amino-1,2,4-triazole triazolo_pyrimidine Triazolo[1,5-a]pyrimidine aminotriazole->triazolo_pyrimidine Cyclocondensation dicarbonyl 1,3-Dicarbonyl Compound dicarbonyl->triazolo_pyrimidine

Caption: General synthetic scheme for triazolo[1,5-a]pyrimidines.

Performance in Medicinal Chemistry: A Head-to-Head Analysis

Both scaffolds have proven to be highly valuable in the development of novel therapeutics, targeting a wide array of biological targets.

As Kinase Inhibitors: A Case Study in Direct Comparison

A significant area of application for both scaffolds is in the development of protein kinase inhibitors, owing to their ability to act as ATP-competitive inhibitors.[4][5] The pyrazolo[1,5-a]pyrimidine core is a cornerstone of several approved and clinical-stage kinase inhibitors, including the Tropomyosin receptor kinase (Trk) inhibitors Larotrectinib and Entrectinib.[1]

A direct comparison of the two scaffolds was reported in the development of cyclin-dependent kinase 2 (CDK-2) inhibitors. A screening campaign identified a pyrazolo[1,5-a]pyrimidine with a low micromolar IC50 value against CDK-2.[2] Interestingly, the corresponding triazolo[1,5-a]pyrimidine derivative was found to be approximately 10-fold less potent.[2] This suggests that for this particular target, the pyrazolo[1,5-a]pyrimidine scaffold provides a more favorable arrangement of atoms for optimal binding in the ATP pocket.

As Anti-Infective Agents: A Contrasting Scenario

In the realm of anti-infective agents, the triazolo[1,5-a]pyrimidine scaffold has been extensively explored, leading to compounds with antiviral, antibacterial, and antiparasitic activities.[2] In a notable example, during the development of inhibitors for the influenza virus RNA-dependent RNA polymerase, researchers found that replacing a pyrazolo[1,5-a]pyrimidine scaffold with a triazolo[1,5-a]pyrimidine resulted in analogues with improved in vitro antiviral activity.[2] This highlights that the optimal scaffold choice is highly target-dependent.

Diverse Biological Activities

Beyond kinase inhibition and anti-infective properties, both scaffolds have demonstrated a broad spectrum of biological activities.

  • Pyrazolo[1,5-a]pyrimidines: Have been investigated as anticancer, anti-inflammatory, and antiviral agents.[3][5] Several marketed drugs, such as Zaleplon (a hypnotic agent) and Indiplon (a sedative), feature this core structure.[3]

  • Triazolo[1,5-a]pyrimidines: Have been explored as treatments for diseases of the central nervous system, cancer, and parasitic diseases.[2] The marketed drug Trapidil is a vasodilator and anti-platelet agent based on this scaffold.[2]

Experimental Protocols: Representative Syntheses

General Procedure for the Synthesis of a 7-Aryl-pyrazolo[1,5-a]pyrimidine

This protocol is a representative example of the cyclocondensation reaction to form the pyrazolo[1,5-a]pyrimidine core.

Materials:

  • 3-Amino-5-methylpyrazole (1.0 eq)

  • 1-(Aryl)-1,3-butanedione (1.05 eq)

  • Glacial Acetic Acid

  • Ethanol

Procedure:

  • To a solution of 3-amino-5-methylpyrazole in ethanol, add the 1-(aryl)-1,3-butanedione.

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to afford the desired 7-aryl-2,5-dimethylpyrazolo[1,5-a]pyrimidine.

  • The product can be further purified by recrystallization or column chromatography if necessary.

General Procedure for the Synthesis of a 5,7-Disubstituted-[1][2][3]triazolo[1,5-a]pyrimidine

This protocol illustrates a common method for the synthesis of the triazolo[1,5-a]pyrimidine scaffold.

Materials:

  • 3-Amino-1,2,4-triazole (1.0 eq)

  • 1,3-Diketone (e.g., acetylacetone) (1.1 eq)

  • Concentrated Hydrochloric Acid

  • Water

Procedure:

  • Suspend 3-amino-1,2,4-triazole in water.

  • Add the 1,3-diketone to the suspension.

  • Add a few drops of concentrated hydrochloric acid to catalyze the reaction.

  • Heat the reaction mixture to reflux for 2-3 hours.

  • Cool the mixture in an ice bath.

  • Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution) until the product precipitates.

  • Collect the precipitate by filtration, wash with cold water, and dry to yield the 5,7-disubstituted-[1][2][3]triazolo[1,5-a]pyrimidine.

  • Further purification can be achieved by recrystallization from an appropriate solvent.

Key Takeaways for the Medicinal Chemist

  • Target is Paramount: The choice between a pyrazolo[1,5-a]pyrimidine and a triazolo[1,5-a]pyrimidine scaffold should be driven by the specific biological target. As demonstrated, one scaffold may outperform the other depending on the protein's active site architecture.

  • Hydrogen Bonding Potential: The presence of the pyrazole NH in the pyrazolo[1,5-a]pyrimidine scaffold offers a key hydrogen bond donor functionality that is absent in the triazolo[1,5-a]pyrimidine core. This is a critical consideration for targets where such an interaction is known to be important, as is the case for many kinases.[1]

  • Physicochemical Property Modulation: The additional nitrogen in the triazolo[1,5-a]pyrimidine scaffold can be leveraged to fine-tune physicochemical properties such as solubility and polarity. This can be advantageous in addressing potential liabilities in a lead series.

  • Synthetic Versatility: Both scaffolds are readily accessible through robust and well-documented synthetic methodologies, allowing for extensive structure-activity relationship (SAR) exploration.

References

  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC. Available from: [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - MDPI. Available from: [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Publishing. Available from: [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PubMed Central. Available from: [Link]

  • The preparation of[1][2][3]triazolo[1,5-a]pyrimidines catalyzed by Schiff base zinc(II) complex supported on magnetite nanoparticles under mild conditions - RSC Publishing. Available from: [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC - PubMed Central. Available from: [Link]

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Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 7-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the proper disposal of 7-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine, a heterocyclic compound often utilized in drug discovery and development. As researchers and scientists, our responsibility extends beyond the synthesis and application of novel compounds to their safe and environmentally conscious disposal. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a culture of safety and compliance in the laboratory.

The pyrazolo[1,5-a]pyrimidine scaffold is a core component of many biologically active molecules, including kinase inhibitors used in cancer therapy.[1][2][3] Given this, and in the absence of exhaustive toxicological data for every new derivative, a precautionary principle must be applied. All waste containing this compound should be treated as hazardous chemical waste.

Part 1: Hazard Assessment and Classification

Before any disposal activities commence, a thorough understanding of the potential hazards is essential. While a specific Safety Data Sheet (SDS) for this compound may not be readily available, we can infer its hazard profile from the broader family of pyrazolo[1,5-a]pyrimidine derivatives and general chemical safety principles.

Inferred Hazard Profile:

Hazard CategoryRationale & Authoritative SourceRecommended Precaution
Acute Toxicity (Oral, Dermal, Inhalation) The toxicological properties have likely not been fully investigated.[4] Compounds of this class are designed to be bioactive and can have off-target effects.[2] Therefore, assume the substance is harmful if swallowed, in contact with skin, or if inhaled.Handle in a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[5]
Biological Activity / Cytotoxicity The pyrazolo[1,5-a]pyrimidine core is a "privileged scaffold" known for its diverse biological activities, including anticancer and kinase inhibitory effects.[1][6] Uncontrolled release could have unforeseen ecological impacts.Treat as a bioactive compound. All waste must be segregated and disposed of as hazardous chemical waste to prevent environmental release.
Environmental Hazard The breakdown products and environmental fate of this specific compound are likely unknown. Pyrimidine-based compounds can persist and have biological effects.[7]Do not discharge down the drain or dispose of in general refuse.[4][8]

Part 2: Standard Operating Procedure for Disposal

This section outlines the step-by-step protocol for the collection, segregation, and disposal of waste generated from work with this compound.

Waste Segregation at the Point of Generation

The fundamental principle of laboratory waste management is the proper segregation of waste streams.[9] This prevents dangerous reactions between incompatible chemicals and ensures cost-effective, compliant disposal.

Step-by-Step Protocol:

  • Identify the Waste Type: Determine if the waste is solid, liquid, or a sharp.

  • Solid Waste:

    • Grossly Contaminated Solids: Unused or expired pure compounds, reaction residues, and heavily contaminated items (e.g., weighing boats, spatulas, TLC plates).

    • Procedure: Place directly into a dedicated, clearly labeled "Hazardous Solid Waste" container. This should be a robust container, such as a plastic pail with a secure lid.[10][11]

    • Lightly Contaminated Solids: Contaminated gloves, bench paper, and paper towels.

    • Procedure: Place these items in a separate, sealed plastic bag and then into the "Hazardous Solid Waste" container. This double-containment minimizes the risk of exposure to personnel handling the waste.

  • Liquid Waste:

    • Aqueous and Organic Solutions: Reaction mixtures, mother liquors from crystallization, and solvent rinses.

    • Procedure: Collect in a dedicated, clearly labeled "Hazardous Liquid Waste" container. Use a container made of a material compatible with the solvents being used (e.g., a high-density polyethylene or glass bottle). Crucially, do not mix incompatible waste streams. For instance, acidic and basic solutions should be collected separately. The container should have a screw-top cap to prevent evaporation of volatile components.

  • Sharps and Glassware:

    • Contaminated Sharps: Needles, scalpels, and razor blades.

    • Procedure: Place immediately into a designated, puncture-resistant sharps container.[9]

    • Contaminated Glassware: Pipettes, broken flasks, and vials.

    • Procedure: Collect in a separate, rigid, puncture-proof container labeled "Contaminated Glassware." Do not mix with general broken glass to avoid cross-contamination.

Labeling and Storage

Proper labeling is a legal requirement and critical for safety.[9] All waste containers must be clearly and accurately labeled.

Labeling Requirements:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound" and any other chemical constituents (e.g., solvents).

  • The date accumulation started.

  • The specific hazards (e.g., "Toxic," "Bioactive").

  • The name and laboratory of the principal investigator.

Store sealed waste containers in a designated, well-ventilated satellite accumulation area away from general laboratory traffic.

Part 3: Disposal Workflow and Decontamination

The ultimate disposal of the collected waste must be handled by a licensed hazardous waste management company. The preferred method for compounds of this nature is high-temperature incineration, which ensures the complete destruction of the bioactive molecule.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for handling waste containing this compound.

G cluster_0 Point of Generation cluster_1 Waste Characterization & Segregation cluster_2 Containment & Labeling cluster_3 Final Disposition start Waste Generation (7-Methyl-4,5,6,7-tetrahydropyrazolo [1,5-a]pyrimidine) solid Solid Waste (e.g., contaminated PPE, powder) start->solid Identify Waste Type liquid Liquid Waste (e.g., solvent rinses, reaction mixtures) start->liquid Identify Waste Type sharps Sharps & Glassware (e.g., needles, contaminated vials) start->sharps Identify Waste Type solid_container Labeled 'Hazardous Solid Waste' Pail solid->solid_container Segregate liquid_container Labeled 'Hazardous Liquid Waste' Bottle liquid->liquid_container Segregate sharps_container Labeled Puncture-Proof Sharps/Glass Container sharps->sharps_container Segregate disposal Collection by Licensed Hazardous Waste Vendor (for Incineration) solid_container->disposal Store in Satellite Accumulation Area liquid_container->disposal Store in Satellite Accumulation Area sharps_container->disposal Store in Satellite Accumulation Area

Caption: Waste Disposal Workflow for this compound.

Decontamination Protocol

Surfaces and equipment must be decontaminated after use to prevent inadvertent exposure and cross-contamination.

  • Prepare Decontamination Solution: A solution of 70% ethanol or a suitable laboratory detergent is generally effective for surface cleaning. For potentially reactive residues, a more robust decontamination may be needed.

  • Surface Decontamination: Thoroughly wipe down all surfaces (fume hood, benchtops) where the compound was handled. Perform a three-step wipe: first with the decontamination solution, then with 70% ethanol, and finally with deionized water.

  • Glassware and Equipment:

    • Rinse glassware and equipment with an appropriate organic solvent (e.g., acetone or ethanol) to solubilize the compound. Collect this rinse as hazardous liquid waste.

    • Follow the solvent rinse with a thorough wash using laboratory detergent and water.

    • Rinse with deionized water and allow to dry.

Part 4: Emergency Procedures for Spills

In the event of a spill, immediate and correct action is crucial to mitigate risks.

For a Small Spill (manageable by lab personnel):

  • Alert & Isolate: Alert personnel in the immediate area and restrict access. Ensure the fume hood is operational if the spill is contained within it.

  • Don PPE: Wear a lab coat, safety goggles, and at least two pairs of chemical-resistant gloves.

  • Containment:

    • Solid Spill: Gently cover the spill with an absorbent material (e.g., vermiculite or a chemical spill pad) to prevent the powder from becoming airborne.[12]

    • Liquid Spill: Cover the spill with an appropriate absorbent material, starting from the outside and working inwards.

  • Clean-up: Carefully scoop the absorbent material and spilled compound into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area using the decontamination protocol outlined in section 2.3.

  • Dispose of Waste: All materials used for the clean-up must be disposed of as hazardous solid waste.

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) office.

For large spills, evacuate the area immediately and contact your institution's EHS emergency line.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your research is conducted with the highest standards of professional responsibility and environmental stewardship.

References

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. [Link]

  • First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. MDPI. [Link]

  • A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. PubMed. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. [Link]

  • Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Publishing. [Link]

  • Novel 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine Fused Chlorins as Very Active Photodynamic Agents for Melanoma Cells. PubMed. [Link]

  • Salvage of circulating pyrimidines by tissues of the mouse. ResearchGate. [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]

  • Original Chemical Series of Pyrimidine Biosynthesis Inhibitors That Boost the Antiviral Interferon Response. PubMed Central. [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. [Link]

  • Material Safety Data Sheet. Cole-Parmer. [Link]

  • Salvage of circulating pyrimidine nucleosides in the rat. PubMed. [Link]

  • Laboratory Waste Disposal Handbook. University of Essex. [Link]

  • Pyrimidine. Wikipedia. [Link]

  • 4,5,6,7-Tetrahydropyrazolo(1,5-a)pyrazine. PubChem. [Link]

  • SAFETY DATA SHEET - 4-Hydroxy-1H-pyrazolo[3,4-d]pyrimidine. Thermo Fisher Scientific. [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]

  • How to Safely Dispose of Laboratory Waste? | Stericycle UK. [Link]

  • Laboratory Waste Guide 2024. microbiologicalsupply.com. [Link]

  • Inhibition of pyrimidine synthesis reverses viral virulence factor-mediated block of mRNA nuclear export. PubMed. [Link]

  • Inhibition of the de novo pyrimidine biosynthesis pathway limits ribosomal RNA transcription causing nucleolar stress in glioblastoma cells. PubMed Central. [Link]

  • Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion. eScholarship.org. [Link]

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  • Material Safety Data Sheet. Cole-Parmer. [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. MDPI. [Link]

  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. PubMed. [Link]

  • Reactivity of tetrazolo[1,5-a]pyrimidines in click chemistry and hydrogenation. Beilstein Archives. [Link]

  • 5-Methyl-7-amino-s-triazolo(1,5-a)pyrimidine (CAS 33376-96-4). Cheméo. [Link]

  • Discovery of 4,5,6,7-Tetrahydropyrazolo[1.5-a]pyrizine Derivatives as Core Protein Allosteric Modulators (CpAMs) for the Inhibition of Hepatitis B Virus. PubMed. [Link]

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Navigating the Uncharted: A Guide to Safely Handling 7-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For the pioneering researchers and scientists in drug development, the exploration of novel chemical entities is a daily pursuit. 7-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine stands as a compound of interest within the broader class of pyrazolo[1,5-a]pyrimidines, a scaffold known for its diverse biological activities, including potential applications as kinase inhibitors in cancer therapy.[1][2][3] As with any new or sparsely documented compound, a robust and scientifically-grounded safety protocol is not just a regulatory formality, but the very foundation of responsible research.

This guide provides essential, immediate safety and logistical information for handling this compound. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, the following recommendations are synthesized from data on structurally related pyrazolo[1,5-a]pyrimidine derivatives, general principles for handling heterocyclic amines, and authoritative guidelines from bodies such as the Occupational Safety and Health Administration (OSHA) for working with uncharacterized substances.[4][5][6][7] Our core principle is one of proactive caution: in the face of the unknown, we assume a heightened level of potential hazard.

Hazard Assessment: An Extrapolative Approach

Potential Hazard Basis for Concern (from related compounds) Potential Routes of Exposure
Acute Oral Toxicity Some pyrazolo[1,5-a]pyrimidine derivatives have demonstrated acute toxicity if swallowed.[8]Ingestion
Skin and Eye Irritation Heterocyclic amines as a class can cause irritation upon contact.Dermal contact, Eye contact
Respiratory Irritation Inhalation of fine dust or aerosols may irritate the respiratory tract.Inhalation
Unknown Chronic Effects As a novel compound, long-term health effects are uncharacterized. Many heterocyclic amines are investigated for mutagenic or carcinogenic properties.[9]All routes

This table represents a conservative hazard assessment based on available data for structurally similar compounds and general chemical principles. It is not a substitute for a formal risk assessment for your specific laboratory procedures.

The Hierarchy of Controls: A Multi-Layered Safety Strategy

Effective management of chemical hazards relies on a multi-tiered approach, prioritizing engineering and administrative controls to minimize reliance on personal protective equipment (PPE) alone.

Engineering Controls: Your First Line of Defense

The primary objective of engineering controls is to physically isolate the researcher from the chemical hazard.

  • Chemical Fume Hood: All handling of solid this compound, and any procedures involving its dissolution or transfer, must be conducted in a certified chemical fume hood. This is critical to prevent the inhalation of any airborne particulates or aerosols.

  • Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.

Administrative Controls: Safe Work Practices

These are the procedures and policies that dictate how work is to be performed safely.

  • Designated Area: Establish a clearly marked "designated area" within the laboratory for the handling and storage of this compound. Access to this area should be restricted to authorized personnel who have received specific training on the potential hazards and handling procedures.

  • Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for all experimental work involving this compound. These SOPs should cover every step from initial weighing and dissolution to reaction quenching and waste disposal.

  • Training: All personnel who will handle the compound must be thoroughly trained on its potential hazards, the specific handling and disposal procedures outlined in the SOPs, and emergency protocols. This training should be documented.

Personal Protective Equipment (PPE): The Essential Barrier

When engineering and administrative controls cannot eliminate all risk of exposure, PPE is the final and crucial barrier. The following PPE is mandatory when handling this compound.

  • Eye and Face Protection: Chemical splash goggles that meet the ANSI Z.87.1 standard are required at all times.[10] When there is a risk of splashing, a face shield should be worn in addition to goggles.

  • Hand Protection: Double gloving with nitrile gloves is recommended. This provides an extra layer of protection against potential dermal absorption. Gloves should be inspected for any signs of degradation or puncture before use and changed immediately if contamination is suspected.

  • Body Protection: A fully buttoned, long-sleeved laboratory coat is required. Consider a chemically resistant apron for procedures with a higher risk of splashing.

  • Respiratory Protection: While working in a fume hood should be sufficient for most procedures, a NIOSH-approved respirator may be necessary for specific situations such as cleaning up a large spill outside of containment. The need for respiratory protection should be determined by a formal risk assessment.

PPE_Selection_Workflow start Handling 7-Methyl-4,5,6,7- tetrahydropyrazolo[1,5-a]pyrimidine fume_hood Work in a certified chemical fume hood start->fume_hood eye_protection Chemical splash goggles (ANSI Z.87.1) fume_hood->eye_protection gloves Double nitrile gloves eye_protection->gloves lab_coat Long-sleeved lab coat gloves->lab_coat risk_assessment Risk of splashing? lab_coat->risk_assessment face_shield Wear a face shield risk_assessment->face_shield Yes spill_risk Potential for large spill outside containment? risk_assessment->spill_risk No face_shield->spill_risk respirator Use NIOSH-approved respirator spill_risk->respirator Yes end Proceed with caution spill_risk->end No respirator->end

Caption: PPE Selection Workflow for Handling the Compound.

Step-by-Step Handling and Disposal Protocols

Adherence to a strict, methodical protocol is paramount to ensuring safety.

Weighing and Transferring the Solid Compound
  • Preparation: Don all required PPE before entering the designated handling area.

  • Containment: Perform all weighing and transfer operations within a chemical fume hood.

  • Static Control: Use an anti-static brush or ionizer to minimize the dispersal of fine powder.

  • Cleaning: After transfer, decontaminate the spatula and weighing vessel with a suitable solvent (e.g., ethanol) in the fume hood. Collect the rinse as hazardous waste.

In Case of a Spill
  • Evacuation: If a significant spill occurs, evacuate the immediate area and alert your supervisor and institutional safety officer.

  • Small Spills (inside a fume hood): For minor spills contained within the fume hood, use an absorbent material appropriate for the solvent used (if in solution) or carefully sweep up the solid with a soft brush and dustpan.

  • Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water. All materials used for cleanup must be disposed of as hazardous waste.

Disposal Plan

All waste containing this compound, including unused compound, contaminated PPE, and cleaning materials, must be treated as hazardous waste.

  • Segregation: Collect all waste in a clearly labeled, sealed container. The label should include the chemical name and a warning of its potential hazards.

  • Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.

By embracing a culture of safety and adhering to these rigorous protocols, you can confidently and responsibly advance your research with this compound.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]

  • Guidance For Hazard Determination. (n.d.). Occupational Safety and Health Administration. Retrieved January 23, 2026, from [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (2024). MDPI. Retrieved January 23, 2026, from [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]

  • Occupational exposure to hazardous chemicals in laboratories. (n.d.). Occupational Safety and Health Administration. Retrieved January 23, 2026, from [Link]

  • OSHA Rules for Hazardous Chemicals. (2025). DuraLabel. Retrieved January 23, 2026, from [Link]

  • Chemical Hazards and Toxic Substances - Overview. (n.d.). Occupational Safety and Health Administration. Retrieved January 23, 2026, from [Link]

  • Pyrazolo[1,5-a]pyrimidine-3-carboxamide, 4,5,6,7-tetrahydro-2-(4-phenoxyphenyl)-7-(4-piperidinyl)-. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

  • Heterocyclic amines formation and mitigation in processed meat and meat products: a review. (2025). ResearchGate. Retrieved January 23, 2026, from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.